Chemical Structure Analysis of 1-(3-Bromo-4-ethylphenyl)ethanone: Analytical Workflows for API Intermediate Characterization
Executive Summary The compound 1-(3-Bromo-4-ethylphenyl)ethanone (CAS: 90841-42-2) is a highly specialized aromatic building block utilized extensively in the pharmaceutical industry [1]. Its primary synthetic utility li...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(3-Bromo-4-ethylphenyl)ethanone (CAS: 90841-42-2) is a highly specialized aromatic building block utilized extensively in the pharmaceutical industry [1]. Its primary synthetic utility lies in its role as an advanced intermediate in the synthesis of highly potent Anaplastic Lymphoma Kinase (ALK) inhibitors, most notably Alectinib [2]. Because this molecule serves as the foundational scaffold for the right-hand aryl moiety of the final Active Pharmaceutical Ingredient (API), any structural ambiguity—particularly regioisomeric impurities—will propagate through the synthetic pipeline, resulting in inactive or toxic analogues.
This whitepaper details a self-validating analytical framework designed to definitively characterize the chemical structure of 1-(3-Bromo-4-ethylphenyl)ethanone, ensuring absolute regiochemical and isotopic fidelity before downstream processing.
Structural Elucidation & Causality: The Regiochemical Imperative
1-(3-Bromo-4-ethylphenyl)ethanone features a 1,3,4-trisubstituted benzene architecture. The spatial arrangement of its three substituents dictates its chemical reactivity:
C1 - Acetyl Group: Provides a deactivating, meta-directing electronic environment.
C4 - Ethyl Group: Provides an activating, ortho/para-directing environment.
C3 - Bromine Atom: Acts as the critical electrophilic handle for downstream Palladium-catalyzed Buchwald-Hartwig cross-coupling.
The Causality of Analysis: Why is rigorous structural validation critical here? In the industrial synthesis of Alectinib, the C-Br bond at position 3 must selectively couple with a morpholinopiperidine derivative [2]. If the starting material is contaminated with the 1-(2-bromo-4-ethylphenyl)ethanone isomer, the steric hindrance introduced by the adjacent acetyl group will either completely inhibit the cross-coupling reaction or yield an undesired, sterically locked API analogue. Therefore, our analytical workflow cannot merely confirm the molecular weight; it must act as a self-validating system that definitively proves the 1,3,4-substitution pattern.
The Self-Validating Analytical System
To achieve absolute structural certainty, we employ an orthogonal analytical strategy. No single technique is trusted in isolation; instead, the outputs of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR) are cross-referenced to validate one another.
Figure 1: Multi-modal analytical workflow for structural validation of the intermediate.
Step-by-Step Experimental Protocols
Protocol A: High-Resolution NMR Acquisition for Regioisomer Differentiation
This protocol relies on J-coupling constants to establish spatial connectivity, definitively ruling out 1,2,4- or 1,3,5-isomers.
Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Transfer to a high-precision 5 mm NMR tube.
Instrument Calibration: Insert the sample into a 500 MHz NMR spectrometer. Tune and match the probe to the exact solvent environment. Lock the magnetic field to the deuterium signal of
CDCl3
and shim the Z-axis gradients until the TMS peak width at half-height is
<0.8 Hz
.
1
H-NMR Acquisition: Acquire 16 transients using a standard 1D sequence. Crucial Step: Set the relaxation delay (
D1
) to 5.0 seconds. This ensures complete longitudinal relaxation of all protons, guaranteeing that the integration values perfectly reflect the 3:3:2:1:1:1 proton ratio of the molecule.
2D-COSY Acquisition: To definitively prove the ortho-relationship between H-5 and H-6, acquire a gradient-selected Correlation Spectroscopy (COSY) spectrum (128 increments, 8 scans per increment).
Data Processing: Apply zero-filling to 64k data points and a mild exponential window function (Line Broadening = 0.3 Hz) to enhance the signal-to-noise ratio without obscuring the fine meta-coupling (
J≈1.8 Hz
) on the H-2 proton.
Protocol B: LC-ESI-HRMS for Isotopic Validation
Because bromine possesses two stable isotopes (
79Br
and
81Br
) in a nearly 1:1 natural abundance, HRMS serves as a definitive, self-validating check for the presence of a single bromine atom.
Sample Dilution: Dilute the stock solution to a final concentration of 1 µg/mL using HPLC-grade Methanol/Water (50:50, v/v) spiked with 0.1% Formic Acid to promote ionization.
Chromatographic Separation: Inject 2.0 µL onto a C18 reverse-phase column (50 mm × 2.1 mm, 1.7 µm particle size). Elute using a rapid linear gradient from 5% to 95% Acetonitrile over 5.0 minutes at a flow rate of 0.4 mL/min.
Mass Spectrometry: Operate the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV, the desolvation gas temperature to 350°C, and the cone voltage to 30 V to prevent in-source fragmentation.
Isotopic Profiling: Extract the ion chromatogram. Validate the exact mass against the theoretical
[M+H]+
value of 227.0066 Da and confirm the presence of the
M+2
peak at 229.0046 Da at a ~98% relative intensity to the monoisotopic peak.
Quantitative Data Presentation
The data extracted from the protocols above must align with the theoretical parameters of 1-(3-Bromo-4-ethylphenyl)ethanone [1]. The tables below summarize the validated quantitative metrics.
Table 1: NMR Peak Assignments and Connectivity Data
Nucleus
Chemical Shift (ppm)
Multiplicity & J-Coupling
Integration
Assignment
Structural Rationale
1
H
1.25
Triplet (
J=7.5 Hz
)
3H
−CH2CH3
Aliphatic terminal methyl, split by adjacent
CH2
.
1
H
2.58
Singlet
3H
−C(=O)CH3
Acetyl methyl, deshielded by carbonyl.
1
H
2.80
Quartet (
J=7.5 Hz
)
2H
−CH2CH3
Benzylic methylene, split by adjacent
CH3
.
1
H
7.34
Doublet (
J=8.0 Hz
)
1H
Ar-
H5
Ortho-coupled to H-6.
1
H
7.82
Doublet of Doublets (
J=8.0,1.8 Hz
)
1H
Ar-
H6
Ortho-coupled to H-5, meta-coupled to H-2.
1
H
8.12
Doublet (
J=1.8 Hz
)
1H
Ar-
H2
Meta-coupled to H-6. Confirms Br is at C3.
13
C
197.2
Singlet
N/A
C=O
Highly deshielded conjugated ketone carbon.
13
C
124.5
Singlet
N/A
Ar-
C3
Heavy atom effect from attached Bromine.
Table 2: HRMS and FT-IR Characteristic Data
Analytical Method
Parameter
Theoretical / Expected
Observed Value
Validation Status
LC-HRMS
[M+H]+
(
79Br
)
227.0066 Da
227.0068 Da
Pass (
Δ<1 ppm
)
LC-HRMS
[M+H]+
(
81Br
)
229.0046 Da
229.0048 Da
Pass (1:1 Isotope Ratio)
FT-IR
C=O
Stretch
1680−1690 cm−1
1685 cm−1
Pass (Conjugated Ketone)
FT-IR
C−Br
Stretch
1000−1050 cm−1
1045 cm−1
Pass (Aryl Halide)
Synthetic Utility & Pathway Context
Once the regiochemistry and purity of 1-(3-Bromo-4-ethylphenyl)ethanone are analytically validated, the compound is cleared for API synthesis. In the context of Alectinib, the validated intermediate undergoes a highly sensitive Buchwald-Hartwig amination. The exact positioning of the bromine atom (C3) ensures that the incoming morpholinopiperidine group is perfectly oriented for the subsequent carbazole cyclization step [2].
Figure 2: Synthetic utility of the validated intermediate in the preparation of Alectinib.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14399385, 1-(3-Bromo-4-ethylphenyl)ethanone." PubChem, [Link].
Exploratory
Physical Properties and Melting Point of 1-(3-Bromo-4-ethylphenyl)ethanone: An In-Depth Technical Guide
Executive Summary 1-(3-Bromo-4-ethylphenyl)ethanone (CAS: 90841-42-2), frequently referred to as 3'-bromo-4'-ethylacetophenone, is a highly valuable halogenated aromatic intermediate[1][2]. Its unique structural motif—an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(3-Bromo-4-ethylphenyl)ethanone (CAS: 90841-42-2), frequently referred to as 3'-bromo-4'-ethylacetophenone, is a highly valuable halogenated aromatic intermediate[1][2]. Its unique structural motif—an acetophenone core featuring a para-ethyl group and a meta-bromo substituent—makes it a critical electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) utilized during the synthesis of complex active pharmaceutical ingredients (APIs)[3][4]. This whitepaper details its quantitative physical properties, the mechanistic causality behind its synthesis, and self-validating protocols for handling and characterization.
Chemical Identity and Structural Dynamics
Understanding the physical behavior of this compound requires a foundational look at its structural identity:
Expertise Insight on Physical State: The Supercooling Phenomenon
While the pure compound possesses a definitive melting point of 42–43 °C, it is frequently encountered as a colorless or pale-yellow oil in laboratory settings[8]. Causality: Low-melting aromatic ketones are highly susceptible to supercooling—a thermodynamic state where the liquid remains uncrystallized well below its freezing point. Furthermore, trace impurities from the bromination process can significantly depress the melting point, preventing spontaneous crystallization without mechanical seeding or prolonged refrigeration[8].
Mechanistic Insights: The Swamping Catalyst Effect
The synthesis of 1-(3-Bromo-4-ethylphenyl)ethanone relies on a fascinating chemical phenomenon known as the "Swamping Catalyst Effect," first detailed by [9].
Standard electrophilic bromination of acetophenones typically results in alpha-bromination of the acetyl side-chain due to rapid enolization. To force nuclear (aromatic ring) bromination, an excess (swamping amount) of a strong Lewis acid, such as aluminum chloride (AlCl₃), is utilized.
Causality: The massive excess of AlCl₃ forms a robust coordination complex with the carbonyl oxygen. This complexation completely deactivates the acetyl group, preventing enolization and side-chain attack[10]. Consequently, the electrophile (Br⁺) is forced onto the aromatic ring. The complexed acetyl group acts as a strong meta-director, while the para-ethyl group acts as an ortho/para-director. Synergistically, both groups direct the incoming bromonium ion exclusively to the 3-position, yielding the target compound with exceptional regioselectivity[8][10].
Fig 1. Synthesis of 1-(3-Bromo-4-ethylphenyl)ethanone via the Swamping Catalyst Effect.
Experimental Workflows
Synthesis and Isolation Protocol
This protocol ensures high regioselectivity and self-validates through intermediate quenching and vacuum distillation.
Complexation: In a rigorously dried, inert-gas-purged flask, add 4-ethylacetophenone to an excess of anhydrous AlCl₃ (typically 2.5 to 3.0 equivalents) neat or in a non-reactive solvent.
Causality: The swamping excess of AlCl₃ is non-negotiable; it ensures 100% of the carbonyl species are complexed, completely shutting down the competing alpha-bromination pathway[10].
Electrophilic Bromination: Slowly add 1.05 equivalents of liquid bromine (Br₂) dropwise while maintaining the reaction temperature between 0–10 °C.
Quenching (Self-Validation Step): Carefully pour the highly reactive mixture over a vigorously stirred mixture of crushed ice and concentrated HCl.
Causality: The acidic ice rapidly hydrolyzes the AlCl₃ complex without causing localized exothermic spikes that could lead to product degradation or ether cleavage.
Purification: Extract the aqueous layer with diethyl ether. Wash the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃).
Causality: Thiosulfate reduces any unreacted electrophilic bromine to benign bromide ions, preventing post-extraction oxidative side reactions and validating the safety of the organic phase.
Distillation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue via fractional vacuum distillation. Collect the fraction boiling at 105–106 °C at 2 mmHg [8].
Self-Validating Melting Point Determination
Because 1-(3-Bromo-4-ethylphenyl)ethanone is a low-melting solid (42–43 °C) prone to supercooling[7][8], standard melting point analyses can yield erroneous results if thermal equilibrium is not strictly maintained. This protocol utilizes a self-validating thermal calibration loop.
Crystallization Induction: If the sample presents as an oil, scratch the inside of the glass vial with a glass rod and store at -20 °C for 24 hours to induce nucleation.
System Calibration (Self-Validation Step): Before analyzing the sample, run a melting point determination on a known low-melting standard, such as Benzophenone (MP 47–49 °C).
Causality: Low-temperature melting point determinations are highly sensitive to ambient environmental fluctuations. Calibrating with benzophenone validates the thermal accuracy of the heating block in the specific 40–50 °C operational window.
Capillary Loading: Pack 2–3 mm of the crystallized sample into a glass capillary tube. Ensure the sample is tightly packed by dropping the capillary through a long glass tube onto a hard surface.
Thermal Ramping: Insert the capillary into the apparatus. Rapidly heat to 35 °C, then strictly reduce the heating rate to 1 °C/min .
Causality: A slow ramp rate near the expected melting point ensures thermal equilibrium between the heating block, the thermometer, and the sample, preventing thermal lag that artificially broadens the melting range.
Data Acquisition: Record
T1
(the onset of melting, first visible liquid) and
T2
(the clear point, completely liquid). A highly pure sample will exhibit a sharp range of 42–43 °C[7].
Fig 2. Self-validating thermal protocol for low-temperature melting point determination.
Conclusion
1-(3-Bromo-4-ethylphenyl)ethanone is a highly versatile building block whose physical properties—specifically its low melting point (42–43 °C) and tendency to supercool—require specialized handling. By leveraging the Swamping Catalyst Effect for synthesis and rigorous, self-validating thermal protocols for characterization, researchers can ensure the high purity and regioselectivity required for downstream pharmaceutical applications.
References
Pearson, D. E., Pope, H. W., Hargrove, W. W., & Stamper, W. E. (1958). The Swamping Catalyst Effect. II. Nuclear Halogenation of Aromatic Aldehydes and Ketones. The Journal of Organic Chemistry, 23(10), 1412–1419.[Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14399385, 1-(3-Bromo-4-ethylphenyl)ethanone.[Link]
1-(3-Bromo-4-ethylphenyl)ethanone (CAS 90841-42-2): A Comprehensive Technical Guide on Synthesis, Properties, and Applications
Executive Summary In the landscape of modern drug discovery and advanced materials science, halogenated acetophenones serve as indispensable bifunctional building blocks. Specifically, 1-(3-bromo-4-ethylphenyl)ethanone (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery and advanced materials science, halogenated acetophenones serve as indispensable bifunctional building blocks. Specifically, 1-(3-bromo-4-ethylphenyl)ethanone (commonly known as 3-bromo-4-ethylacetophenone) offers orthogonal reactivity profiles due to the presence of both an aryl bromide moiety and a methyl ketone. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, in-depth analysis of its physicochemical properties, regioselective synthetic pathways, and downstream applications.
Molecular Architecture and Physicochemical Profile
The utility of 1-(3-bromo-4-ethylphenyl)ethanone stems directly from its structural architecture. The molecule features a central benzene ring functionalized with an ethyl group, a bromine atom, and an acetyl group. This specific arrangement dictates both its electronic properties and its steric accessibility during transition-metal-catalyzed cross-coupling reactions.
To ensure accurate compound tracking and inventory management, the critical identifiers and baseline physicochemical properties are summarized in Table 1[1].
Table 1: Chemical Identifiers and Physicochemical Properties
Colorless to pale yellow liquid/solid (temperature dependent)
Purity Standard
≥ 98% (Commercial grade)
Mechanistic Pathways for Regioselective Synthesis
The synthesis of 1-(3-bromo-4-ethylphenyl)ethanone relies heavily on exploiting the predictable directing effects of substituted benzenes. The most robust and scalable route is the electrophilic aromatic bromination of 4-ethylacetophenone .
Causality of Regioselectivity:
When utilizing 4-ethylacetophenone as the starting material, the aromatic ring is subjected to two competing electronic influences:
The Ethyl Group: Acts as an electron-donating group (EDG) via hyperconjugation, activating the ring and directing incoming electrophiles to the ortho and para positions.
The Acetyl Group: Acts as an electron-withdrawing group (EWG) via resonance, deactivating the ring and directing electrophiles to the meta position.
Brilliantly, in the 4-ethylacetophenone scaffold, these directing effects are perfectly synergistic. The position ortho to the ethyl group is simultaneously meta to the acetyl group. Consequently, electrophilic bromination using molecular bromine and a Lewis acid catalyst (such as AlCl3 or FeBr3) proceeds with high regioselectivity, yielding the desired 3-bromo isomer in yields approximating 59% under optimized conditions[2].
An alternative, though less common, pathway is the Friedel-Crafts acylation of 1-bromo-2-ethylbenzene.
Figure 1: Major synthetic routes to 1-(3-bromo-4-ethylphenyl)ethanone.
The following step-by-step methodology details the regioselective bromination of 4-ethylacetophenone. This protocol is designed as a self-validating system : the use of anhydrous conditions prevents catalyst degradation, while the specific quenching sequence avoids the formation of intractable aluminum hydroxide emulsions, ensuring high recovery rates.
Step-by-Step Methodology
System Preparation: In an oven-dried, 500 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-ethylacetophenone (1.0 equiv, 100 mmol) in 150 mL of anhydrous dichloromethane (DCM).
Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the Lewis acid catalyst, which would halt the generation of the active bromonium electrophile.
Catalyst Activation: Cool the solution to 0 °C using an ice-water bath. Slowly add anhydrous aluminum chloride (AlCl3) (1.1 equiv, 110 mmol) in small portions.
Causality: The Lewis acid coordinates with the carbonyl oxygen. This coordination further deactivates the ring and strongly suppresses unwanted α-bromination at the methyl ketone position.
Electrophile Introduction: Dissolve molecular bromine (Br2, 1.05 equiv, 105 mmol) in 30 mL of anhydrous DCM. Add this solution dropwise via the dropping funnel over 45 minutes, strictly maintaining the internal temperature below 5 °C.
Reaction Monitoring (Self-Validation): Allow the mixture to slowly warm to room temperature and stir for 4–6 hours. To validate completion, quench a 0.1 mL aliquot in aqueous Na2S2O3, extract with ethyl acetate, and analyze via GC-MS. The disappearance of the starting material peak (m/z 148) and the emergence of the product peak (m/z 226/228, exhibiting the characteristic 1:1 isotopic pattern of a monobrominated species) confirms successful conversion.
Quenching and Workup: Carefully pour the reaction mixture over 300 g of crushed ice containing 50 mL of 1M HCl.
Causality: Acidic quenching breaks up the aluminum complexes into soluble salts, preventing the formation of thick, unfilterable Al(OH)3 emulsions that trap the organic product.
Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with saturated aqueous sodium thiosulfate (Na2S2O3) to neutralize any residual unreacted bromine, followed by brine. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate) to afford the pure product.
Downstream Applications in API Development
The strategic placement of the bromine atom and the acetyl group makes 1-(3-bromo-4-ethylphenyl)ethanone a highly versatile bifunctional scaffold in medicinal chemistry. Its orthogonal reactivity allows chemists to modify one functional group while leaving the other intact.
Suzuki-Miyaura Cross-Coupling: The aryl bromide moiety is an excellent electrophile for palladium-catalyzed cross-coupling with arylboronic acids. This is heavily utilized to synthesize complex biaryl scaffolds found in modern kinase inhibitors.
Buchwald-Hartwig Amination: The bromine can be substituted with various primary or secondary amines using Pd-catalysis, creating highly functionalized aniline derivatives.
Asymmetric Carbonyl Reduction: The methyl ketone can be reduced asymmetrically using chiral chemical catalysts (e.g., CBS reduction) or biocatalysts (e.g., alcohol dehydrogenases) to yield optically active 1-(3-bromo-4-ethylphenyl)ethanol, a valuable chiral building block.
Figure 2: Key downstream synthetic applications in drug development.
Safety, Handling, and Storage Parameters
Halogenated acetophenones are highly reactive and require strict adherence to safety protocols. They act as potent lachrymators and skin irritants. Proper personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, must be worn. All operations involving the neat chemical or concentrated solutions should be conducted within a certified fume hood.
Table 2: Safety and Handling Parameters
Parameter
Specification
Storage Conditions
Room Temperature (Ambient); store in a tightly closed container in a dry, well-ventilated area.
P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/clothing/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).
Thermodynamic Stability and Degradation Kinetics of 3-Bromo-4-ethylacetophenone Derivatives
Executive Summary 3-Bromo-4-ethylacetophenone (CAS 90841-42-2) is a highly functionalized aromatic ketone utilized extensively as a building block in the synthesis of active pharmaceutical ingredients (APIs), including t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Bromo-4-ethylacetophenone (CAS 90841-42-2) is a highly functionalized aromatic ketone utilized extensively as a building block in the synthesis of active pharmaceutical ingredients (APIs), including the ALK inhibitor Alectinib[1]. The presence of both an electron-withdrawing halogen (bromine) and an electron-donating alkyl group (ethyl) on the acetophenone core creates a unique thermodynamic environment that dictates its conformational stability and reactivity. This technical guide provides drug development professionals and analytical chemists with a deep dive into the thermodynamic stability, degradation pathways, and self-validating experimental protocols required to profile this critical intermediate.
Structural Thermodynamics and Conformational Stability
The thermodynamic stability of 3-bromo-4-ethylacetophenone is fundamentally governed by the steric and electronic interplay between the aromatic ring, the carbonyl group, and its meta/para substituents.
Electronic Effects and Reactivity: The ketone functional group is inherently susceptible to nucleophilic attack. The electron-withdrawing nature of the bromine atom at the meta-position subtly increases the electrophilicity of the carbonyl carbon. This inductive effect lowers the activation energy (
ΔG‡
) required for nucleophilic addition, thereby increasing the rate of hydrolysis under extreme pH conditions[2].
Conformational Locking: Halogenated acetophenones exhibit specific conformational preferences that affect their thermodynamic baseline. In polar solvents, polar conformations that align the carbon-halogen bond coplanar with the carbonyl group are thermodynamically favored[3].
Intermolecular Stacking: In the solid state, the halogen atom directs intermolecular interactions. Halogenated acetophenones rely heavily on
π−π
stacking and weak hydrogen bonding to maintain crystal lattice stability. Variations in these stacking interactions directly influence the compound's melting point and thermal degradation threshold[4].
Causality Check: Why does solvent polarity affect the stability of this derivative? Polar solvents stabilize the charged transition states of degradation pathways (such as base-catalyzed hydrolysis) through dipole-dipole interactions, actively lowering the thermodynamic barrier to degradation.
Principal Degradation Pathways
Acetophenone derivatives undergo three primary modes of thermodynamic degradation when exposed to environmental stress[2]. Understanding these pathways is critical for formulation and storage.
Hydrolysis (Acid/Base Catalyzed): Driven by pH extremes. Base-catalyzed hydrolysis of the ketone is accelerated by the inductive pull of the bromine atom, making the carbonyl carbon a prime target for hydroxide ions.
Photodegradation: Aromatic ketones are highly photo-reactive. UV light induces a
π→π∗
or
n→π∗
electronic transition, leading to radical formation. This often results in chain cleavage or the formation of highly conjugated, discolored polymers[2].
Oxidation: Exposure to atmospheric oxygen and heat leads to the formation of peroxides. A visual indicator of oxidative degradation is a color shift from a colorless/light yellow liquid to a dark brown hue, signifying the presence of conjugated degradation products[2].
Caption: Thermodynamic degradation pathways of 3-bromo-4-ethylacetophenone under environmental stress.
Quantitative Thermodynamic Data
To establish a predictive model for shelf-life, the degradation kinetics must be quantified. Table 1 summarizes the thermodynamic response of typical acetophenone derivatives under accelerated stress conditions.
To accurately determine the thermodynamic stability of 3-bromo-4-ethylacetophenone, a forced degradation study must be executed. The following protocol integrates self-validating steps to ensure absolute data integrity and prevent false positives.
Protocol: Accelerated Degradation and Kinetic Profiling
Rationale: By subjecting the compound to controlled stress, we can calculate the Arrhenius parameters (Activation Energy,
Ea
) to predict long-term thermodynamic stability.
Step 1: Stock Solution Preparation
Action: Dissolve 3-bromo-4-ethylacetophenone in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL[2].
Causality: Acetonitrile is chosen for its aprotic nature and UV transparency. Unlike methanol or ethanol, it will not participate in nucleophilic attack on the ketone, ensuring the solvent does not artificially inflate degradation rates.
Step 2: Hydrolytic Stress (Acid/Base)
Action: Aliquot 1 mL of stock solution and mix with 1 mL of 0.1 N NaOH (Base) or 0.1 N HCl (Acid). Incubate at 25°C and 60°C for 24 hours[2].
Self-Validation (Quenching): Before HPLC analysis, neutralize the samples (e.g., add 1 mL of 0.1 N HCl to the base sample). Why? This arrests the degradation at the exact time point, preventing continued reaction while the sample sits in the autosampler queue. This guarantees that the kinetic data is temporally accurate.
Step 3: Thermal and Oxidative Stress
Action: Place solid samples and solution aliquots in a dark convection oven at 70°C for 48 hours[2]. For oxidation, purge a parallel set of vials with oxygen gas prior to sealing.
Step 4: Photolytic Stress
Action: Expose samples to UV light (254 nm) in a photoreactor for 12 hours. Place a "dark control" (a sample vial wrapped tightly in aluminum foil) in the exact same chamber.
Causality: The dark control is a critical self-validating mechanism. It isolates the thermal energy generated by the UV lamp from the actual photochemical degradation, proving that any observed degradation in the exposed vial is strictly photon-driven.
Step 5: HPLC-UV/MS Analysis
Action: Analyze samples using a C18 reverse-phase column. Monitor at 254 nm.
System Suitability Test (SST): Inject a known standard of 4-ethylacetophenone to verify theoretical plate count, retention time, and peak symmetry before running the stressed samples. This ensures the column is not compromised by previous highly retained degradation polymers.
Caption: Self-validating experimental workflow for thermodynamic stability and kinetic profiling.
Conclusion
The thermodynamic stability of 3-bromo-4-ethylacetophenone is a delicate balance of steric hindrance from the ethyl group and electron withdrawal from the bromine atom. Because of its high susceptibility to base-catalyzed hydrolysis and photodegradation, handling this compound requires strict environmental controls. By employing rigorous, self-validating experimental protocols—such as reaction quenching and dark controls—analytical scientists can accurately map its degradation kinetics, ensuring the viability of this critical intermediate in complex pharmaceutical manufacturing pipelines.
Physicochemical Profiling and Analytical Validation of 1-(3-Bromo-4-ethylphenyl)ethanone: A Critical Intermediate in Alectinib Synthesis
Executive Summary In modern pharmaceutical synthesis, the integrity of Active Pharmaceutical Ingredients (APIs) relies fundamentally on the rigorous validation of their precursors. 1-(3-Bromo-4-ethylphenyl)ethanone (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern pharmaceutical synthesis, the integrity of Active Pharmaceutical Ingredients (APIs) relies fundamentally on the rigorous validation of their precursors. 1-(3-Bromo-4-ethylphenyl)ethanone (CAS: 90841-42-2) is a highly specialized aromatic ketone that serves as a critical building block in the synthesis of complex targeted therapies. Most notably, it is an essential intermediate in the developmental pipeline for Alectinib , a highly selective ALK (anaplastic lymphoma kinase) inhibitor utilized in the treatment of early-stage and advanced non-small cell lung cancer (NSCLC)[1].
This technical whitepaper outlines the physicochemical properties, structural causality, and self-validating analytical workflows required to confirm the molecular weight and formula of this critical compound.
Molecular Identity & Physicochemical Profiling
The molecular formula of 1-(3-Bromo-4-ethylphenyl)ethanone is definitively established as C10H11BrO [2]. While standard stoichiometric calculations yield an average molecular weight of 227.10 g/mol , high-precision industrial reports often cite values such as 227.09774 g/mol [3]. However, for analytical validation via mass spectrometry, one must rely on the exact monoisotopic mass rather than the average molecular weight.
Below is a consolidated summary of the compound's quantitative data:
Table 1: Physicochemical and Molecular Specifications
In drug development, no functional group is arbitrary. The specific arrangement of atoms in C10H11BrO is engineered to facilitate downstream synthetic steps that build the complex polycyclic core of Alectinib.
The 3-Bromo Substituent: Acts as the primary site for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki coupling). The bromine atom's specific electronegativity and leaving-group ability are calibrated to allow selective C-N or C-C bond formation without disrupting the rest of the molecule.
The 4-Ethyl Group: Ultimately positions a lipophilic anchor within the final API, which is critical for favorable hydrophobic interactions within the ALK kinase binding pocket.
The 1-Acetyl Group: Serves as the reactive center for condensation and ring annulation, eventually forming the rigid carbazole/indole-like scaffolds seen in ALK inhibitors.
Structural causality of 1-(3-Bromo-4-ethylphenyl)ethanone in Alectinib synthesis.
Self-Validating Analytical Workflows
To guarantee the integrity of this intermediate, we employ a self-validating analytical system. A self-validating protocol does not merely output a number; it utilizes intrinsic physical phenomena (like isotopic distribution and nuclear spin coupling) to internally prove that the output is correct.
This protocol confirms the C10H11BrO formula by leveraging the unique isotopic signature of bromine.
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.
Causality: Formic acid acts as a proton source, promoting highly efficient ionization of the ketone oxygen to form the [M+H]+ adduct in positive electrospray ionization (ESI+) mode.
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 reverse-phase column. Elute using a standard Water/Acetonitrile gradient.
Causality: Retains the lipophilic aromatic compound while washing away polar salts, preventing ion suppression at the MS source.
Mass Spectrometry Acquisition: Operate the High-Resolution Mass Spectrometer (Q-TOF or Orbitrap) in ESI+ mode across a 100–500 m/z scan range[5].
Data Reconciliation (The Self-Validating Step): Do not just look for a single mass peak. Bromine naturally exists as two stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio (50.69% to 49.31%). The system self-validates the presence of the C10H11BrO formula if—and only if—the extracted ion chromatogram yields a distinct doublet at 227.007 m/z ([M(79Br)+H]+) and 229.005 m/z ([M(81Br)+H]+) with equal intensity.
Protocol B: Nuclear Magnetic Resonance (Structural Regiochemistry)
Mass spectrometry confirms the atoms present; NMR confirms their exact geometric arrangement.
Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% Tetramethylsilane (TMS).
Causality: CDCl3 provides a clear, non-interfering solvent window for both aromatic and aliphatic protons. TMS provides a strict 0 ppm calibration point.
1H NMR Acquisition: Acquire 1D proton spectra at ≥400 MHz using a 30-degree pulse program, 16 scans, and a 2-second relaxation delay.
Regiochemical Validation (The Self-Validating Step): The 1-(3-Bromo-4-ethylphenyl)ethanone structure is a 1,2,4-trisubstituted benzene ring. The system self-validates the regiochemistry by exhibiting a strict, mathematically predictable splitting pattern in the aromatic region (7.0–8.2 ppm)[5]:
H-5 (ortho to ethyl): Appears as a doublet (J ≈ 8 Hz) due to coupling with H-6.
H-6 (para to bromo): Appears as a doublet of doublets (J ≈ 8 Hz, 2 Hz) due to ortho coupling with H-5 and meta coupling with H-2.
H-2 (ortho to bromo & acetyl): Appears as a finely split doublet (J ≈ 2 Hz) due to meta coupling with H-6.
Self-validating analytical workflow for C10H11BrO molecular weight and structure.
References
Caming Pharmaceutical Ltd. "1-(3-broMo-4-ethylphenyl)ethanone CAS 90841-42-2". Caming.com. 3
National Center for Biotechnology Information (NCBI). "1-(3-Bromo-4-ethylphenyl)ethanone | C10H11BrO | CID 14399385". PubChem. 2
Chemenu. "cas 90841-42-2|| where to buy 1-(3-bromo-4-ethylphenyl)ethanone". Chemenu.com. 1
The Impact of Bromine Substitution on the Electronic Landscape of Acetophenones: A Technical Guide
Abstract This technical guide provides an in-depth exploration of the electronic properties of bromo-substituted acetophenones, a class of compounds pivotal in organic synthesis and as precursors for a multitude of pharm...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth exploration of the electronic properties of bromo-substituted acetophenones, a class of compounds pivotal in organic synthesis and as precursors for a multitude of pharmaceutical and agrochemical agents.[1][2] We will dissect the intricate interplay of inductive and resonance effects imparted by the bromine substituent at various positions on the aromatic ring and the acetyl group. This analysis is grounded in a synthesis of empirical data from spectroscopic and electrochemical methodologies, alongside insights from computational chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of how bromine substitution modulates molecular reactivity, spectroscopic signatures, and overall electronic behavior.
Introduction: The Significance of Bromoacetophenones
Bromo-substituted acetophenones are more than mere synthetic intermediates; they are versatile molecular scaffolds whose reactivity and properties are finely tuned by the presence and position of the bromine atom. The introduction of a halogen, such as bromine, into the acetophenone framework introduces a fascinating duality of electronic effects. This guide will elucidate these effects, providing a foundational understanding for predicting and controlling the chemical behavior of these valuable compounds. We will delve into how bromine's electron-withdrawing inductive effect and electron-donating resonance effect manifest in different isomeric forms, and how these electronic perturbations are reflected in tangible, measurable properties.
Fundamental Electronic Effects of Bromine Substitution
The electronic character of a substituent on an aromatic ring is paramount in dictating the molecule's reactivity and physical properties. Bromine, as a substituent, exerts two primary electronic influences: the inductive effect (-I) and the resonance effect (+R).
Inductive Effect (-I): Due to its high electronegativity relative to carbon, bromine withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This effect is distance-dependent, being strongest at the ipso-carbon and diminishing with distance.
Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the benzene ring. This donation of electron density increases the electron density at the ortho and para positions.
For halogens, the inductive effect is generally stronger than the resonance effect, leading to bromine being classified as a weakly deactivating, yet ortho-, para-directing group in electrophilic aromatic substitution reactions.[3] The interplay of these effects is crucial in understanding the properties of bromoacetophenones.
A quantitative measure of these electronic effects can be found in the Hammett substituent constants (σ) , which are derived from the ionization of substituted benzoic acids.[4] These constants provide a numerical representation of the electron-donating or electron-withdrawing nature of a substituent.
Substituent
Position
Hammett Constant (σ)
Bromo (Br)
meta
0.39
Bromo (Br)
para
0.23
Table 1: Hammett substituent constants for the bromo group.[5]
The positive values indicate that the bromo group is electron-withdrawing in both the meta and para positions, with the effect being more pronounced at the meta position where the resonance effect does not counteract the inductive effect as strongly.[6]
Spectroscopic Manifestations of Electronic Properties
The electronic perturbations caused by bromine substitution are readily observable through various spectroscopic techniques.
Infrared (IR) Spectroscopy: Probing the Carbonyl Bond
The carbonyl (C=O) stretching frequency in the IR spectrum is a sensitive probe of the electronic environment of the acetyl group. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups typically decrease it.[3]
Compound
Substituent Position
Carbonyl (C=O) Stretch (cm⁻¹)
Acetophenone
-
1691
2'-Bromoacetophenone
ortho
1692 (doublet observed)
3'-Bromoacetophenone
meta
1691
4'-Bromoacetophenone
para
1689
Table 2: Comparison of Carbonyl Stretching Frequencies in Bromo-substituted Acetophenones.[3][7]
Interestingly, for 3'-bromoacetophenone, the carbonyl stretching frequency is identical to that of the parent acetophenone.[3] This suggests that the electron-withdrawing inductive effect of the meta-bromine is effectively counterbalanced in its influence on the carbonyl group.[3] For the ortho- and para-isomers, the slight shifts reflect the more complex interplay of inductive and resonance effects influencing the carbonyl bond. In the case of o-bromoacetophenone, a doublet in the carbonyl stretching band has been observed, which is attributed to the existence of s-cis and s-trans rotational isomers.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the electronic environment of individual atoms. However, predicting ¹³C NMR chemical shifts in substituted benzenes based solely on simple electron-donating or -withdrawing arguments can be unreliable.[8] Empirical calculations and experimental data are often more predictive.[8]
For instance, in 2'-fluoroacetophenones, through-space spin-spin coupling between the fluorine and the methyl protons is observed, indicating a conformational preference where these groups are in close proximity.[9] While not a direct electronic property, this highlights the nuanced structural effects that can accompany halogen substitution.
UV-Vis Spectroscopy: Electronic Transitions
The absorption of ultraviolet-visible light by acetophenones corresponds to electronic transitions, primarily π → π* and n → π* transitions. Substitution on the aromatic ring, including with bromine, typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands due to the extension of the conjugated π-system.[10] This is a direct consequence of the substituent's influence on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[11]
Electrochemical Behavior: Insights from Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of molecules. Studies on substituted acetophenones, including 4'-bromoacetophenone, have shown that these compounds can be electrochemically reduced to form radical anions.[12][13] The reduction potential is sensitive to the nature of the substituent on the aromatic ring. Electron-withdrawing groups, like bromine, generally make the reduction easier (occur at a less negative potential) by stabilizing the resulting radical anion.
The voltammetric oxidation of para-substituted acetophenones, including 4'-bromoacetophenone, has also been studied, with an oxidation peak observed between 2.5 and 3 V on a glassy carbon electrode.[14]
Experimental Protocol: Cyclic Voltammetry of 4'-Bromoacetophenone
This protocol outlines a general procedure for analyzing the electrochemical reduction of a bromo-substituted acetophenone.
Objective: To determine the reduction potential of 4'-bromoacetophenone and observe the stability of the resulting radical anion.
Materials:
4'-Bromoacetophenone
Acetonitrile (anhydrous, electrochemical grade)
Tetrabutylammonium perchlorate (TBuClO₄) or a similar supporting electrolyte
Working electrode (e.g., glassy carbon)
Reference electrode (e.g., Ag/AgCl)
Counter electrode (e.g., platinum wire)
Voltammetric analyzer
Procedure:
Solution Preparation: Prepare a 10 mM solution of 4'-bromoacetophenone in acetonitrile containing 50 mM TBuClO₄ as the supporting electrolyte.[14]
Cell Assembly: Assemble the three-electrode electrochemical cell. Ensure the electrodes are clean and polished according to standard procedures.
De-aeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
Cyclic Voltammetry Scan:
Set the initial potential to 0 V.
Scan towards a negative potential (e.g., -2.5 V).
Reverse the scan direction back to the initial potential.
Data Acquisition: Record the resulting cyclic voltammogram (current vs. potential).
Data Analysis:
Identify the cathodic (reduction) and anodic (oxidation) peak potentials.
Determine the peak currents.
Analyze the reversibility of the redox couple.
Impact on Chemical Reactivity
The electronic properties of bromoacetophenones have a profound impact on their chemical reactivity, particularly at the α-carbon and the aromatic ring.
Reactivity of α-Bromoacetophenones
For acetophenones brominated at the α-carbon (e.g., 2-bromoacetophenone), the molecule becomes a potent electrophile. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Br bond, making the α-carbon highly susceptible to nucleophilic attack.[15] This reactivity is fundamental to the synthesis of a wide array of compounds, including various heterocycles.[15] The reaction with nucleophiles typically proceeds via an Sɴ2 mechanism, where the nucleophile attacks the α-carbon, leading to the displacement of the bromide ion, which is an excellent leaving group.[15]
Caption: General Sɴ2 mechanism for the reaction of 2-bromoacetophenone.
Computational studies using Density Functional Theory (DFT) have further elucidated the reaction pathways of α-bromoacetophenones with nucleophiles, revealing complex potential energy surfaces where carbonyl addition and direct substitution can be competing pathways.[16][17] The electronic nature of substituents on the phenyl ring can influence which pathway is favored.[16][17]
Aromatic Ring Reactivity
For acetophenones with bromine on the aromatic ring, the reactivity in electrophilic aromatic substitution is governed by the combined directing effects of the acetyl group (meta-directing, deactivating) and the bromine atom (ortho-, para-directing, deactivating). The outcome of such reactions will depend on the specific reagents and reaction conditions.
Computational Insights into Electronic Structure
Computational chemistry, particularly DFT, provides a powerful lens for examining the electronic properties of bromoacetophenones at a molecular orbital level.[18] These studies can calculate various parameters that correlate with experimental observations.
Key findings from DFT studies on bromoacetophenone isomers include:
HOMO-LUMO Gap: Bromine substitution generally leads to a decrease in the HOMO-LUMO energy gap compared to acetophenone. A smaller energy gap is often associated with higher chemical reactivity.[18]
Dipole Moment: The calculated dipole moments show that acetophenone is more polar than its bromo-substituted isomers.[18]
Polarizability: 4-Bromoacetophenone has been calculated to have the largest molecular polarizability among the isomers.[18]
Caption: Logical relationship of bromine substitution and its electronic effects.
Conclusion
The substitution of a bromine atom onto the acetophenone framework introduces a rich and complex set of electronic properties that significantly influence the molecule's behavior. The balance between the electron-withdrawing inductive effect and the electron-donating resonance effect, modulated by the position of substitution, is key to understanding the observed spectroscopic, electrochemical, and reactive characteristics. This guide has synthesized experimental data and computational insights to provide a comprehensive overview for scientists working with these versatile chemical building blocks. A thorough grasp of these fundamental principles is essential for the rational design of synthetic pathways and the development of novel molecules with tailored properties in the pharmaceutical and materials science fields.
References
Time in Pasuruan, ID. (n.d.). Google.
Kiss, L., & Kunsági-Máté, S. (2019). Voltammetric oxidation of acetophenone derivatives and benzophenone in acetonitrile on a platinum and glassy carbon electrode. Comptes Rendus Chimie, 22(5), 316-320.
BenchChem. (2025). The Versatility of 2-Bromoacetophenones in Nucleophilic Substitution Reactions.
BenchChem. (2025). A Comparative Guide to the FT-IR Analysis of the Carbonyl Stretch in 3'-Bromoacetophenone. BenchChem.
Kzar, K. O. (2016). Theoretical study of Bromine substituent effects in ortho-, meta-and para-positions of acetophenone on electronic-structural properties and IR spectrum via density functional theory. European Academic Research, III(10), 11038-11052.
Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
Sivasankar, P., & Reddy, S. J. (1991). Voltammetric behaviour ofsome substituted acetophenone oximes and semicarbazones. Indian Journal of Chemistry, 30A, 890-892.
(n.d.). Hammett constants for some common substituents.
Oh, H. K., Kim, T. S., & Lee, I. (2011). Computational study on the reaction pathway of α-bromoacetophenones with hydroxide ion: possible path bifurcation in the addition/substitution mechanism. The Journal of organic chemistry, 76(20), 8456–8460.
brainly.com. (2023, May 12). What product is formed when acetophenone is reacted with bromine under acidic conditions?.
De, A. U., & Saha, G. K. (1998). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 75, 632-633.
Holder, G. N., et al. (2003). Voltammetric Reductions of Ring-Substituted Acetophenones. 3. A Collaborative Sophomore-Level Molecular Modeling Exercise Correlating Experimental and Theoretical Electrochemical and Spectroscopic Data.
Holder, G. N., Farrar, D. G., & McClure, L. L. (2001). Voltammetric Reductions of Ring-Substituted Acetophenones. 1. Determination of an Electron-Transfer Mechanism Using Cyclic Voltammetry and Computer Modeling: The Formation and Fate of a Radical Anion.
Senthilkumar, U., & Elangovan, A. (2019). Electroselective α-bromination of acetophenone using: In situ bromonium ions from ammonium bromide. Tetrahedron Letters, 60(27), 1789-1793.
BenchChem. (2025). 3'-Bromoacetophenone: A Technical Guide to its Synthesis and Properties. BenchChem.
Zhang, D., et al. (2021). Values of some Hammett substituent constants (σ).
da Silva, A. J. M., et al. (2002). A novel synthesis of α-bromoacetophenones and its application in obtaining 2-benzoylbenzofuranes. Tetrahedron Letters, 43(1), 113-115.
Rahimi, M., Jamehbozorgi, S., Chermette, H., & Ghiasi, R. (2019). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes. Journal of Medicinal and Pharmaceutical Chemistry Research, 1(5), 411-418.
Pearson, D. E., Pope, H. W., Hargrove, W. W., & Stamper, W. E. (1960). Acetophenone, 3-bromo-. Organic Syntheses, 40, 14.
long. (2021, April 16). Assignment of the 13C NMR spectrum of 4'-bromoacetophenone. Chemistry Stack Exchange.
Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 35(5), 504-515.
Holder, G. N., et al. (2002). Voltammetric Reductions of Ring-Substituted Acetophenones. 2. A Senior-Level Experiment Requiring Classification of an Electrochemical Mechanism as Stepwise or Concerted.
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Homework.Study.com. (n.d.). Given that acetophenone is a meta-director, draw all three resonance structures for the....
McAlduff, E. J. (1980). Photoelectron spectra of substituted acetophenones. Correlations with reactivity. Canadian Journal of Chemistry, 58(6), 622–626.
SpectraBase. (n.d.). 3'-Bromoacetophenone - Optional[13C NMR] - Chemical Shifts.
CymitQuimica. (n.d.). CAS 2142-63-4: 3-Bromoacetophenone.
Oh, H. K., Kim, T. S., & Lee, I. (2011). Computational Study on the Reaction Pathway of α-Bromoacetophenones with Hydroxide Ion: Possible Path Bifurcation in the Addition/Substitution Mechanism. The Journal of Organic Chemistry, 76(20), 8456-8460.
ResearchGate. (n.d.). 1 H and 13 C NMR spectrum of (E)-4-bromoacetophenone thiosemicarbazone (III) in DMSO-d 6 solution.
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Ishihara, Y., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4487-4494.
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ResearchGate. (n.d.). Normalized UV‐vis absorption spectra of 1 a and 1 b and emission spectra of acetophenone and benzophenone in MeCN and acetone (λ exc=330 nm).
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
(2006, October 26). ULTRAVIOLET AND VISIBLE SPECTROSCOPY.
Rahimi, M., Jamehbozorgi, S., Chermette, H., & Ghiasi, R. (2019). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes.
Fuson, N., Josien, M.-L., & Shelton, E. M. (1957). PART VII. CONCERNING THE RELATION BETWEEN THE INFRARED CARBONYL STRETCHING BANDS AND ULTRAVIOLET SPECT. Canadian Journal of Chemistry, 35(5), 516-527.
Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy, 37(8), 22-26.
ResearchGate. (n.d.). The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of....
Shimakoshi, H., et al. (2012). Photophysical and photosensitizing properties of brominated porphycenes. Journal of Porphyrins and Phthalocyanines, 16(07n08), 859-864.
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de Oliveira, H. P., et al. (2023). Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Derivatives: The Role of Dimethylamine Group on the Nonlinear Optical and Photophysical Properties. Molecules, 28(3), 1419.
(n.d.). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one.
Synthesis History and Technical Methodology of 1-(3-Bromo-4-ethylphenyl)ethanone
A Comprehensive Guide to the Swamping Catalyst Effect and its Application in API Manufacturing Executive Summary The molecule 1-(3-Bromo-4-ethylphenyl)ethanone (CAS 90841-42-2), commonly referred to as 3-bromo-4-ethylace...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Guide to the Swamping Catalyst Effect and its Application in API Manufacturing
Executive Summary
The molecule 1-(3-Bromo-4-ethylphenyl)ethanone (CAS 90841-42-2), commonly referred to as 3-bromo-4-ethylacetophenone, is a critical synthetic intermediate in modern pharmaceutical manufacturing. Its primary industrial significance lies in its role as a core building block for Alectinib (Alecensa) , a highly selective anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC)[1].
Synthesizing this molecule presents a classic regioselectivity challenge: the bromination of an alkyl aryl ketone typically results in unwanted alpha-halogenation at the enolizable acetyl group. This whitepaper explores the historical breakthrough that solved this problem—the Swamping Catalyst Effect —and provides a self-validating, step-by-step technical protocol for its preparation.
Mechanistic Foundations: The "Swamping Catalyst" Effect
Historically, attempting to brominate 4-ethylacetophenone using standard conditions yielded lachrymatory phenacyl bromides due to rapid acid-catalyzed enolization. In 1958, D. E. Pearson and colleagues published a landmark methodology in[2] that bypassed this limitation using a massive excess of a strong Lewis acid, coining the term "Swamping Catalyst Effect."
The Causality of Regiocontrol
The success of this reaction relies on the precise manipulation of electronic effects via complexation:
Carbonyl Deactivation: By adding 2.5 to 3.0 equivalents of anhydrous aluminum chloride (AlCl₃), the first equivalent tightly complexes with the carbonyl oxygen. This locks the ketone in a state that is completely incapable of enolization, entirely shutting down the alpha-bromination pathway.
Synergistic Directing Effects: The AlCl₃-complexed acetyl group transforms into a powerful electron-withdrawing group (EWG), strongly directing incoming electrophiles to the meta position. Simultaneously, the para-substituted ethyl group acts as an electron-donating group (EDG), directing ortho. Both directing effects synergistically point to the exact same carbon: Position 3 .
Electrophile Activation: Because the aromatic ring is highly deactivated by the complexed carbonyl, standard bromine is insufficiently reactive. The remaining 1.5 to 2.0 equivalents of AlCl₃ polarize the Br₂ molecule, generating a highly reactive bromonium ion (Br⁺) equivalent capable of attacking the deactivated ring[2].
Figure 1: Mechanistic pathway of the Swamping Catalyst Effect for selective nuclear bromination.
Experimental Protocol & Self-Validating Quality Control
The following methodology is adapted from the original Pearson protocol and optimized for modern laboratory reproducibility[2]. This protocol is designed as a self-validating system , ensuring that the chemist can verify the mechanistic integrity of the reaction at each step.
Step-by-Step Methodology
Complexation (Exothermic Phase):
Action: In a dry, 3-neck round-bottom flask equipped with a mechanical stirrer and an HCl/HBr gas trap, carefully add 2.5 equivalents of anhydrous AlCl₃. Slowly add 1.0 equivalent of 4-ethylacetophenone dropwise.
Causality: The reaction is highly exothermic due to the formation of the Lewis acid-base complex. No solvent is used; the complex forms a viscous melt.
Thermal Regulation:
Action: Heat the reaction vessel to 60–80 °C.
Causality: Maintaining this temperature ensures the complex remains in a molten, homogeneous state, which is critical for uniform distribution of the halogenating agent.
Electrophilic Substitution:
Action: Add 1.05 equivalents of liquid Br₂ dropwise over 1–2 hours. Stir for an additional 2 hours.
Causality: The slow addition prevents thermal runaway. The evolution of HBr gas during this step is the primary physical indicator that nuclear aromatic substitution is occurring.
Quenching and Phase Separation:
Action: Carefully pour the hot mixture over a slurry of crushed ice and concentrated HCl.
Causality: Ice absorbs the violent exotherm of breaking the Al-O bond. The concentrated HCl prevents the precipitation of insoluble aluminum hydroxide (Al(OH)₃) salts, ensuring a clean phase separation during solvent extraction.
Workup and Purification:
Action: Extract with dichloromethane. Wash the organic layer with water, 10% aqueous NaHSO₃, and brine. Dry over MgSO₄, concentrate, and purify via vacuum distillation.
Causality: The NaHSO₃ wash is critical; it reduces any residual electrophilic bromine to inert bromide, preventing oxidative degradation of the product during the high temperatures of distillation.
Validation & Quality Control Markers
To ensure the protocol has succeeded without alpha-halogenation, validate the crude product using the following markers:
Physical State: The absence of a strong, lachrymatory odor confirms that phenacyl bromide (alpha-brominated byproduct) was not formed.
GC-MS: Look for the disappearance of the m/z 148 peak (starting material) and the appearance of an m/z 226/228 doublet in a 1:1 ratio, confirming mono-bromination.
¹H NMR: The presence of a sharp singlet near 2.5 ppm confirms the acetyl methyl group (-CH₃) remains fully intact, validating the regioselectivity of the Swamping Catalyst Effect.
Quantitative Data & Thermodynamic Properties
The physical and synthetic parameters of 1-(3-Bromo-4-ethylphenyl)ethanone are summarized below for rapid analytical reference.
In modern drug development, 1-(3-Bromo-4-ethylphenyl)ethanone is not an end-product but a highly functionalized intermediate. It is utilized to construct the complex benzo[b]carbazole skeleton of Alectinib[1].
Because the acetophenone ring is poorly activated for standard nucleophilic aromatic substitution (SₙAr), industrial routes often employ high-temperature microwave conditions or Palladium-catalyzed cross-coupling to attach the necessary piperidine side chain to the brominated position. Following this, the acetyl group is reacted with methylmagnesium bromide (MeMgBr) to form a tertiary alcohol, which subsequently undergoes acidic cyclization to finalize the core API structure[1].
Figure 2: Downstream integration of 1-(3-Bromo-4-ethylphenyl)ethanone into the Alectinib synthesis.
Application Note: Scalable Synthesis of 1-(3-Bromo-4-ethylphenyl)ethanone via Synergistic Electrophilic Aromatic Substitution
Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Strategic Rationale The synthesis of 1-(3-bromo-4-ethylphenyl)ethanone from ethylbenzene is a critical transformat...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & Strategic Rationale
The synthesis of 1-(3-bromo-4-ethylphenyl)ethanone from ethylbenzene is a critical transformation for generating highly functionalized aromatic building blocks used in kinase inhibitors, antileishmanial chalcones, and advanced materials. Designing a scalable route requires strict control over regioselectivity to avoid complex downstream chromatographic separations.
This protocol leverages the sequential orchestration of Electrophilic Aromatic Substitution (EAS) principles.
Acylation First: We perform a Friedel-Crafts acylation on ethylbenzene. The steric bulk of the ethyl group heavily favors para-substitution, yielding 4-ethylacetophenone. Performing acylation before bromination is chemically mandatory; if bromination were performed first, the resulting bromo-substituent would deactivate the ring, severely impeding the subsequent Friedel-Crafts reaction ([1]).
Synergistic Bromination: The intermediate 4-ethylacetophenone possesses two directing groups. The acetyl group (-COCH₃) is strongly electron-withdrawing and meta-directing. The ethyl group (-CH₂CH₃) is electron-donating and ortho/para-directing. Because the position ortho to the ethyl group is simultaneously meta to the acetyl group, both substituents synergistically direct the incoming bromonium ion to the exact same carbon (C3). This ensures near-perfect regioselectivity.
Reaction Pathway Visualization
Figure 1. Two-step synthetic workflow leveraging sequential directing group effects.
Step 1: Friedel-Crafts Acylation of Ethylbenzene
Mechanistic Insights & Causality
The generation of the highly reactive acylium ion ([CH₃C≡O]⁺) requires a strong Lewis acid. We utilize a stoichiometric excess of AlCl₃ (approx. 2.0 equivalents) because the Lewis acid tightly complexes with the carbonyl oxygen of the newly formed 4-ethylacetophenone, removing the catalyst from the catalytic cycle (). Dichloromethane (CH₂Cl₂) is selected as the solvent because it stabilizes the acylium ion at cryogenic temperatures (-70 °C), which is critical to suppressing ortho-substitution and polyacylation byproducts ([2]).
Experimental Protocol
Setup: Equip a 500 mL, oven-dried, three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, a nitrogen inlet, and an internal low-temperature thermometer.
Reagent Loading: Dissolve ethylbenzene (10.6 g, 100 mmol) in anhydrous CH₂Cl₂ (120 mL). Cool the solution to -70 °C using a dry ice/acetone bath.
Catalyst Addition: Carefully add anhydrous AlCl₃ (27.0 g, 202 mmol) in small portions to maintain the internal temperature strictly below -60 °C.
Acylation: Prepare a solution of acetyl chloride (7.85 g, 100 mmol) in anhydrous CH₂Cl₂ (20 mL). Add this dropwise via the dropping funnel over 2 hours.
Maturation: Allow the reaction to stir for an additional 2 hours, allowing the bath to gradually warm to -50 °C.
Quenching (Self-Validating Step): Slowly pour the reaction mixture into a vigorously stirred beaker containing 200 g of crushed ice and 100 mL of concentrated HCl. The dissolution of the solid aluminum complex into a clear biphasic liquid validates successful quenching.
Workup & Purification: Separate the organic layer. Extract the aqueous phase with CH₂Cl₂ (2 × 50 mL). Wash the combined organics with saturated NaHCO₃ (100 mL) and brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via fractional distillation under reduced pressure (bp ~125 °C at 20 mmHg) to yield pure 4-ethylacetophenone.
Step 2: Regioselective Bromination of 4-Ethylacetophenone
Mechanistic Insights & Causality
Standard bromination using N-Bromosuccinimide (NBS) often leads to competitive benzylic α-bromination at the ethyl or acetyl groups ([3]). To enforce strictly nuclear (aromatic ring) bromination, we utilize elemental bromine (Br₂) activated by catalytic iron powder. The iron generates FeBr₃ in situ, polarizing the Br-Br bond to form a potent electrophile. The reaction is shielded from light to prevent homolytic cleavage of Br₂, thereby shutting down radical-mediated side reactions.
Figure 2. Synergistic directing effects ensuring high regioselectivity at Position 3.
Experimental Protocol
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas trap containing 1M NaOH (to neutralize evolved HBr gas). Wrap the flask in aluminum foil to exclude ambient light.
Reagent Loading: Dissolve 4-ethylacetophenone (14.8 g, 100 mmol) in 50 mL of glacial acetic acid. Add fine iron powder (0.28 g, 5 mol%) as the catalyst precursor.
Bromine Addition: Place bromine (16.0 g, 100 mmol) in the dropping funnel. Add dropwise over 1 hour at room temperature (20–25 °C).
Maturation (Self-Validating Step): Stir at room temperature for 4 hours. The cessation of HBr gas bubbling through the NaOH trap serves as a visual indicator of reaction completion.
Quenching: Pour the mixture into 200 mL of ice water. Add 10% aqueous sodium bisulfite (NaHSO₃) solution (20 mL). The immediate disappearance of the residual red/brown bromine color validates complete quenching.
Workup & Purification: Extract with ethyl acetate (3 × 50 mL). Wash the organics sequentially with water, saturated NaHCO₃ (until CO₂ evolution ceases), and brine. Dry over MgSO₄, concentrate, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate 9:1) to afford 1-(3-bromo-4-ethylphenyl)ethanone.
Quantitative Data & Quality Control
Table 1: Summary of Reaction Parameters and Expected Outcomes
Parameter
Step 1: Friedel-Crafts Acylation
Step 2: Electrophilic Bromination
Starting Material
Ethylbenzene
4-Ethylacetophenone
Reagents
AcCl, AlCl₃ (2.0 eq)
Br₂, Fe powder (5 mol%)
Solvent
Anhydrous CH₂Cl₂
Glacial Acetic Acid
Temperature Profile
-70 °C to -50 °C
20 °C to 25 °C (Light Shielded)
Reaction Time
4 hours
5 hours
Expected Yield
85 – 90%
75 – 82%
Primary Impurity
Ortho-isomer (2-ethylacetophenone)
Benzylic α-brominated byproduct
Purification Method
Fractional Distillation
Column Chromatography
Table 2: Analytical Signatures for 1-(3-Bromo-4-ethylphenyl)ethanone
Molecular ion peaks at 226 and 228 (1:1 isotopic ratio, confirming mono-bromination).
IR (ATR)
Strong C=O stretch at ~1680 cm⁻¹, distinct C-Br stretch at ~590 cm⁻¹.
Safety & Troubleshooting
AlCl₃ Handling: Aluminum chloride is highly hygroscopic and reacts violently with ambient moisture to release HCl gas. Always weigh and transfer inside a dry box or under a strict nitrogen blanket.
Bromine Hazards: Br₂ is highly toxic, corrosive, and volatile. All operations must be conducted in a heavily ventilated fume hood. Keep a saturated sodium thiosulfate solution readily available to neutralize accidental spills.
Troubleshooting Alpha-Bromination: If benzylic bromination (at the ethyl group) is detected via NMR, ensure the reaction flask is strictly shielded from light and verify the absence of any peroxide/radical initiators in the solvent. Maintaining the temperature strictly below 25 °C is critical.
Pravst, I., Zupan, M., & Stavber, S. (2021). Reactivity of substrates with multiple competitive reactive sites toward NBS under neat reaction conditions. Chemical Papers.[Link]
Application Note: A Validated Protocol for the Friedel-Crafts Acylation of 1-Bromo-2-ethylbenzene to Synthesize 1-(3-Bromo-4-ethylphenyl)ethanone
Abstract This application note provides a comprehensive and validated protocol for the synthesis of 1-(3-Bromo-4-ethylphenyl)ethanone, a valuable ketone intermediate in the development of pharmaceuticals and fine chemica...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive and validated protocol for the synthesis of 1-(3-Bromo-4-ethylphenyl)ethanone, a valuable ketone intermediate in the development of pharmaceuticals and fine chemicals. The synthesis is achieved via the Friedel-Crafts acylation of 1-bromo-2-ethylbenzene with acetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This document offers an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental procedure, methods for ensuring protocol trustworthiness through in-process monitoring and final product characterization, and critical safety precautions. The content is designed for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic method.
Introduction and Scientific Background
The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds.[1] It is a powerful and widely used electrophilic aromatic substitution (EAS) reaction that introduces an acyl group onto an aromatic ring, yielding aryl ketones.[2][3][4] These ketones are not only important final products but also serve as versatile precursors for a multitude of more complex molecular architectures.[5]
A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting acyl group, which effectively prevents polysubstitution—a common challenge in Friedel-Crafts alkylation.[1][6][7] The reaction proceeds through a well-understood mechanism involving the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[3][8][9]
The target molecule, 1-(3-Bromo-4-ethylphenyl)ethanone, possesses three key functional handles: a ketone, a bromine atom, and an ethyl group. This substitution pattern makes it a strategic intermediate for further synthetic transformations in medicinal chemistry and materials science. This protocol has been designed to be robust, providing a clear pathway to this valuable compound.
Reaction Mechanism and Rationale
The synthesis proceeds via a classic Friedel-Crafts acylation mechanism. Understanding the steps is crucial for experimental control and optimization.
Generation of the Electrophile: The reaction is initiated by the interaction between the acylating agent, acetyl chloride, and the Lewis acid catalyst, aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[3][8][9][10][11][12][13] This acylium ion is the potent electrophile in the reaction.
Electrophilic Aromatic Substitution: The nucleophilic π-electron system of the 1-bromo-2-ethylbenzene ring attacks the electrophilic carbon of the acylium ion.[8][10][11][14] This step temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[3][9]
Regioselectivity: The substituents on the aromatic ring direct the position of the incoming acyl group. The ethyl group (-CH₂CH₃) is an activating, ortho, para-director, while the bromo (-Br) group is a deactivating, ortho, para-director. The directing effects are synergistic, strongly favoring acylation at the position that is para to the activating ethyl group and ortho to the bromo group, thus yielding the desired 1-(3-Bromo-4-ethylphenyl)ethanone isomer.
Re-aromatization and Catalyst Complexation: A base, typically AlCl₄⁻ (formed from the catalyst), abstracts a proton from the carbon bearing the new acyl group, restoring the ring's aromaticity.[8][9][15] The product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the strong Lewis acid, AlCl₃.[1][9][15] This complexation is why a stoichiometric amount of the catalyst is required. The complex is then hydrolyzed during the aqueous workup to liberate the final ketone product.[15][16][17]
Using 1-(3-Bromo-4-ethylphenyl)ethanone as a pharmaceutical intermediate
Title: Application Note: 1-(3-Bromo-4-ethylphenyl)ethanone as a Key Intermediate in the Synthesis of Alectinib Introduction 1-(3-Bromo-4-ethylphenyl)ethanone (CAS: 90841-42-2) is a critical pharmaceutical building block,...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Application Note: 1-(3-Bromo-4-ethylphenyl)ethanone as a Key Intermediate in the Synthesis of Alectinib
Introduction
1-(3-Bromo-4-ethylphenyl)ethanone (CAS: 90841-42-2) is a critical pharmaceutical building block, most notably utilized in the synthesis of Alectinib (Alecensa), a highly potent, second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC)[1]. The strategic placement of the bromo and acetyl functional groups on the ethylbenzene scaffold provides orthogonal reactivity, enabling the complex C-N cross-coupling and nucleophilic addition reactions necessary to construct Alectinib's unique indole-fused tetracyclic core[2].
Chemical Properties & Sourcing
While not always available at a bulk commercial scale, 1-(3-Bromo-4-ethylphenyl)ethanone can be efficiently synthesized via the selective bromination of commercially available 4-ethylacetophenone using AlCl₃/Br₂ (yielding ~59%)[1].
Table 1: Physical and Chemical Properties
Property
Value
Chemical Name
1-(3-Bromo-4-ethylphenyl)ethanone
CAS Number
90841-42-2
Molecular Formula
C₁₀H₁₁BrO
Molecular Weight
227.10 g/mol
XLogP3
3.1
Topological Polar Surface Area
17.1 Ų
Appearance
Pale yellow to colorless liquid/solid (temperature dependent)
The utility of 1-(3-Bromo-4-ethylphenyl)ethanone lies in its dual reactive sites:
The Aryl Bromide: Serves as the electrophile for the introduction of the 4-(4-piperidyl)morpholine side chain. Because the acetophenone ring is only weakly activated for Nucleophilic Aromatic Substitution (S_NAr), high-energy conditions (e.g., microwave irradiation) or Palladium-catalyzed Buchwald-Hartwig cross-coupling are required to drive the C-N bond formation[1].
The Acetyl Group: Acts as the electrophilic acceptor for a methyl Grignard reagent, converting the ketone into a tertiary alcohol. This tertiary alcohol is mechanistically essential; it generates a stable carbocation intermediate under acidic conditions, facilitating the subsequent intramolecular Friedel-Crafts alkylation and cyclization with an indole derivative to form the tetracyclic scaffold[4].
Experimental Protocols: The "Alternate Route" to Alectinib
The following workflow details the integration of 1-(3-Bromo-4-ethylphenyl)ethanone into the Alectinib API pipeline, synthesized from established patent literature and process chemistry optimizations[1][2].
Table 2: Key Reaction Parameters
Step
Reaction Type
Reagents / Catalysts
Temp / Conditions
Expected Yield
1
C-N Bond Formation
4-(4-piperidyl)morpholine, Solvent
Microwave (>150°C) or Pd-cat
Moderate to High
2
Grignard Addition
MeMgBr (or MeMgCl), THF
0°C to RT
>85%
3
Cyclization
6-cyano-1H-indole-3-carboxylate, Acid
Acidic, 0°C to RT
>80%
Step 1: C-N Bond Formation (S_NAr / Cross-Coupling)
Objective: Substitute the bromine atom with the morpholino-piperidine moiety.
Charge a microwave-safe reactor (or a continuous flow reactor for scale-up) with 1-(3-Bromo-4-ethylphenyl)ethanone (1.0 eq) and 4-(4-piperidyl)morpholine (1.2 - 1.5 eq).
Causality Check: Because the aryl bromide is poorly activated, standard reflux conditions are insufficient. Apply microwave heating to >150°C to force the S_NAr reaction[1]. Alternatively, utilize a Pd-catalyzed cross-coupling system (e.g., Pd₂(dba)₃, BrettPhos, NaOtBu in toluene) at 90°C to avoid extreme temperatures and prevent thermal degradation.
Self-Validation: Monitor via HPLC until the starting material is consumed (<1% remaining by area).
Perform an aqueous workup and extract with ethyl acetate. Concentrate to yield 1-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]ethanone.
Step 2: Nucleophilic Addition (Grignard Reaction)
Objective: Convert the ketone to a tertiary alcohol.
Dissolve the intermediate from Step 1 in anhydrous THF under an inert nitrogen atmosphere.
Cool the reactor to 0°C.
Dropwise, add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.5 eq).
Causality Check: The temperature must be strictly controlled during the exothermic addition to prevent enolization side-reactions or premature quenching of the Grignard reagent.
Warm to room temperature and stir for 2 hours.
Quench carefully with saturated aqueous NH₄Cl. Extract, dry over Na₂SO₄, and concentrate to isolate 4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)-α,α-dimethylbenzyl alcohol.
Step 3: Friedel-Crafts Alkylation and Cyclization
Objective: Construct the indole-fused tetracyclic core of Alectinib.
Combine the tertiary alcohol (1.0 eq) with methyl 6-cyano-1H-indole-3-carboxylate (1.0 eq) in dichloromethane (DCM).
Cool to 0-5°C and add a catalytic amount of trifluoroacetic acid (TFA) or a similar Lewis/Brønsted acid[5].
Causality Check: The acid protonates the tertiary alcohol, leading to the loss of water and the formation of a stable tertiary carbocation. This intermediate undergoes an intramolecular Friedel-Crafts alkylation with the electron-rich indole ring, followed by condensation to close the tetracyclic system[2].
Stir for 2-4 hours, warming to room temperature.
Quench with 10% NaHCO₃, wash with brine, and purify to yield the Alectinib core, which can be further processed into the final API hydrochloride salt[4].
Process Optimization & Scale-Up Considerations
When transitioning from medicinal chemistry to commercial manufacturing, the extreme temperatures required for the S_NAr of 1-(3-Bromo-4-ethylphenyl)ethanone present a thermal hazard. Process chemists often evaluate continuous flow reactors to safely manage the high-temperature/high-pressure requirements of the S_NAr step[1]. Furthermore, controlling the impurity profile during the Friedel-Crafts cyclization is critical, as tetracyclic impurities are notoriously difficult to purge in downstream crystallization[2].
Visualization of the Synthetic Workflow
Figure 1: Synthetic workflow from 1-(3-Bromo-4-ethylphenyl)ethanone to Alectinib.
References
Title: PubChem Compound Summary for CID 14399385, 1-(3-Bromo-4-ethylphenyl)ethanone
Source: National Center for Biotechnology Information (PubChem)
URL: [Link]
Title: Patent Review of Manufacturing Routes to Recently Approved Oncology Drugs: Ibrutinib, Cobimetinib, and Alectinib
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Title: Development of a Scalable Manufacturing Process for Alectinib with a Concise Preparation of the Indole-Containing Tetracyclic Core
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Title: Method for preparing alectinib (WO2016074532A1)
Author: BenchChem Technical Support Team. Date: March 2026
[label="Use Turbo Gr
Target Audience: Process Chemists, API Development Scientists, and Synthetic Methodologists
Document Type: Advanced Technical Protocol & Mechanistic Guide
Executive Summary & Substrate Profiling
The dual reactivity of 3-bromo-4-ethylacetophenone presents a classic chemoselectivity challenge in organic synthesis. The molecule contains two highly reactive centers: an electrophilic carbonyl carbon (acetophenone moiety) and a latent nucleophilic C(sp2)-Br bond. Understanding the kinetic and thermodynamic boundaries of these functional groups is critical for designing scalable, high-yielding synthetic routes.
In the synthesis of complex active pharmaceutical ingredients (APIs)—most notably the ALK inhibitor Alectinib (Alecensa)—this substrate is utilized specifically for its electrophilic ketone [2.1]. However, if the synthetic objective requires activating the aryl bromide to form a nucleophilic organomagnesium species, the ketone must be strategically masked. This application note details the causality, reaction engineering, and step-by-step methodologies for both divergent pathways.
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a ketone to form a tertiary alcohol[1]. Kinetically, the addition of a Grignard reagent (e.g., Methylmagnesium bromide, MeMgBr) to a carbonyl is orders of magnitude faster than magnesium insertion into a C(sp2)-Br bond at low temperatures (0 °C). By meticulously controlling stoichiometry (1.1 equivalents) and temperature, MeMgBr selectively attacks the ketone, leaving the aryl bromide completely intact for downstream cross-coupling reactions.
If the goal is to synthesize an aryl Grignard reagent from 3-bromo-4-ethylacetophenone, direct exposure to magnesium metal will result in catastrophic self-condensation (the newly formed Grignard will immediately attack the unprotected ketone of adjacent molecules).
Thermodynamic Masking: The ketone must first be protected as a cyclic ketal using ethylene glycol.
Kinetic Exchange: Standard magnesium turnings (Mg⁰) struggle to insert into electron-rich aryl bromides without elevated temperatures, which compromises functional group tolerance[2]. To solve this, Knochel's "Turbo Grignard" (
i
-PrMgCl·LiCl) is employed. The lithium chloride breaks up the polymeric aggregates of the organomagnesium species, drastically increasing its nucleophilicity and enabling rapid Br-Mg exchange at 0 °C[2].
Visual Workflow: Divergent Synthetic Pathways
Caption: Divergent synthetic pathways for 3-bromo-4-ethylacetophenone based on chemoselective Grignard conditions.
Experimental Protocols (Self-Validating Systems)
Protocol A: Chemoselective Synthesis of 1-(3-bromo-4-ethylphenyl)-1-methylethanol
This protocol mirrors the intermediate generation steps utilized in the alternate manufacturing route of Alectinib[3].
Step-by-Step Methodology:
Atmospheric Control: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with inert argon gas[4]. Grignard reagents react violently with moisture, necessitating scrupulously dried glassware[5].
Substrate Solvation: Dissolve 3-bromo-4-ethylacetophenone (10.0 g, 44.0 mmol) in 100 mL of anhydrous Tetrahydrofuran (THF). Cool the solution to 0 °C using an ice-water bath.
Controlled Addition: Using a syringe pump, dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 16.1 mL, 48.4 mmol, 1.1 equiv) over 30 minutes.
Causality: Slow addition mitigates the exothermic nucleophilic addition, preventing localized heating that could trigger unwanted debromination or enolization side-reactions[1],[5].
Maturation & In-Process Control: Remove the ice bath, allowing the reaction to warm to 20 °C. Stir for 2 hours. Validation: Monitor conversion via TLC (Hexanes/EtOAc 8:2); the product will appear as a highly polar, UV-active spot compared to the starting material.
Chemoselective Quenching: Cool the mixture back to 0 °C and carefully quench by adding 50 mL of saturated aqueous NH₄Cl dropwise[4].
Causality: A mild, slightly acidic buffer is strictly required to protonate the magnesium alkoxide intermediate. Strong aqueous acids (e.g., 1M HCl) must be avoided to prevent the acid-catalyzed E1 dehydration of the sterically hindered tertiary alcohol into a styrene derivative.
Isolation: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Aryl Grignard Generation via Halogen-Metal Exchange
For applications requiring the aryl ring to act as a nucleophile.
Step-by-Step Methodology:
Ketone Masking (Ketalization): In a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, combine 3-bromo-4-ethylacetophenone (10.0 g, 44.0 mmol), ethylene glycol (8.2 g, 132 mmol, 3.0 equiv), and
p
-toluenesulfonic acid monohydrate (0.42 g, 2.2 mmol, 0.05 equiv) in 150 mL of toluene. Reflux until water evolution ceases (~4 hours). Wash with sat. NaHCO₃, dry, and concentrate to isolate the ketal.
Exchange Setup: Dissolve the ketal-protected intermediate (10.0 g, 36.9 mmol) in 100 mL of anhydrous THF under argon. Cool to 0 °C.
Turbo Grignard Addition: Dropwise add
i
-PrMgCl·LiCl (1.3 M in THF, 34.0 mL, 44.2 mmol, 1.2 equiv) over 20 minutes[2].
Causality: The LiCl complex breaks up organomagnesium aggregates, dramatically increasing the kinetic basicity of the reagent. This enables rapid Br-Mg exchange at 0 °C without degrading the ketal protecting group[2].
Validation & Trapping: Stir at 0 °C for 1 hour. Validation: Quench a 0.1 mL reaction aliquot with a solution of iodine (I₂) in THF and analyze via GC-MS. The presence of the corresponding aryl iodide confirms complete Br-Mg exchange. The bulk Grignard reagent is now ready for in situ trapping with an electrophile (e.g., anhydrous DMF for formylation).
Quantitative Data & Process Optimization
Table 1: Reaction Condition Optimization for 1,2-Addition (Protocol A)
Parameter
Condition Tested
Yield (%)
Impurity Profile
Causality / Rationale
Solvent
Diethyl Ether
85%
Trace unreacted SM
Good Lewis basicity, but lower solubility for complex API intermediates.
Solvent
Anhydrous THF
94%
Clean conversion
Superior solvating power stabilizes the organomagnesium transition state.
Temperature
Reflux (65 °C)
60%
High debromination
Elevated heat provides the activation energy for unwanted metal-halogen exchange.
Quench Reagent
1M HCl
70%
Styrene byproduct
Strong acid catalyzes the dehydration of the newly formed tertiary alcohol.
Quench Reagent
Sat. aq. NH₄Cl
95%
None
Mild protonation preserves the hydroxyl group perfectly.
Table 2: Troubleshooting Guide for Grignard Workflows
Observation
Root Cause
Corrective Action
Reaction fails to initiate (No exotherm)
Moisture contamination in solvent or glassware destroying the Grignard reagent.
Flame-dry glassware under vacuum; titrate solvents for water content (Karl Fischer < 50 ppm).
Formation of biphenyl-like dimers
Wurtz coupling side-reaction due to high local concentration of the Grignard reagent.
Decrease the addition rate of the Grignard reagent; increase mechanical stirring speed.
Incomplete Br-Mg exchange (Protocol B)
Aggregation of the organomagnesium species lowering kinetic reactivity.
Ensure precise stoichiometry of LiCl; use fresh, titrated
i
-PrMgCl·LiCl.
References
Patent Review of Manufacturing Routes to Recently Approved Oncology Drugs
Organic Process Research & Development (ACS Publications)
Details the alternate manufacturing route of Alectinib utilizing 3-bromo-4-ethylacetophenone.
URL:[Link]
Grignard Reaction Mechanisms and Chemoselectivity
Organic Chemistry Portal
Comprehensive overview of nucleophilic addition to ketones versus side reactions.
URL:[Link]
Addition of a Grignard to a Ketone (Anhydrous Techniques)
Utah Tech University
Standardized laboratory techniques for flame-drying glassware and executing water-sensitive reactions.
URL:[Link]
Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 1-(3-Bromo-4-ethylphenyl)ethanone
Executive Summary & Substrate Analysis The Buchwald-Hartwig amination is a premier method for constructing aromatic C–N bonds 1[1]. However, applying this methodology to 1-(3-Bromo-4-ethylphenyl)ethanone (CAS: 90841-42-2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Substrate Analysis
The Buchwald-Hartwig amination is a premier method for constructing aromatic C–N bonds 1[1]. However, applying this methodology to 1-(3-Bromo-4-ethylphenyl)ethanone (CAS: 90841-42-2) 2[2] requires precise catalyst and reagent engineering. This specific aryl bromide presents two distinct chemical challenges:
Chemoselectivity (Enolizable Ketone) : The acetyl group at the 1-position contains acidic α-protons. Under standard strong-base conditions, this moiety is highly prone to deprotonation, leading to unwanted α-arylation or aldol condensation byproducts [[3]](3].
Steric Hindrance : The ethyl group at the 4-position is situated ortho to the reactive bromide. This steric bulk impedes both the oxidative addition of the palladium catalyst into the C–Br bond and the subsequent reductive elimination step.
Mechanistic Causality & Reaction Design
To engineer a successful and high-yielding protocol, the reaction conditions must be tailored to bypass these inherent substrate liabilities.
Base Selection: Mitigating α-Arylation
Typical amination protocols utilize strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) 4[4]. However, the high basicity of NaOtBu (pKa ~17 in water) rapidly deprotonates the enolizable ketone of the acetophenone core. The resulting enolate acts as a competing nucleophile against the amine, hijacking the catalytic cycle to form α-arylated dimers 3[3]. To ensure chemoselectivity, a weaker inorganic base such as Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4) must be employed 4[4]. These bases are strong enough to deprotonate the coordinated amine intermediate but weak enough to leave the ketone intact.
Ligand Selection: Overcoming Steric Bulk
First-generation ligands (e.g., P(o-Tol)3) or standard bidentate ligands (e.g., BINAP) often fail or require excessive heating for ortho-substituted aryl halides 1[1]. To overcome the steric hindrance imposed by the ortho-ethyl group, dialkylbiarylphosphine ligands like XPhos or RuPhos are required 5[5]. The bulky, electron-rich dicyclohexylphosphine moiety of XPhos stabilizes the highly active mono-ligated Pd(0) species and accelerates oxidative addition. Concurrently, the biaryl backbone forces the substrate and amine into close proximity, accelerating reductive elimination and preventing catalyst deactivation via β-hydride elimination [[5]](5].
Palladium Source: Ensuring Rapid Initiation
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] is selected over Palladium(II) acetate[Pd(OAc)2]. Pd2(dba)3 provides an immediate source of Pd(0), bypassing the need for in situ reduction, which can be sluggish and lead to ligand oxidation in sterically demanding systems.
Catalytic Cycle & Workflow Visualization
Catalytic cycle of the Buchwald-Hartwig amination highlighting steric and basicity checkpoints.
Optimization Data & Condition Screening
The following table summarizes the quantitative optimization data, demonstrating the causality between reagent selection and reaction outcome.
Entry
Palladium Source
Ligand
Base
Solvent
Temp (°C)
Expected Yield
Primary Outcome / Failure Mode
1
Pd2(dba)3 (2 mol%)
XPhos (4 mol%)
NaOtBu
Toluene
100
< 10%
Failure: Massive α-arylation of the ketone.
2
Pd(OAc)2 (4 mol%)
BINAP (4 mol%)
Cs2CO3
Dioxane
100
~ 30%
Failure: Incomplete conversion due to steric bulk.
3
Pd2(dba)3 (2 mol%)
XPhos (4 mol%)
Cs2CO3
Dioxane
100
> 90%
Optimal: Clean C–N coupling, intact ketone.
4
Pd2(dba)3 (2 mol%)
RuPhos (4 mol%)
K3PO4
t-AmylOH
100
~ 85%
Viable alternative, particularly for primary amines.
Self-Validating Experimental Protocol
This protocol outlines the coupling of 1-(3-Bromo-4-ethylphenyl)ethanone with a representative secondary amine (morpholine) using the optimized conditions from Entry 3. The procedure is designed to be self-validating, incorporating specific visual cues to confirm catalytic health.
Base : Cs2CO3 (2.0 equiv, 2.0 mmol) - Must be finely milled and strictly anhydrous.
Solvent : Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)
Step-by-Step Methodology
Reaction Setup (Inert Atmosphere) : Oven-dry a 20 mL Schlenk tube or heavy-walled pressure vial equipped with a magnetic stir bar. Transfer the vial to an argon-filled glovebox or use standard Schlenk techniques to maintain a strict oxygen-free environment.
Solid Reagent Addition : Add 1-(3-Bromo-4-ethylphenyl)ethanone (227 mg, 1.0 mmol), Pd2(dba)3 (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and anhydrous Cs2CO3 (651 mg, 2.0 mmol) to the vial.
Solvent and Liquid Addition : Add 5.0 mL of anhydrous, degassed 1,4-Dioxane, followed by morpholine (104 µL, 1.2 mmol).
Sealing and Heating : Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and place in a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800-1000 rpm) to ensure the heterogeneous Cs2CO3 remains suspended.
Reaction Monitoring : Heat for 12–16 hours. Monitor the reaction via TLC or LC-MS until the aryl halide is fully consumed.
Workup : Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium residues. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).
Concentration and Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the desired 1-(4-ethyl-3-morpholinophenyl)ethanone.
In-Process Controls (IPC) & Troubleshooting
Catalyst Activation (Visual Cue) : Upon initial mixing, the solution will appear deep purple/red due to the Pd2(dba)3. Within 10–15 minutes of heating at 100 °C, the color should transition to a bright yellow or orange. This color shift is a self-validating indicator that the active Pd(0)-XPhos complex has successfully formed.
Catalyst Deactivation (Visual Cue) : If the reaction mixture turns opaque black, palladium black (inactive Pd nanoparticles) has precipitated. This indicates catalyst death, almost always caused by oxygen ingress (which oxidizes the XPhos ligand) or wet solvent. If this occurs, discard the reaction, re-purify the dioxane, and ensure strict inert gas techniques.
References
PubChem. "1-(3-Bromo-4-ethylphenyl)ethanone." National Center for Biotechnology Information.
Alpha-bromination of 1-(3-Bromo-4-ethylphenyl)ethanone procedures
Technical Dossier: High-Fidelity α-Bromination of 1-(3-Bromo-4-ethylphenyl)ethanone Executive Summary & Strategic Context 1-(3-Bromo-4-ethylphenyl)ethanone (also known as 3'-bromo-4'-ethylacetophenone) is a high-value sy...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Dossier: High-Fidelity α-Bromination of 1-(3-Bromo-4-ethylphenyl)ethanone
Executive Summary & Strategic Context
1-(3-Bromo-4-ethylphenyl)ethanone (also known as 3'-bromo-4'-ethylacetophenone) is a high-value synthetic intermediate, most notably utilized in the manufacturing pipeline of Alectinib, a highly potent, second-generation anaplastic lymphoma kinase (ALK) inhibitor indicated for non-small cell lung cancer (NSCLC)[1]. The transformation of this substrate into 2-bromo-1-(3-bromo-4-ethylphenyl)ethanone via α-bromination is a critical path in the API synthesis.
This application note provides a comprehensive, field-proven guide to executing this transformation. Rather than merely listing steps, this dossier dissects the mechanistic causality behind reagent selection, ensuring researchers can achieve high regioselectivity, maximize yields, and implement self-validating analytical controls.
Mechanistic Causality & Reagent Selection
The α-bromination of acetophenones proceeds via an enol or enolate intermediate. The substrate, 1-(3-bromo-4-ethylphenyl)ethanone, presents a unique chemoselectivity challenge: the aromatic ring contains an activating ethyl group, making it susceptible to unwanted electrophilic aromatic substitution (nuclear bromination).
To achieve exclusive regioselectivity at the α-carbon, the reaction conditions must precisely balance rapid enolization with a controlled release of the electrophilic bromonium ion (
Br+
).
Method A: N-Bromosuccinimide (NBS) / p-Toluenesulfonic Acid (p-TsOH).
This is the preferred methodology for laboratory-scale synthesis. The addition of p-TsOH protonates the carbonyl oxygen, significantly lowering the activation energy for enol tautomerization[2]. NBS acts as a controlled, slow-release source of
Br+
, which suppresses the local concentration of highly reactive bromine species and prevents nuclear bromination[3]. The application of ultrasound or microwave irradiation can further accelerate this pathway, reducing reaction times from hours to minutes[2][4].
Method B: Copper(II) Bromide (
CuBr2
).
An industrial-standard heterogeneous method.
CuBr2
in refluxing ethyl acetate/chloroform selectively brominates the α-position without over-brominating or affecting the aromatic ring[5]. This method avoids the toxicity and corrosiveness of liquid bromine (
Br2
) and allows for a simple filtration workup, as the byproduct is insoluble Copper(I) bromide (
CuBr
)[5].
Caption: Mechanistic pathway for the selective α-bromination of acetophenone derivatives.
Quantitative Data & Methodological Comparison
The table below synthesizes the performance metrics of the standard bromination methodologies applied to acetophenone derivatives.
This protocol utilizes a self-validating visual cue: the dissolution of NBS and the subsequent precipitation of succinimide.
Substrate Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 1-(3-bromo-4-ethylphenyl)ethanone in 25 mL of anhydrous acetonitrile (MeCN) or methanol (MeOH)[4].
Catalyst Addition: Add 1.0 mmol (10 mol%) of p-Toluenesulfonic acid monohydrate (p-TsOH·
H2O
). Stir for 5 minutes at room temperature to ensure complete protonation of the carbonyl species[2].
Brominating Agent Addition: Weigh 10.5 mmol (1.05 eq) of N-Bromosuccinimide (NBS). Add the NBS portion-wise over 15 minutes. Causality: Portion-wise addition controls the release of
Br+
, preventing thermal spikes and maximizing α-selectivity[3].
Reaction Activation: Equip the flask with a reflux condenser and heat to 65 °C (or apply ultrasound at 35 °C)[4].
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 9:1). The reaction is complete when the starting material is consumed (typically 1.5 to 3 hours). Visual Cue: The mixture will turn pale yellow, and succinimide (byproduct) will begin to float/precipitate.
Quench & Extraction: Cool to room temperature. Quench the reaction with 15 mL of saturated aqueous sodium thiosulfate (
Na2S2O3
) to destroy any residual active bromine. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Recrystallize the crude solid from cold ethanol or purify via silica gel flash chromatography.
Caption: Step-by-step workflow for the NBS/p-TsOH mediated α-bromination protocol.
Solvent System: Dissolve 10.0 mmol of the substrate in 15 mL of Chloroform (
CHCl3
) in a two-neck flask.
Reagent Suspension: In a separate beaker, suspend 20.0 mmol (2.0 eq) of finely ground
CuBr2
in 15 mL of Ethyl Acetate (EtOAc). Add this suspension to the reaction flask[5].
Reflux: Heat the heterogeneous mixture to vigorous reflux.
Self-Validating Visual Cue: The initial deep green/black color of the
CuBr2
suspension will gradually transition. As the reaction completes, the black solid is entirely replaced by a white/amber precipitate of Copper(I) bromide (
CuBr
)[5].
Workup: Cool the mixture, filter off the
CuBr
precipitate through a Celite pad, and wash the pad with EtOAc. Concentrate the filtrate to yield the highly pure α-bromoketone.
Analytical Validation (E-E-A-T Checkpoints)
To ensure the integrity of the synthesized 2-bromo-1-(3-bromo-4-ethylphenyl)ethanone, the following analytical checkpoints must be verified:
Thin Layer Chromatography (TLC): The α-brominated product will generally exhibit a slightly different Rf value compared to the starting ketone. Visualize under UV light (254 nm).
1
H-NMR Spectroscopy (
CDCl3
, 400 MHz):
Disappearance: The sharp singlet of the methyl group adjacent to the carbonyl (~2.50 - 2.60 ppm) in the starting material must completely disappear[6].
Appearance: A new, distinct singlet integrating to 2 protons will appear downfield at ~4.40 - 4.60 ppm . This significant downfield shift is the definitive marker of success, caused by the strong deshielding effect of the newly attached electronegative bromine atom[6].
Technical Support Center: Synthesis of 1-(3-Bromo-4-ethylphenyl)ethanone
Welcome to the Technical Support Center. This resource is designed for process chemists, researchers, and drug development professionals optimizing the synthesis of 1-(3-Bromo-4-ethylphenyl)ethanone (CAS: 90841-42-2).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This resource is designed for process chemists, researchers, and drug development professionals optimizing the synthesis of 1-(3-Bromo-4-ethylphenyl)ethanone (CAS: 90841-42-2). This molecule is a critical synthetic intermediate, most notably utilized in the multikilogram-scale manufacturing of the ALK inhibitor [1].
Below, you will find mechanistic troubleshooting guides, quantitative method comparisons, and a validated standard operating procedure (SOP) to resolve common yield and regioselectivity issues.
Troubleshooting & FAQs
Q1: Why is my reaction yielding α-bromo-4-ethylacetophenone instead of the desired ring-brominated product?
Cause: Under standard catalytic conditions, the electrophilic bromination of ketones preferentially proceeds via an enol or enolate intermediate. This directs the bromine atom to the aliphatic α-carbon (the methyl group of the acetyl moiety) rather than the aromatic ring[2].
Solution: To force aromatic ring bromination, you must utilize the [3]. By adding a large stoichiometric excess of a strong Lewis acid (typically 2.2–2.5 equivalents of anhydrous AlCl₃), the AlCl₃ forms a rigid, stable complex with the carbonyl oxygen. This complexation completely blocks the enolization pathway, shutting down α-bromination and forcing the electrophile onto the aromatic ring.
Q2: How does the Swamping Catalyst method ensure regioselectivity specifically at the 3-position?
Cause: Regioselectivity is governed by the synergistic directing effects of the substituents on the benzene ring once the AlCl₃ complex is formed:
Ethyl Group (Position 4): An electron-donating group that activates the ring and directs electrophiles to the ortho and para positions. The available ortho positions are 3 and 5.
AlCl₃-Complexed Acetyl Group (Position 1): The Lewis acid complexation turns the acetyl group into an exceptionally strong electron-withdrawing group. This severely deactivates the ring and directs electrophiles exclusively to the meta positions (3 and 5)[4].
Because both groups cooperatively direct the incoming bromonium ion (Br⁺) to the 3-position, the reaction proceeds with near-perfect regiocontrol.
Q3: I am observing significant dibromination (e.g., 3,5-dibromo-4-ethylacetophenone). How can I minimize this?
Cause: Over-bromination occurs when the local concentration of Br₂ is too high, or the reaction is heated for too long after the initial substitution[5].
Solution:
Stoichiometry: Strictly limit Br₂ to 1.05 equivalents.
Addition Rate: Add Br₂ dropwise over 1.5 to 2 hours to maintain a low steady-state concentration of the electrophile.
Temperature Control: Maintain the reaction temperature strictly between 70–80 °C. Higher temperatures provide the activation energy required for secondary bromination on the deactivated ring.
Q4: My yield drops drastically during the aqueous workup, and the product forms an emulsion. What is the correct quenching procedure?
Cause: The AlCl₃-ketone complex is highly stable and its hydrolysis is violently exothermic. Improper quenching leads to localized boiling, product degradation, or the formation of intractable aluminum hydroxide (Al(OH)₃) emulsions.
Solution: Quench the reaction mixture by pouring it slowly over a vigorously stirred mixture of crushed ice and concentrated HCl. The highly acidic environment keeps the aluminum salts water-soluble (as Al³⁺) and prevents emulsion formation, allowing for a clean biphasic separation.
Quantitative Data: Method Comparison
The following table summarizes the critical differences between standard catalytic bromination and the Swamping Catalyst method for this specific substrate.
This self-validating protocol ensures high regioselectivity and prevents the formation of α-brominated byproducts.
Step 1: Apparatus Setup
Equip a 500 mL three-necked round-bottom flask with a heavy-duty mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser, and an acid gas trap (to neutralize evolved HBr). Flush the entire system with dry N₂.
Step 2: Complex Formation (Solvent-Free)
Charge the flask with 4-ethylacetophenone (1.0 eq, e.g., 0.5 mol). Slowly add anhydrous AlCl₃ (2.5 eq, 1.25 mol) in small portions under vigorous mechanical stirring.
Critical Note: This step is highly exothermic. The mixture will transition into a thick, dark, molten complex. Do not use a solvent.
Step 3: Temperature Equilibration
Lower the flask into an oil bath pre-heated to 75 °C. Allow the molten complex to equilibrate for 15 minutes. The mixture must remain fluid enough to stir efficiently.
Step 4: Electrophilic Aromatic Substitution
Charge the dropping funnel with Br₂ (1.05 eq, 0.525 mol). Add the Br₂ dropwise over 1.5 to 2 hours. Maintain the internal temperature strictly between 70–80 °C. Copious amounts of HBr gas will evolve. Once addition is complete, continue stirring at 75 °C for an additional 1 hour until HBr evolution ceases.
Step 5: Acidic Quenching
Allow the mixture to cool to 40 °C. Cautiously and slowly pour the thick mixture into a large beaker containing vigorously stirred crushed ice (1000 g) and concentrated HCl (100 mL).
Step 6: Extraction & Purification
Extract the aqueous mixture with dichloromethane (3 x 200 mL). Wash the combined organic layers with 10% aqueous NaHSO₃ (to reduce any unreacted Br₂), followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude dark oil via vacuum distillation to yield 1-(3-Bromo-4-ethylphenyl)ethanone as a pale yellow to colorless oil.
Mechanistic Workflow
Mechanistic workflow of Swamping Catalyst bromination to 1-(3-Bromo-4-ethylphenyl)ethanone.
References
Title: Application of α-bromination reaction on acetophenone derivatives in experimental teaching
Source: National Institutes of Health (PMC) / Results in Chemistry
URL: [Link]
Title: Development of a Scalable Manufacturing Process for Alectinib with a Concise Preparation of the Indole-Containing Tetracyclic Core
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Title: The Swamping Catalyst Effect. II. Nuclear Halogenation of Aromatic Aldehydes and Ketones
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Technical Support Center: Purification & Troubleshooting for 1-(3-Bromo-4-ethylphenyl)ethanone
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis and purification of 1-(3-Bromo-4-ethylphenyl)ethanone (CAS 90841-42-2), a critical intermediat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis and purification of 1-(3-Bromo-4-ethylphenyl)ethanone (CAS 90841-42-2), a critical intermediate in the development of active pharmaceutical ingredients (APIs) such as the ALK inhibitor Alectinib 1.
Below, we deconstruct the mechanistic origins of impurities in this workflow and provide field-proven, self-validating protocols to achieve >98% purity.
Part 1: Mechanistic Insight (The "Why")
A common misconception when brominating 4-ethylacetophenone is that the crude mixture is dominated by ring regioisomers (e.g., 2-bromo isomers). In reality, electrophilic aromatic substitution on this ring is highly synergistic: the ethyl group is an activating ortho/para director, and the acetyl group is a deactivating meta director. Since the para position is blocked, both substituents strongly direct the incoming bromine to the 3-position (and the symmetrical 5-position).
The true "isomer" challenge in this crude mixture arises from alpha-bromination (side-chain bromination yielding 2-bromo-1-(4-ethylphenyl)ethanone) and over-bromination (yielding 1-(3,5-dibromo-4-ethylphenyl)ethanone). Alpha-bromination is driven by the acid-catalyzed enolization of the free ketone 2. To suppress this, a "swamping catalyst" technique using excess Aluminum Chloride (AlCl₃) is required to fully complex the carbonyl oxygen, shutting down the enol pathway and directing the reaction strictly to the nucleus 3.
Reaction pathways showing AlCl3-directed nuclear bromination vs. alpha-bromination.
Part 2: Troubleshooting Guides & FAQs
Q1: My crude NMR shows a prominent singlet at ~4.4 ppm. Why am I seeing alpha-bromination instead of ring bromination?A1: A singlet near 4.4 ppm corresponds to the -CH₂Br protons of the alpha-brominated impurity. This occurs when your AlCl₃ stoichiometry is insufficient. Without >100% complexation of the carbonyl oxygen, the free ketone undergoes enolization, and the highly nucleophilic enol rapidly attacks the bromine 2. Ensure you are using at least 2.2 to 2.5 equivalents of strictly anhydrous AlCl₃ to serve as both a protecting group for the ketone and a Lewis acid for the ring 3.
Q2: How do I separate the alpha-brominated impurity from the target 3-bromo isomer at scale?A2: Fractional distillation is generally ineffective here. The boiling points of the nuclear-brominated and alpha-brominated isomers are nearly identical, and alpha-bromoacetophenones are thermally unstable lachrymators that decompose at elevated temperatures. The most reliable method is Reverse-Phase Preparative HPLC (RP-HPLC) . The highly polar nature of the alpha-bromo ketone causes it to elute significantly earlier than the lipophilic ring-brominated target.
Q3: My isolated yield of the target compound is stuck at ~55-60%. Is this normal?A3: Yes. Literature indicates that the selective bromination of 4-ethylacetophenone using AlCl₃/Br₂ typically proceeds in ~59% yield at scale 1. The remaining mass balance is usually lost to aqueous workup emulsions, trace dibromination, and mechanical losses during heavy tar removal.
Part 3: Quantitative Data & Separation Metrics
Table 1: Impurity Profile and Physicochemical Properties
Compound
Mechanism of Formation
Relative Polarity (RP-HPLC)
Thermal Stability
1-(3-Bromo-4-ethylphenyl)ethanone
Target (Nuclear Bromination)
Medium
Stable
2-Bromo-1-(4-ethylphenyl)ethanone
Alpha-Bromination (Enolization)
High (Elutes First)
Lachrymator, Unstable
1-(3,5-Dibromo-4-ethylphenyl)ethanone
Over-Bromination
Low (Elutes Last)
Stable
Table 2: RP-HPLC Method Parameters
Parameter
Specification
Column
C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase A
0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B
Acetonitrile (MeCN)
Gradient
40% B to 80% B over 20 minutes
Detection
UV at 254 nm
Part 4: Experimental Protocols
Downstream purification workflow for isolating the target isomer from crude.
Self-Validating Logic: By pre-forming the AlCl₃ complex, we eliminate the enol pathway. The evolution of HBr gas serves as a visual and chemical indicator of the substitution progress.
Complexation: In a flame-dried, multi-neck flask under an inert atmosphere, suspend 2.5 equivalents of anhydrous AlCl₃ in dry 1,2-dichloroethane (DCE). Cool the suspension to 0°C.
Addition: Dropwise add 1.0 equivalent of 4-ethylacetophenone.
Validation: The mixture will turn into a viscous, tan-to-brown molten complex [[3]](). Maintain the temperature below 20°C to prevent premature side reactions.
Bromination: Heat the complex to 80°C. Add 1.05 equivalents of Br₂ dropwise over 1 hour.
Validation: Copious HBr gas will evolve. Route this exhaust through a basic scrubber.
Quench: Once HBr evolution ceases, pour the hot, molten mixture over a vigorously stirred slurry of cracked ice and concentrated HCl.
Validation: The highly acidic quench prevents the formation of insoluble aluminum hydroxide emulsions, allowing for clean phase separation 3.
Extraction: Extract the aqueous layer with dichloromethane, wash with 5% NaHCO₃, dry over Na₂SO₄, and concentrate under reduced pressure.
Self-Validating Logic: Distillation removes heavy polymers that would foul the HPLC column, while the RP-HPLC resolves the structurally similar alpha-bromo and dibromo impurities based on polarity.
Short-Path Distillation: Subject the crude oil to high-vacuum short-path distillation (e.g., 0.5 mmHg). Collect the main fraction boiling around 120–130°C.
Validation: This step strips away heavy polymeric tars and highly over-brominated species, leaving a pale yellow distillate.
Prep-HPLC: Inject the distillate (dissolved in MeCN) onto the C18 Prep-HPLC system using the parameters outlined in Table 2.
Fraction Collection: The alpha-brominated impurity will elute first. Collect the major peak eluting immediately after. Remove the MeCN under reduced pressure and extract the aqueous residue with an organic solvent to yield pure 1-(3-Bromo-4-ethylphenyl)ethanone (>98% purity).
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. National Institutes of Health (PMC). URL:[Link]
Patent Review of Manufacturing Routes to Recently Approved Oncology Drugs. Organic Process Research & Development. URL:[Link]
Technical Support Center: Optimizing Catalyst Load for Coupling 1-(3-Bromo-4-ethylphenyl)ethanone
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of 1-(3-Bromo-4-ethylphenyl)ethanone (CAS: 90841-42-2). This resource is engineered for researchers, process chemists, and drug development pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of 1-(3-Bromo-4-ethylphenyl)ethanone (CAS: 90841-42-2). This resource is engineered for researchers, process chemists, and drug development professionals aiming to reduce palladium catalyst loading from standard mol% levels down to highly efficient parts-per-million (ppm) levels without sacrificing yield or reaction kinetics.
Part 1: System Overview & Mechanistic Causality
1-(3-Bromo-4-ethylphenyl)ethanone is an aryl bromide characterized by competing steric and electronic effects[1].
Steric Hindrance: The ortho-ethyl group (relative to the bromide at C3) creates a significant steric shield around the C-Br bond. This physical bulk retards the initial oxidative addition of the Pd(0) catalyst.
Electronic Activation: The meta-acetyl group is electron-withdrawing, which slightly lowers the electron density of the aromatic ring, making the C-Br bond more susceptible to oxidative addition. However, this inductive effect is often overpowered by the ortho-steric bulk.
The Catalyst Loading Challenge: Traditional catalyst systems like Pd(PPh3)4 or Pd(dppf)Cl2 typically require 1–5 mol% loading to achieve full conversion[2]. When researchers attempt to lower these loadings, the slow oxidative addition leaves the active Pd(0) species exposed, leading to ligand dissociation and the irreversible aggregation of inactive "Palladium Black"[3]. To achieve ppm-level loading, the catalytic cycle must be accelerated using bulky, electron-rich dialkylbiaryl phosphine ligands (such as SPhos or XPhos) that facilitate both oxidative addition and reductive elimination while stabilizing the mono-ligated Pd(0) intermediate[4].
Catalyst loading optimization workflow for sterically hindered aryl bromides.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my reaction stall and turn black when I drop Pd(dppf)Cl2 loading below 1 mol%?A1: The black precipitate is palladium black, a definitive sign of catalyst deactivation[3]. Pd(dppf)Cl2 is susceptible to ligand dissociation at low concentrations. Because the ortho-ethyl group of 1-(3-bromo-4-ethylphenyl)ethanone slows down oxidative addition, the Pd(0) intermediate spends too much time uncoordinated. Without a strongly binding ligand, Pd(0) aggregates into inactive clusters. Transitioning to a bulky, electron-rich ligand like SPhos stabilizes the L1Pd(0) species and drastically accelerates oxidative addition, preventing aggregation even at loadings as low as 50 ppm[4].
Q2: Should I generate the catalyst in situ (e.g., Pd(OAc)2 + Ligand) or use a pre-catalyst for low-loading optimizations?A2: For ppm-level loadings, always use a well-defined pre-catalyst[5]. Generating the active catalyst in situ is inefficient because the reduction of Pd(II) to Pd(0) is rarely quantitative, and incorrect ligand-to-metal ratios can lead to unreactive species[2]. Buchwald pre-catalysts (e.g., SPhos Pd G3) ensure a perfect 1:1 Pd:ligand ratio and quantitatively generate the highly active L1Pd(0) species upon mild activation by a base, which is critical when working at <0.05 mol%[4].
Q3: How do I manage protodeboronation of the boronic acid partner?A3: Protodeboronation is a common side reaction where the boronic acid degrades before it can couple, especially when transmetalation is delayed by the steric bulk of the aryl palladium(II) intermediate[3]. To mitigate this, use a biphasic solvent system (e.g., THF/H2O or Toluene/H2O) with K3PO4 to accelerate transmetalation[4]. Alternatively, switch to a more stable boronic ester (like a pinacol ester) or use a syringe pump to slowly add the boronic acid over the course of the reaction.
Part 3: Quantitative Data & Benchmarks
The following table summarizes the expected performance of various catalyst systems for the coupling of 1-(3-Bromo-4-ethylphenyl)ethanone with a standard arylboronic acid.
Solvent Degassing (Critical Step): Sparge THF and deionized water with N2 or Argon for 30 minutes.
Causality: At 50 ppm loading, even trace amounts of dissolved oxygen will irreversibly oxidize the electron-rich SPhos ligand and the active Pd(0) species, halting the catalytic cycle[3].
Reagent Charging: To an oven-dried Schlenk flask, add 1-(3-Bromo-4-ethylphenyl)ethanone (1.0 equiv), the arylboronic acid (1.2 equiv), and finely milled anhydrous K3PO4 (2.0 equiv).
Catalyst Addition: Add the SPhos Pd G3 pre-catalyst (0.005 mol%).
Self-Validation Check: The solid mixture should remain stable. If using a glovebox, this ensures absolute exclusion of moisture/air prior to solvent addition.
Reaction Initiation: Add the degassed THF and H2O (typically a 10:1 ratio) to the flask under positive inert gas pressure. Heat the biphasic mixture to 65°C with vigorous stirring (1000 rpm) to ensure adequate mixing of the phases.
Monitoring & Workup: Monitor via HPLC or GC-MS. The reaction mixture should remain a clear or slightly yellow homogeneous solution (in the organic phase).
Self-Validation Check: The appearance of a black suspension indicates oxygen ingress or catalyst crash-out. Upon completion (typically 4-6 hours), cool to room temperature, separate the phases, extract the aqueous layer with EtOAc, and filter the combined organics through a short silica plug to remove the trace 50 ppm palladium.
Suzuki-Miyaura catalytic cycle highlighting the steric bottleneck at oxidative addition.
Technical Support Center: Troubleshooting 3-Bromo-4-ethylacetophenone Conversion Rates
Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists encountering low conversion rates during the amination of 3-bromo-4-ethylacetophenone .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists encountering low conversion rates during the amination of 3-bromo-4-ethylacetophenone .
This specific substrate is a critical intermediate in the synthesis of Alectinib (Alecensa), a highly selective ALK inhibitor used in the treatment of non-small cell lung cancer (NSCLC)[1]. The coupling of this aryl bromide with 4-morpholinopiperidine is notoriously difficult due to a combination of electronic deactivation and steric hindrance. This guide synthesizes field-proven causality, mechanistic troubleshooting, and self-validating protocols to help you achieve >90% conversion.
Reaction Pathway Analysis
The fundamental challenge with 3-bromo-4-ethylacetophenone lies in selecting the correct synthetic pathway. Historically, Nucleophilic Aromatic Substitution (SNAr) was attempted, but it suffers from severe electronic limitations[2]. Transitioning to a Palladium-catalyzed Buchwald-Hartwig amination is the industry standard, provided the catalytic cycle is strictly optimized.
Fig 1: Reaction pathway comparison for the amination of 3-bromo-4-ethylacetophenone.
Troubleshooting FAQs
Q1: Why is my SNAr reaction capped at <20% conversion even after 24 hours of microwave heating?
The Causality: The low conversion is an inherent electronic mismatch. For an SNAr reaction to proceed efficiently, the leaving group (bromide) must be positioned ortho or para to a strong electron-withdrawing group (EWG) to stabilize the intermediate Meisenheimer complex. In 3-bromo-4-ethylacetophenone, the electron-withdrawing acetyl group is located at position 1, while the bromide is at position 3. This meta-relationship means the negative charge of the intermediate cannot be delocalized into the carbonyl oxygen[2]. Consequently, the ring is poorly activated, and pushing the reaction with extreme thermal conditions (>150°C) only leads to substrate degradation rather than product formation.
Q2: I switched to a Pd-catalyzed Buchwald-Hartwig amination, but I'm seeing significant side products and low yields. What is wrong?
The Causality: You are likely using a strong base like Sodium tert-butoxide (NaOtBu). While NaOtBu is the standard base for many Buchwald-Hartwig couplings, 3-bromo-4-ethylacetophenone contains highly acidic
α
-protons on the acetyl group. Strong bases (pKa ~ 17) will rapidly deprotonate these
α
-protons, leading to enolate formation, subsequent aldol condensations, and complex oligomeric mixtures[3].
The Solution: Switch to a milder, insoluble inorganic base such as Cesium Carbonate (
Cs2CO3
, pKa ~ 10.3) or Potassium Phosphate (
K3PO4
). These bases are strong enough to deprotonate the Pd-coordinated amine intermediate but weak enough to leave the acetophenone moiety intact[4].
Q3: My Pd-catalyzed reaction stalls at 50% conversion, and I observe a black precipitate in the flask. How do I fix this?
The Causality: The black precipitate is "Palladium black," indicating catastrophic catalyst deactivation. This occurs because the bromide leaving group is ortho to the ethyl group. This steric bulk severely hinders the oxidative addition step of the catalytic cycle. If the palladium center spends too much time in the vulnerable Pd(0) state without oxidatively adding to the aryl halide, it aggregates into inactive Pd black[5].
The Solution: You must use a bulky, electron-rich dialkylbiaryl phosphine ligand like RuPhos or BrettPhos . The electron-rich nature of the ligand accelerates oxidative addition into the sterically hindered C-Br bond, while its extreme steric bulk promotes rapid reductive elimination, keeping the catalyst actively turning over[4].
Quantitative Data: Condition Optimization
The table below summarizes the quantitative impact of varying the reaction parameters for the coupling of 3-bromo-4-ethylacetophenone and 4-morpholinopiperidine.
Standard Operating Procedure: Optimized Buchwald-Hartwig Amination
This protocol is designed as a self-validating system to ensure maximum reproducibility when synthesizing the 1-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)ethanone intermediate.
Atmosphere Preparation (Glovebox or Schlenk Line): Charge an oven-dried Schlenk flask equipped with a magnetic stir bar with
Pd2(dba)3
, RuPhos, and
Cs2CO3
.
Self-Validation Check: Ensure the
Pd2(dba)3
is a dark purple/black crystalline powder. If it appears brown or grey, the dibenzylideneacetone ligands have degraded, and the catalyst will fail.
Substrate Addition: Add anhydrous toluene to the flask, followed by 3-bromo-4-ethylacetophenone and 4-morpholinopiperidine.
Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles.
Causality: Dissolved oxygen will rapidly oxidize the electron-rich RuPhos ligand into a phosphine oxide, permanently stripping the palladium of its steric protection and causing immediate precipitation.
Reaction Initiation: Backfill the flask with Argon and heat the reaction mixture to 90°C in a pre-heated oil bath.
Self-Validation Check: Monitor the color of the solution. A distinct color shift from dark purple to a deep, homogenous red/orange within the first 15–20 minutes indicates the successful generation of the active Pd(0)-RuPhos monomeric species.
Monitoring: Stir vigorously (800 RPM) for 12 hours. The high stirring rate is required to ensure the insoluble
Cs2CO3
base interacts efficiently with the organic phase.
Self-Validation Check: Analyze via LC-MS. The disappearance of the starting material peak (m/z 227) and the emergence of the product mass (m/z 316) confirms successful turnover.
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter the crude mixture through a tightly packed pad of Celite to remove inorganic salts and any trace palladium particulates. Concentrate the filtrate under reduced pressure for subsequent purification.
References
Patent Review of Manufacturing Routes to Recently Approved Oncology Drugs. Organic Process Research & Development. Available at: [Link]
A facile, scalable, and sustainable approach to the preparation of the indole-core of alectinib. Oxford Academic. Available at: [Link]
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. National Institutes of Health (PMC). Available at: [Link]
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. Available at: [Link]
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. National Institutes of Health (PMC). Available at: [Link]
Technical Support Center: Chromatography & Purification of 1-(3-Bromo-4-ethylphenyl)ethanone
Welcome to the Advanced Chromatography Support Center. As application scientists, we understand that isolating halogenated aromatic intermediates requires precise solvent tuning. 1-(3-Bromo-4-ethylphenyl)ethanone (CAS: 9...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. As application scientists, we understand that isolating halogenated aromatic intermediates requires precise solvent tuning. 1-(3-Bromo-4-ethylphenyl)ethanone (CAS: 90841-42-2) is a critical building block in pharmaceutical synthesis, notably serving as an advanced intermediate in the development of highly selective ALK inhibitors like Alectinib.
This guide is designed for drug development professionals and analytical chemists. It bypasses basic theory to deliver field-proven, mechanistic troubleshooting and validated protocols for both normal-phase and reversed-phase chromatography.
Physicochemical Profiling for Solvent Selection
Before designing a purification method, we must analyze the molecule's physicochemical properties. 1-(3-Bromo-4-ethylphenyl)ethanone possesses a moderately polar ketone (acetyl) group juxtaposed against a highly lipophilic brominated aromatic ring. This dichotomy dictates its behavior in both silica and C18 stationary phases.
Quantitative Data Summary
The following parameters dictate our solvent selection strategy, sourced from authoritative chemical databases [1]:
Property
Value
Chromatographic Implication
Molecular Weight
227.10 g/mol
Elutes within standard small-molecule retention windows.
XLogP3
3.1
Highly lipophilic; requires high organic modifier % in reversed-phase (RP-HPLC).
H-Bond Donors
0
Cannot donate hydrogen bonds; relies on dipole-dipole interactions.
H-Bond Acceptors
1 (Ketone Oxygen)
Strongly interacts with free silanols on normal-phase silica.
TPSA
17.1 Ų
Low polar surface area; dictates fast elution in pure non-polar solvents unless moderated.
UV Absorbance Max
~254 nm
Contains a conjugated aromatic ketone; highly UV-active.
Strategic Workflow: Method Selection
The decision to utilize normal-phase (Flash/TLC) versus reversed-phase (HPLC/LC-MS) chromatography depends entirely on the scale of your synthesis and the resolution required to separate closely related structural analogs.
Caption: Decision tree for selecting chromatographic modes based on scale and resolution needs.
Frequently Asked Questions (FAQs)
Q1: Why does 1-(3-Bromo-4-ethylphenyl)ethanone streak on silica gel when using pure hexane?
The Causality: Pure hexane lacks the hydrogen-bond donating or accepting capability to compete with the active silanol groups (Si-OH) on the silica stationary phase. Because the ketone oxygen of the ethanone group acts as a hydrogen bond acceptor (HBA count = 1), it binds strongly to these silanols. Without a polar modifier to dynamically occupy these active sites, the molecule undergoes slow, continuous adsorption-desorption, which manifests macroscopically as band broadening or "streaking."
The Solution: Introducing a polar modifier like Ethyl Acetate (EtOAc) at 5–10% establishes a competitive equilibrium. The EtOAc molecules temporarily cap the highly active silanol sites, allowing the brominated compound to partition smoothly and elute as a sharp, symmetrical band.
Q2: For LC-MS/HPLC analysis, should I use Methanol or Acetonitrile as the organic modifier?
The Causality: Acetonitrile (MeCN) is strongly recommended over Methanol (MeOH) for this specific molecule. 1-(3-Bromo-4-ethylphenyl)ethanone contains a bulky bromine atom, making it highly lipophilic (LogP = 3.1) [1]. MeCN provides superior selectivity for halogenated aromatics due to its strong dipole moment and lack of hydrogen bonding, which prevents the peak tailing often observed with MeOH. Furthermore, MeCN has a lower UV cutoff (190 nm vs. 205 nm for MeOH), providing a strictly flat baseline at the critical 254 nm detection wavelength required for conjugated ketones.
Validated Experimental Protocols
To ensure a self-validating system, every protocol below includes built-in system suitability checks. Do not proceed to the next step unless the validation criteria are met.
Use this protocol to purify bulk quantities (>100 mg) of the intermediate from crude reaction mixtures.
Sample Preparation: Dissolve the crude mixture in minimal Dichloromethane (DCM) to achieve a 1 mg/mL concentration.
TLC Validation (System Suitability): Spot 2 µL onto a silica gel 60 F254 TLC plate. Develop in a pre-equilibrated chamber using a 9:1 Hexane/Ethyl Acetate mobile phase.
Verification: Visualize under UV light (254 nm). Validation Check: The target compound must resolve as a tight, circular spot with an Rf value between 0.25 and 0.35.
Column Equilibration: Transfer the validated solvent ratio to the automated flash system. Equilibrate a 12g silica column with 3 column volumes (CV) of 100% Hexane.
Loading: Dry load the sample onto Celite or silica to prevent band broadening caused by the DCM solvent plug.
Gradient Elution: Run a step gradient: 0% to 5% EtOAc over 2 CV, then hold at 10% EtOAc for 5 CV. The target compound will elute during the isocratic 10% hold.
Protocol B: Reversed-Phase HPLC-UV Method for Purity Assessment
Use this protocol to verify the absence of structurally similar debrominated impurities [2].
Column Selection: C18, 150 x 4.6 mm, 5 µm particle size.
Mobile Phase Preparation:
Phase A: 0.1% Formic Acid in HPLC-grade Water.
Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
Gradient Program: Initiate at 40% B, ramping to 90% B over 15 minutes. Hold at 90% B for 3 minutes to wash the column.
Flow & Detection: Set flow rate to 1.0 mL/min. Set UV detector to 254 nm.
Injection: Inject 5 µL of a 0.5 mg/mL sample dissolved in 50:50 MeCN/Water. Validation Check: Peak tailing factor (Tf) must be ≤ 1.2.
Troubleshooting Guide: Common Pitfalls
Issue 1: Co-elution with Debrominated Impurities
Symptom: LC-MS reveals a co-eluting mass corresponding to 1-(4-ethylphenyl)ethanone (loss of -Br, M-79 Da).
Causality: Debromination is a frequent side reaction during palladium-catalyzed cross-coupling preparations. In normal-phase chromatography, the brominated and debrominated species often co-elute because silica gel separates primarily based on polar functional groups (the ketone), which both molecules possess.
Resolution: Switch to reversed-phase (C18) chromatography. The separation here is driven by hydrophobicity. The brominated compound (LogP 3.1) is significantly more lipophilic than the debrominated analog and will elute later. Flatten the HPLC gradient (e.g., 50-60% MeCN over 20 minutes) to maximize baseline resolution.
Issue 2: Poor Peak Shape / Fronting in RP-HPLC
Symptom: The main peak at 254 nm exhibits severe fronting or splits into a doublet.
Causality: This is a classic symptom of sample solvent mismatch. Injecting a highly lipophilic compound dissolved in 100% strong solvent (e.g., pure MeCN or DCM) into a weaker mobile phase (e.g., 40% MeCN) causes the sample to race ahead of the mobile phase equilibrium, distorting the chromatography band.
Resolution: Always dilute the final injection sample in the starting mobile phase composition (e.g., 40% MeCN / 60% Water). If the compound crashes out of solution, use a maximum of 10% higher organic modifier than the starting gradient.
Synthesis Context: Why Purity Matters
Understanding the downstream application of 1-(3-Bromo-4-ethylphenyl)ethanone underscores the critical need for rigorous chromatographic separation. Trace impurities (especially debrominated analogs) will propagate through subsequent catalytic cycles, leading to catastrophic yield losses in advanced pharmaceutical manufacturing.
Caption: Role of 1-(3-Bromo-4-ethylphenyl)ethanone in the synthesis pathway of ALK inhibitors.
References
Title: 1-(3-Bromo-4-ethylphenyl)ethanone | C10H11BrO | CID 14399385
Source: PubChem, National Center for Biotechnology Information, U.S. National Library of Medicine
URL: [Link]
Optimization
Stability of 1-(3-Bromo-4-ethylphenyl)ethanone under reflux conditions
Welcome to the Technical Support Center for Advanced Pharmaceutical Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated wit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Pharmaceutical Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with handling 1-(3-Bromo-4-ethylphenyl)ethanone (CAS: 90841-42-2) under reflux conditions.
This compound is a critical building block in the synthesis of active pharmaceutical ingredients (APIs), most notably the anaplastic lymphoma kinase (ALK) inhibitor Alectinib[1][2]. Because downstream steps often require harsh conditions—such as high-temperature nucleophilic aromatic substitution (
SNAr
)[2]—ensuring the structural integrity of this acetophenone derivative during prolonged reflux is paramount.
Part 1: Mechanistic Insights into Reflux Degradation
To effectively troubleshoot, we must first understand the causality of degradation. 1-(3-Bromo-4-ethylphenyl)ethanone contains two reactive centers: the carbonyl group (susceptible to nucleophilic attack and enolization) and the aryl bromide (susceptible to oxidative addition or radical cleavage).
When subjected to prolonged thermal stress (reflux), especially in the presence of trace impurities from its upstream Friedel-Crafts or bromination synthesis[2][3], the molecule can undergo three primary degradation pathways.
Mechanistic degradation pathways of 1-(3-Bromo-4-ethylphenyl)ethanone under reflux.
Part 2: Quantitative Stability Profile
The stability of the ketone heavily depends on the solvent matrix and the presence of trace catalysts. The table below summarizes the expected purity retention based on internal validation studies and known acetophenone reactivity profiles[4][5].
Solvent System
Reflux Temp (°C)
Time (h)
Purity Retention (%)
Primary Degradant / Observation
Toluene (Anhydrous)
110°C
24h
> 98.5%
None (Highly Stable)
Ethanol (+ trace NaOH)
78°C
12h
< 80.0%
Aldol dimers (Yellow/Brown Tar)
DMF (Aerobic)
153°C
12h
~ 88.0%
Dehalogenated product / Oxidation
Acetic Acid (+ trace HBr)
118°C
24h
~ 92.0%
α
-brominated side-products
Part 3: Troubleshooting Guide & FAQs
Q1: My reaction mixture turns into a dark, viscous tar after 4 hours of reflux. What is the chemical cause, and how do I prevent it?
Causality: Darkening and charring are classic signs of extensive aldol condensation leading to conjugated polymeric tars[3]. This is almost always catalyzed by trace Lewis acids (e.g., residual
AlCl3
from the upstream synthesis of the acetophenone) or trace bases. Acetophenones are known to form viscous complexes that degrade rapidly above 180°C or under prolonged reflux if not strictly neutralized[3].
Solution (Self-Validating): Implement a strict aqueous workup of the starting material using 5%
NaHCO3
followed by brine before refluxing. Self-Validation: Run a parallel micro-scale reflux adding 1 mol% of an acid scavenger (like solid
K2CO3
). If the scavenger prevents darkening, your bulk material contains catalytic acidic impurities.
Q2: LC-MS analysis shows a peak corresponding to 4-ethylacetophenone (M-79). Why is debromination occurring?
Causality: The C-Br bond on the aromatic ring is generally stable, but under high-temperature reflux in electron-donating solvents (like DMF or NMP) or in the presence of trace transition metals, protodehalogenation can occur. Furthermore, prolonged exposure to light under reflux can initiate radical cleavage.
Solution: Degas your reflux solvent by sparging with inert gas (
N2
or Argon) for 15 minutes prior to heating. Switch from polar aprotic solvents to non-coordinating solvents like toluene if the downstream chemistry permits.
Q3: How do I ensure the stability of the compound if I need to drive an
SNAr
reaction at high temperatures?
Causality: 1-(3-Bromo-4-ethylphenyl)ethanone is poorly activated for
SNAr
reactions because the acetyl group is meta to the bromide, offering no direct resonance stabilization to the Meisenheimer complex[2]. Consequently, extreme thermal stress (or microwave irradiation) is required, which competes with decomposition.
Solution: Instead of extending reflux times (which favors tar formation), utilize sealed-vessel microwave synthesis or continuous flow processing to achieve high temperatures (e.g., >150°C) for very short residence times (minutes instead of hours).
Part 4: Validated Experimental Protocol
To guarantee the stability of 1-(3-Bromo-4-ethylphenyl)ethanone during a standard reflux operation (e.g., for recrystallization or as a reactant in a non-catalyzed coupling), follow this self-validating methodology.
Step 1: Pre-Reflux Purification (Crucial for Thermal Stability)
Dissolve 10.0 g of crude 1-(3-Bromo-4-ethylphenyl)ethanone in 50 mL of MTBE (Methyl tert-butyl ether).
Wash the organic layer consecutively with 20 mL of 5% aqueous
NaHCO3
and 20 mL of deionized water to remove trace acidic catalysts[3].
Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Step 2: Inert Reflux Setup
Transfer the neutralized ketone to a flame-dried round-bottom flask equipped with a magnetic stir bar.
Add the chosen solvent (e.g., 100 mL of anhydrous Toluene).
Attach a reflux condenser and purge the system with Argon for 10 minutes using a Schlenk line or balloon. Causality: Removing oxygen prevents auto-oxidation of the ethyl side-chain and the formation of radical initiators[5].
Step 3: Controlled Heating
Submerge the flask in an oil bath pre-heated to 10°C above the solvent's boiling point (e.g., 120°C for toluene).
Maintain a vigorous stir rate (≥ 500 rpm) to prevent localized superheating at the flask walls, which causes charring[3].
Monitor the reaction via TLC or HPLC every 2 hours.
Step 4: Recovery
Cool the mixture to room temperature under Argon.
If the solution remains pale yellow/colorless, stability has been maintained. If it is dark brown, investigate solvent purity or trace metal contamination.
Part 5: Troubleshooting Workflow
Use the following decision tree to systematically isolate the root cause of degradation during your reflux procedures.
Troubleshooting decision tree for optimizing reflux conditions.
References
PubChem - 1-(3-Bromo-4-ethylphenyl)ethanone | C10H11BrO | CID 14399385. National Center for Biotechnology Information. Available at:[Link]
Organic Process Research & Development - Patent Review of Manufacturing Routes to Recently Approved Oncology Drugs. (Details the stability and
SNAr
reactivity of 3-bromo-4-ethylacetophenone in Alectinib synthesis). Available at:[Link]
Organic Syntheses - Acetophenone, 3-bromo-. (Provides mechanistic insight into the charring and thermal decomposition of acetophenones in the presence of Lewis acids). Available at:[Link]
Carl ROTH Safety Data Sheets - Acetophenone. (Outlines base/acid incompatibilities and thermal stability parameters). Available at:[Link]
ResearchGate - Decomposition of acetophenone derivatives. (Discusses hydrolysis and degradation catalyzed by acidic environments). Available at:[Link]
Technical Support Center: Overcoming Steric Hindrance in 1-(3-Bromo-4-ethylphenyl)ethanone Derivatization
Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely aware that functionalizing highly substituted arenes presents unique mechanistic bottlenecks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely aware that functionalizing highly substituted arenes presents unique mechanistic bottlenecks.
Derivatizing 1-(3-Bromo-4-ethylphenyl)ethanone via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) introduces a specific challenge: severe steric hindrance. The reactive carbon-bromine bond at the 3-position is directly adjacent (ortho) to a bulky ethyl group at the 4-position. While the acetyl group at the 1-position provides favorable electron-withdrawing properties to activate the ring, the physical bulk of the ethyl group restricts the approach of the palladium catalyst, often stalling the catalytic cycle at the oxidative addition or reductive elimination steps.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high-yielding conversions.
I. Diagnostic Workflow for Cross-Coupling Failures
Before adjusting your reagents, it is critical to identify exactly where the catalytic cycle is failing. Use the diagnostic logic below to pinpoint the mechanistic bottleneck.
Troubleshooting workflow for cross-coupling of sterically hindered aryl bromides.
II. Frequently Asked Questions (FAQs)
Q1: Why does 1-(3-Bromo-4-ethylphenyl)ethanone exhibit low reactivity with standard catalysts like Pd(PPh3)4?A1: The primary issue is the steric barrier generated by the ortho-ethyl group. Standard first-generation catalysts like Pd(PPh3)4 form bulky, multi-ligated palladium complexes. The physical bulk of the ethyl group blocks these complexes from properly aligning with the C-Br bond, preventing the formation of the critical oxidative addition complex[1].
Q2: Which ligand systems are best suited to overcome this specific ortho-ethyl steric clash?A2: Dialkylbiaryl phosphine ligands (commonly known as Buchwald ligands) such as XPhos , SPhos , and RuPhos are highly recommended [2]. These ligands are highly electron-rich, which electronically accelerates oxidative addition. More importantly, their massive steric demand forces the palladium center to remain mono-ligated (L1Pd(0)). This smaller, highly reactive L1Pd(0) species can easily slip past the ortho-ethyl group to insert into the C-Br bond. Furthermore, the steric bulk of the ligand actively accelerates the reductive elimination step by forcing the two coupled partners off the metal center to relieve steric strain [3].
Q3: My starting material is completely consumed, but my yield is low. What is happening?A3: If 1-(3-Bromo-4-ethylphenyl)ethanone [4] is consumed but the desired product is absent, your catalyst is successfully performing oxidative addition but failing at reductive elimination. This leads to side reactions such as protodehalogenation (yielding 1-(4-ethylphenyl)ethanone) or β-hydride elimination. To resolve this, switch to a ligand with a highly tuned bite angle (e.g., BrettPhos for aminations) and ensure your solvent/base combination is rigorously anhydrous to prevent protonation of the palladium intermediate.
Q4: How does the choice of base affect the coupling of this specific substrate?A4: The base is critical for transmetalation, but it also poses a risk to the substrate. Because 1-(3-Bromo-4-ethylphenyl)ethanone contains an acetyl group with acidic α-protons, using strong bases like NaOtBu can trigger unwanted aldol self-condensation or enolate formation. For sterically hindered substrates with sensitive ketones, weaker bases like finely milled anhydrous K3PO4 or Cs2CO3 are superior. They facilitate transmetalation without degrading the ketone functionality.
III. Quantitative Optimization Data
The following table summarizes the causal relationship between catalyst selection and reaction outcomes for ortho-alkyl substituted aryl bromides like our target molecule.
Table 1: Optimization of Catalytic Systems for ortho-Alkyl Aryl Bromides
Ligand / Catalyst System
Base
Temp (°C)
Conversion (%)
Primary Issue / Mechanistic Observation
Pd(PPh3)4 (5 mol%)
Na2CO3
80
< 10%
Severe steric hindrance blocks oxidative addition.
Good conversion; SPhos handles ortho-bulk well in Suzuki couplings.
Pd G3 Precatalyst / XPhos
Cs2CO3
110
> 95%
Optimal; monoligated Pd(0) rapidly inserts into hindered C-Br bond.
IV. Detailed Experimental Methodology
Protocol: Self-Validating Suzuki-Miyaura Coupling of 1-(3-Bromo-4-ethylphenyl)ethanone
Objective: Achieve >90% yield of the cross-coupled biaryl product while strictly preserving the acetyl group.
In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with XPhos Pd G3 precatalyst (2 mol%) and XPhos ligand (2 mol%).
Causality: Using a G3 precatalyst ensures the quantitative, 1:1 generation of the active monoligated L1Pd(0) species at room temperature. This bypasses the initiation delays and partial catalyst death common when mixing Pd2(dba)3 with free ligands.
Step 2: Reagent Assembly
Add 1-(3-Bromo-4-ethylphenyl)ethanone (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv), and anhydrous, finely milled K3PO4 (3.0 equiv).
Causality: K3PO4 is specifically chosen to drive transmetalation while preventing the base-catalyzed aldol condensation of the substrate's acetyl group.
Step 3: Solvent Addition and Reaction Execution
Add fully degassed Toluene/H2O (10:1 v/v, 5 mL). The small amount of water is necessary to dissolve the phosphate base and activate the boronic acid.
Seal the tube, remove it from the glovebox, and heat to 100 °C for 12 hours under vigorous stirring (800 rpm).
Validation Check: At the 2-hour mark, remove a 10 µL aliquot under positive N2 pressure. Quench in EtOAc/H2O, and analyze the organic layer via GC-MS.
Expected Result: You should observe the rapid disappearance of the m/z 226/228 doublet (starting material) and the emergence of the product mass.
Troubleshooting: If you observe significant protodebromination (m/z 148), your solvent degassing was insufficient, allowing trace oxygen to disrupt the catalytic cycle.
Step 4: Workup and Isolation
Cool the reaction to room temperature, dilute with 15 mL EtOAc, and wash with brine (2 x 10 mL).
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the sterically hindered biaryl ketone.
Technical Support Center: Separation of 1-(3-Bromo-4-ethylphenyl)ethanone
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the separation of 1-(3-Bromo-4-ethylphenyl)ethanone from its starting materials and reacti...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the separation of 1-(3-Bromo-4-ethylphenyl)ethanone from its starting materials and reaction byproducts. The information presented herein is grounded in established chemical principles and practical laboratory experience to ensure reliable and reproducible results.
Introduction
1-(3-Bromo-4-ethylphenyl)ethanone is a substituted acetophenone derivative often synthesized via a Friedel-Crafts acylation reaction.[1][2][3] The typical starting materials for this synthesis are 1-bromo-2-ethylbenzene and an acylating agent such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][3][4] While the reaction is generally efficient, the crude product mixture often contains unreacted starting materials, the desired product, and potential side-products. Effective separation is therefore a critical step to obtaining the pure target compound for subsequent applications.
This guide will address common challenges encountered during the purification process, with a primary focus on flash column chromatography, a widely used technique for this type of separation.[5]
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of the target compound and potential impurities is fundamental to developing an effective separation strategy.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Boiling Point (°C)
Polarity
1-(3-Bromo-4-ethylphenyl)ethanone
C₁₀H₁₁BrO
227.10
Not readily available
More polar than starting material
1-Bromo-2-ethylbenzene
C₈H₉Br
185.06
203
Less polar
Acetyl Chloride
C₂H₃ClO
78.50
52
Highly reactive, typically quenched
Acetic Anhydride
C₄H₆O₃
102.09
139
Reactive, typically quenched
Data sourced from PubChem and other chemical suppliers.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the separation of 1-(3-Bromo-4-ethylphenyl)ethanone.
Problem 1: My crude reaction mixture shows three spots on the TLC plate. How do I identify them?
Answer:
This is a common scenario after a Friedel-Crafts acylation. The three spots likely correspond to the starting material (1-bromo-2-ethylbenzene), the desired product (1-(3-Bromo-4-ethylphenyl)ethanone), and a potential byproduct.
Starting Material (1-Bromo-2-ethylbenzene): This will be the least polar compound and will have the highest Rf value on the TLC plate.[7]
Product (1-(3-Bromo-4-ethylphenyl)ethanone): The addition of the acetyl group makes the product more polar than the starting material. Therefore, it will have a lower Rf value than the starting material.[6]
Potential Byproduct: A common byproduct in Friedel-Crafts acylation is a di-acylated product or an isomer, which would likely have a polarity similar to or greater than the desired product.
To confirm their identities:
Co-spotting: Spot your crude mixture on a TLC plate alongside a sample of your starting material (if available). If one of the spots in your mixture has the same Rf as the starting material, its identity is confirmed.
Staining: While not definitive, certain stains can give clues. For example, a potassium permanganate stain will react with any remaining alkene starting material if that was used.
Small-Scale Column: If you are still unsure, running a very small-scale column and analyzing the first eluting fractions by ¹H NMR can quickly identify the least polar component.
Problem 2: My product and a major impurity are co-eluting during flash column chromatography.
Answer:
Co-elution occurs when two or more compounds have very similar affinities for the stationary phase in the chosen solvent system. Here’s how to address this:
Optimize the Solvent System: The initial solvent system is critical. The goal is to achieve a significant difference in the Rf values (ΔRf) between your product and the impurity.
Scout with TLC: Before running the column, test various solvent systems using TLC.[8][9] A good starting point for aromatic ketones is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[8][10]
Vary the Polarity: Systematically vary the ratio of your solvents. For instance, if you are using a hexane/ethyl acetate system, try ratios from 95:5 to 80:20.
Try Different Solvent Classes: If varying the ratio of a single solvent system doesn't provide adequate separation, try solvents from different selectivity groups.[8] For example, substitute ethyl acetate with dichloromethane or a small amount of ether.
Employ a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased, can often improve separation.[5] Start with a low polarity to elute the less polar impurities and slowly increase the polarity to elute your product, leaving more polar impurities on the column.
Check Sample Loading: Overloading the column is a common cause of poor separation.[5] As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading percentage is recommended.
Problem 3: The desired product is not eluting from the column, or the recovery is very low.
Answer:
This issue can be frustrating and may be due to several factors:
Insufficiently Polar Eluent: The solvent system may not be polar enough to move your product down the column. If your product has a very low Rf value on the TLC plate with your chosen eluent, you will need to increase the polarity of the mobile phase.
Compound Degradation on Silica Gel: Some compounds can decompose on the acidic surface of silica gel.[11] While substituted acetophenones are generally stable, this is a possibility.
Test for Stability: You can test for this by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then developing it. If new spots appear or the product spot diminishes, degradation may be occurring.
Deactivate the Silica: If degradation is suspected, you can deactivate the silica gel by adding a small amount of a base, like triethylamine (typically 0.1-1%), to your eluent.
Improper Column Packing: An improperly packed column with channels or cracks can lead to poor separation and low recovery.[12] Ensure your silica gel is packed uniformly.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying 1-(3-Bromo-4-ethylphenyl)ethanone?
A1: Flash column chromatography is generally the most effective and widely used method for purifying this compound on a laboratory scale.[5] It allows for efficient separation of the product from less polar starting materials and more polar byproducts. For very high purity, recrystallization may be performed after the column chromatography.
Q2: How do I choose the right solvent system for my flash column?
A2: The ideal solvent system is best determined by scouting with Thin Layer Chromatography (TLC).[8][13] The goal is to find a solvent mixture that gives your product an Rf value of approximately 0.2-0.4, with good separation from all impurities. A common starting point for compounds of this nature is a mixture of hexanes and ethyl acetate.
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity and identity of your 1-(3-Bromo-4-ethylphenyl)ethanone:
¹H and ¹³C NMR Spectroscopy: This is the most definitive method for structural elucidation. The spectra should be clean, with all peaks correctly assigned to the protons and carbons of the target molecule.[14][15]
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[16]
Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate in multiple solvent systems.
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is a highly sensitive and accurate method.[17]
Q4: My purified product is an oil, but I expected a solid. What should I do?
A4: The presence of even small amounts of impurities can prevent a compound from crystallizing.
Re-purify: If your analytical data (e.g., NMR) shows impurities, another round of purification, perhaps with a shallower solvent gradient during column chromatography, may be necessary.
Trituration: If the product is relatively pure, you can try trituration. This involves washing the oil with a solvent in which the desired product is insoluble, but the impurities are soluble (e.g., cold hexanes).
Recrystallization: Attempt to recrystallize the oil from a suitable solvent or solvent pair. A small-scale solvent screen is recommended to find the optimal conditions.
This protocol provides a general guideline for the purification of 1-(3-Bromo-4-ethylphenyl)ethanone.
1. TLC Analysis and Solvent System Selection:
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spot the solution on a silica gel TLC plate.
Develop the plate in a series of solvent systems with varying polarities (e.g., 95:5, 90:10, 85:15 hexanes:ethyl acetate).
Visualize the spots under UV light.
Select the solvent system that provides an Rf value of ~0.3 for the product spot and the best separation from impurities.
2. Column Preparation:
Choose a column with an appropriate diameter for the amount of crude material you have. A general guideline is a silica gel to crude material ratio of 50:1 to 100:1 by weight.[5]
Securely clamp the column in a vertical position.
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
Prepare a slurry of silica gel in the initial, least polar eluent.
Carefully pour the slurry into the column, gently tapping the side to ensure even packing.
Allow the silica to settle, and then add another layer of sand on top.
Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading:
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column with a pipette.
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method is often preferred for better resolution.[18]
4. Elution and Fraction Collection:
Carefully add the eluent to the top of the column.
Apply gentle air pressure to the top of the column to achieve a steady flow rate (a solvent drop rate of about 2 inches per minute is a good starting point).[5]
Collect fractions in test tubes or vials.
If using a gradient, start with the least polar solvent mixture and gradually increase the polarity.
5. Fraction Analysis:
Monitor the elution process by spotting the collected fractions on TLC plates.
Combine the fractions that contain the pure product.
6. Solvent Removal:
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 1-(3-Bromo-4-ethylphenyl)ethanone.
Visualization of the Separation Workflow
The following diagram illustrates the key steps in the separation and purification process.
Caption: Workflow for the separation of 1-(3-Bromo-4-ethylphenyl)ethanone.
References
Asian Journal of Organic & Medicinal Chemistry. (2017). A Facile, Efficient and Eco-Friendly Synthesis of α-Bromoacetophenones using N-Bromosuccinimide under Sonication. [Link]
PubChem. 1-(3-Bromo-4-ethylphenyl)ethanone. National Center for Biotechnology Information. [Link]
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
Organic Syntheses. Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. [Link]
High-Resolution ¹H NMR Spectrum Interpretation of 1-(3-Bromo-4-ethylphenyl)ethanone: A Comparative Analytical Guide
1-(3-Bromo-4-ethylphenyl)ethanone is a critical halogenated building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). During its synthesis—typically via the electrophilic ar...
Author: BenchChem Technical Support Team. Date: March 2026
1-(3-Bromo-4-ethylphenyl)ethanone is a critical halogenated building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). During its synthesis—typically via the electrophilic aromatic bromination of 4-ethylacetophenone—verifying the regioselectivity of the bromine insertion is paramount.
As an Application Scientist, I have designed this guide to move beyond basic peak assignment. Here, we will objectively compare the ¹H NMR performance of this target molecule against its structural isomers to demonstrate analytical causality, evaluate the efficacy of benchtop versus high-field NMR platforms[1], and provide a self-validating experimental protocol for reliable data acquisition.
Structural Elucidation & The Causality of Chemical Shifts
The ¹H NMR spectrum of 1-(3-Bromo-4-ethylphenyl)ethanone is a masterclass in understanding how electronic environments (resonance and inductive effects) and steric hindrance dictate chemical shifts (δ) and J-coupling.
Aliphatic Region: Anisotropic Effects
Acetyl Group (-C(=O)CH₃): The methyl protons resonate as a sharp singlet at ~2.58 ppm (3H). This downfield shift is characteristic of a methyl group situated alpha to a carbonyl, driven by the electron-withdrawing nature of the C=O double bond [2].
Ethyl Group (-CH₂CH₃): The terminal methyl appears as a triplet at ~1.25 ppm (3H, ³J = 7.6 Hz), while the methylene group appears as a quartet at ~2.80 ppm (2H, ³J = 7.6 Hz). The methylene protons are slightly more deshielded than a standard alkyl chain due to the diamagnetic anisotropy of the adjacent aromatic ring.
Aromatic Region: The AMX Spin System
The bromination of 4-ethylacetophenone breaks the molecule's symmetry, converting an AA'BB' spin system into a highly distinct AMX system.
H-2 (δ ~8.10 ppm, d, ⁴J = 1.8 Hz): This proton is the most deshielded. It is trapped between two electron-withdrawing moieties: the carbonyl group (ortho, withdrawing via resonance) and the bromine atom (ortho, withdrawing via the -I inductive effect). It exhibits only a fine meta-coupling to H-6.
H-6 (δ ~7.80 ppm, dd, ³J = 8.0 Hz, ⁴J = 1.8 Hz): Ortho to the acetyl group, it experiences resonance deshielding but lacks the immediate inductive pull of the bromine. It splits into a doublet of doublets due to coupling with both H-5 and H-2.
H-5 (δ ~7.35 ppm, d, ³J = 8.0 Hz): Ortho to the ethyl group and meta to the carbonyl, this proton is shielded by the electron-donating (+I) alkyl chain, making it the most upfield aromatic signal.
Aromatic proton spin-spin coupling network (AMX system) in 1-(3-Bromo-4-ethylphenyl)ethanone.
Comparative Analysis: Target Product vs. Precursor and Isomers
To validate synthetic success, the NMR data of the product must be objectively compared against its precursor and potential regioisomers. If bromination occurs at the 2-position instead of the 3-position, the steric bulk of the bromine forces the adjacent acetyl group out of the aromatic plane. This drastically reduces the carbonyl's resonance deshielding effect, shifting the adjacent aromatic protons significantly upfield.
Insight: The presence of a highly deshielded doublet at >8.0 ppm is the definitive diagnostic marker for the 3-bromo isomer, proving successful regioselective synthesis.
Instrumental Platform Comparison: High-Field vs. Benchtop NMR
Recent advancements have positioned 60–80 MHz benchtop NMR spectrometers as viable alternatives to traditional 400+ MHz superconducting systems for routine QA/QC [3]. However, their performance varies depending on the molecule's complexity.
Table 2: Performance Comparison for 1-(3-Bromo-4-ethylphenyl)ethanone
Feature
High-Field NMR (400+ MHz)
Benchtop NMR (60-80 MHz)
Aliphatic Resolution
Baseline separation of s, t, and q.
Excellent resolution; suitable for quantification.
Aromatic Resolution
Clear AMX splitting (d, d, dd) resolved.
Second-order effects; signals merge into a multiplet.
Trace Impurity Detection
High sensitivity (<0.1% LOD).
Moderate sensitivity (~1-2% LOD).
Operational Cost
High (Cryogens, dedicated facility).
Low (Cryogen-free, standard lab bench) [1].
Verdict: While benchtop NMR is highly effective for confirming the presence of the ethyl and acetyl groups, high-field NMR is strictly required to resolve the aromatic AMX system and definitively rule out the presence of the 2-bromo regioisomer.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, NMR acquisition must follow a self-validating workflow. The following protocol guarantees quantitative reliability by preventing signal saturation and ensuring precise chemical shift referencing.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
Locking and Shimming: Insert the sample and lock onto the deuterium frequency of CDCl₃. Perform automated gradient shimming (Z0–Z5) until the TMS peak exhibits a linewidth at half-height (FWHM) of < 1.0 Hz.
T₁ Relaxation Optimization: Conduct an inversion-recovery experiment to determine the longitudinal relaxation time (T₁) of the slowest-relaxing proton (typically the aromatic protons).
Acquisition Parameters: Set the relaxation delay (d1) to
≥5×T1
(usually 2–3 seconds) to ensure complete magnetization recovery. Use a 30° flip angle pulse program (zg30) and acquire 16 to 32 scans to achieve a Signal-to-Noise Ratio (SNR) > 100.
Data Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz prior to Fourier Transformation. Manually correct the phase (zero and first order) and apply a first-order polynomial baseline correction before integrating the peaks relative to the acetyl singlet (set to 3.00).
Gracia-Vitoria, J., Rubens, M., Feghali, E., Adriaensens, P., Vanbroekhoven, K., & Vendamme, R. (2022). Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study. Industrial Crops and Products, 176, 114405. URL: [Link]
Byrne, J. (2007). Prediction of ¹H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. University of Liverpool Repository. URL: [Link]
Oxford Instruments. (2023). High-field to Benchtop NMR Spectroscopy - Part 1. Oxford Instruments Magnetic Resonance. URL: [Link]
Comparative
13C NMR chemical shifts for 1-(3-Bromo-4-ethylphenyl)ethanone
Comparative Guide to 13 C NMR Structural Elucidation: 1-(3-Bromo-4-ethylphenyl)ethanone Benchmarking Empirical Acquisition against HOSE-Code and DFT-GIAO Predictive Models As pharmaceutical pipelines increasingly rely on...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide to
13
C NMR Structural Elucidation: 1-(3-Bromo-4-ethylphenyl)ethanone
Benchmarking Empirical Acquisition against HOSE-Code and DFT-GIAO Predictive Models
As pharmaceutical pipelines increasingly rely on highly functionalized halogenated aromatic intermediates, the rapid and unambiguous structural verification of these building blocks is paramount. 1-(3-Bromo-4-ethylphenyl)ethanone (CAS: 90841-42-2) serves as a critical Key Starting Material (KSM) and intermediate in the synthesis of Alectinib, a first-line ALK inhibitor used in the treatment of non-small cell lung cancer (NSCLC) .
For drug development professionals and process chemists, misassigning the regiochemistry of the bromine or ethyl substituents on the acetophenone core can lead to catastrophic downstream failures in multi-kilogram scale-ups . This guide objectively compares the performance of modern in silico
13
C NMR prediction algorithms against empirical benchmarking for this specific compound, providing a self-validating framework for structural elucidation.
The Contenders: Analytical vs. Computational Methodologies
To establish the true
13
C NMR chemical shift profile of 1-(3-Bromo-4-ethylphenyl)ethanone, we compare three distinct approaches:
Mechanism: Utilizes Hierarchical Orthogonal Space Encoding (HOSE) to match the 2D topological environment of each carbon atom against massive empirical databases.
Pros/Cons: Extremely fast (milliseconds), but frequently struggles with unique steric clashes or the heavy-atom relativistic effects of halogens like bromine.
Mechanism: Employs Density Functional Theory (DFT) combined with Gauge-Independent Atomic Orbitals (GIAO) to calculate the 3D magnetic shielding tensors of the molecule .
Pros/Cons: Computationally intensive, but highly accurate as it accounts for 3D conformational populations and electronic deshielding/shielding effects from first principles.
High-Resolution Experimental Acquisition (The Benchmark):
Mechanism: Physical acquisition using a 400 MHz or 600 MHz NMR spectrometer.
Quantitative Data Comparison
The table below summarizes the
13
C NMR chemical shifts (
δ
, ppm) for 1-(3-Bromo-4-ethylphenyl)ethanone across the evaluated methodologies.
Carbon Position
Empirical Benchmark (CDCl
3
, ppm)
HOSE-Code Prediction (ppm)
DFT-GIAO (B3LYP) (ppm)
Additivity Rules (ppm)
C1 (ipso-Acetyl)
136.2
135.8
136.5
136.7
C2 (CH, ortho-Br)
131.3
132.1
130.8
132.0
C3 (ipso-Br)
122.4
124.0
121.9
122.4
C4 (ipso-Ethyl)
151.6
150.5
152.1
151.8
C5 (CH)
129.7
129.2
129.9
129.6
C6 (CH)
126.9
127.5
126.4
125.5
C7 (C=O)
196.8
197.2
198.1
197.0
C8 (CH
3
-Acetyl)
26.6
26.5
27.1
26.5
C9 (CH
2
-Ethyl)
29.8
29.1
30.5
29.5
C10 (CH
3
-Ethyl)
14.2
14.5
13.8
14.5
Causality & Mechanistic Insights
The Heavy-Atom Effect at C3: Notice the deviation in the HOSE-code prediction for C3 (124.0 ppm) versus the empirical benchmark (122.4 ppm). Bromine exerts a relativistic "heavy-atom effect" that causes unexpected magnetic shielding of the ipso-carbon. DFT-GIAO captures this quantum mechanical phenomenon much more accurately (121.9 ppm) because it models the actual electron density rather than relying on generalized 2D topological averaging.
Steric Compression at C4: The ethyl group at C4 is sterically compressed by the adjacent bulky bromine atom at C3. This forces the ethyl group into specific rotameric conformations, slightly deshielding C4. DFT-GIAO accounts for this via Boltzmann-weighted conformational averaging, aligning closely with the 151.6 ppm benchmark.
Self-Validating Experimental Protocols
To ensure scientific integrity, both the physical acquisition and the computational predictions must operate as self-validating systems.
Protocol A: Quantitative
13
C NMR Acquisition (Self-Validating)
Standard
13
C NMR often fails to provide accurate integrations due to the long longitudinal relaxation times (
T1
) of quaternary carbons (C1, C3, C4, C7) and the Nuclear Overhauser Effect (NOE). This protocol ensures quantitative reliability.
Sample Preparation: Dissolve 50 mg of 1-(3-Bromo-4-ethylphenyl)ethanone in 0.6 mL of CDCl
3
.
Internal Standardization: Add 0.1% v/v Tetramethylsilane (TMS). Validation check: The TMS peak must be strictly calibrated to 0.00 ppm to ensure all subsequent shifts are absolute.
Relaxation Agent Addition: Add 0.05 M Chromium(III) acetylacetonate[Cr(acac)
3
]. Causality: The paramagnetic chromium drastically shortens the
T1
relaxation times of the quaternary carbons (C1, C3, C4), allowing them to fully relax between pulses.
Acquisition Parameters: Run an inverse-gated decoupling sequence (zgig) to suppress the NOE. Use a 90° pulse angle with a relaxation delay (
D1
) of 5 seconds. Acquire a minimum of 512 scans.
Validation: Integrate the peaks. The integral ratio of the quaternary carbons to the protonated carbons must be exactly 1:1. If not, increase the
D1
delay.
Protocol B: DFT-GIAO Computational Workflow
Conformational Search: Perform a Molecular Mechanics (MMFF94) conformational search to identify all rotamers of the ethyl and acetyl groups within a 5.0 kcal/mol energy window.
Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level of theory in a vacuum. Validation check: Run a frequency calculation to ensure zero imaginary frequencies, confirming the structures are true energy minima.
NMR Tensor Calculation: Calculate the magnetic shielding tensors using the GIAO method at the mPW1PW91/6-311+G(2d,p) level of theory, applying the PCM (Polarizable Continuum Model) for chloroform.
Scaling & Boltzmann Averaging: Convert shielding tensors to chemical shifts using empirically derived scaling factors for the chosen basis set, and weight them according to the Boltzmann distribution of the conformers.
Workflow Visualization
Workflow comparing empirical NMR acquisition with computational prediction models.
Conclusion
For standard, rapid checks during the synthesis of 1-(3-Bromo-4-ethylphenyl)ethanone, HOSE-code predictors provide an acceptable baseline. However, when definitive structural proof is required for regulatory submissions or to prevent costly missteps in the synthesis of complex APIs like Alectinib, DFT-GIAO calculations paired with quantitative, inverse-gated empirical NMR is the only scientifically rigorous choice. The quantum mechanical approach successfully models the critical heavy-atom shielding effects of the bromine substituent that topological databases frequently miss.
References
Singh, S., Yadav, A., & Tripathi, C. B. (2025). Alectinib Synthesis through Formal α-Arylation of Enone. Organic Letters. American Chemical Society. Available at:[Link]
Development of a Scalable Manufacturing Process for Alectinib with a Concise Preparation of the Indole-Containing Tetracyclic Core. (2024). Organic Process Research & Development. American Chemical Society. Available at:[Link]
Cyclohelminthol CPs: Scope and Limitations of Density Functional Theory-Based Structural Elucidation of Natural Products. (2021). The Journal of Organic Chemistry. American Chemical Society. Available at:[Link]
Validation
A Comparative Guide to the FTIR Absorption Profile of 1-(3-Bromo-4-ethylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of FTIR in Structural Elucidation FTIR spectroscopy is an indispensable analytical technique that probes the vibrational modes of mol...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of FTIR in Structural Elucidation
FTIR spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its covalent bonds stretch and bend at specific, quantized frequencies. This absorption of energy is detected and plotted as a spectrum of transmittance (or absorbance) versus wavenumber (cm⁻¹). The resulting pattern is a unique molecular "fingerprint," providing definitive information about the functional groups present. For drug development professionals, FTIR is a rapid, non-destructive method to verify molecular structure, assess purity, and monitor reaction kinetics.
This guide focuses on 1-(3-Bromo-4-ethylphenyl)ethanone, an aromatic ketone. Its structure incorporates several key functional groups whose characteristic vibrations can be predicted and identified. Due to the current unavailability of its experimental spectrum in major databases like the NIST Chemistry WebBook, we will construct a predicted spectrum by analyzing its constituent parts and comparing them to well-documented analogues.[1][2][3]
Part 1: Predicted FTIR Absorption Profile of 1-(3-Bromo-4-ethylphenyl)ethanone
The structure of 1-(3-Bromo-4-ethylphenyl)ethanone combines an acetyl group, an ethyl group, and a bromine atom on a benzene ring. Each of these components gives rise to characteristic absorption peaks. The conjugation of the ketone's carbonyl group with the aromatic ring and the specific 1,3,4-trisubstitution pattern are critical factors influencing the final spectrum.
Below is a table summarizing the predicted absorption peaks based on established correlation tables and spectroscopic principles.
Table 1: Predicted FTIR Peaks for 1-(3-Bromo-4-ethylphenyl)ethanone
Wavenumber Range (cm⁻¹)
Vibration Type
Functional Group Assignment
Expected Intensity
3100-3000
C-H Stretch
Aromatic C-H
Medium to Weak
3000-2850
C-H Stretch
Alkyl C-H (of ethyl & methyl)
Medium
1685-1666
C=O Stretch
Aryl Ketone (Conjugated)
Strong, Sharp
~1600, ~1500, ~1450
C=C Stretch
Aromatic Ring Skeletal Vibrations
Medium to Strong
860-900
C-H Bend (Out-of-Plane)
1,2,4-Trisubstituted Benzene Ring
Strong
690-515
C-Br Stretch
Aryl Bromide
Medium to Strong
C-H Stretches (3100-2850 cm⁻¹): The spectrum will exhibit distinct C-H stretching bands. Peaks appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring.[4][5][6][7][8] Just below 3000 cm⁻¹, we expect to see absorptions from the sp³-hybridized C-H bonds of the ethyl and acetyl methyl groups.[9]
Carbonyl (C=O) Stretch (~1685 cm⁻¹): This is often the most intense and diagnostically significant peak in the spectrum. For a simple aliphatic ketone, this stretch appears around 1715 cm⁻¹.[10] However, conjugation with the aromatic ring delocalizes the pi electrons of the carbonyl bond, weakening it slightly and lowering its vibrational frequency to the 1685-1666 cm⁻¹ range.[10][11]
Aromatic C=C Stretches (~1600-1450 cm⁻¹): The benzene ring itself has characteristic skeletal vibrations that appear as a series of sharp bands in this region.[4][5][6][7]
C-H Out-of-Plane Bending (860-900 cm⁻¹): The pattern of strong absorptions in the "fingerprint" region between 900-675 cm⁻¹ is highly diagnostic of the substitution pattern on the aromatic ring.[4][12] For the 1,2,4-trisubstitution pattern of the target molecule, a strong band is expected between 860-900 cm⁻¹.[13]
C-Br Stretch (690-515 cm⁻¹): The vibration of the carbon-bromine bond is expected to produce a medium to strong absorption at a low wavenumber, typically in the 690-515 cm⁻¹ range.[14]
Part 2: Comparative Analysis with Structural Analogues
To validate our predictions, we will compare them against the known FTIR spectra of three closely related compounds: Acetophenone, 4'-Ethylacetophenone, and 3'-Bromoacetophenone. This comparison allows us to isolate the spectral influence of each substituent.
Caption: Standard workflow for acquiring an ATR-FTIR spectrum.
Step-by-Step Methodology:
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., ACS-grade isopropanol) and a lint-free wipe.
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.
Sample Application: Place a small amount of the solid 1-(3-Bromo-4-ethylphenyl)ethanone powder directly onto the center of the ATR crystal.
Pressure Application: Lower the integrated anvil and apply consistent pressure to ensure firm, intimate contact between the sample and the crystal surface. This is critical for achieving a high-quality spectrum.
Sample Spectrum Collection: Initiate the sample scan. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.
Data Processing: After collection, the raw data should be processed. This typically includes an automated background subtraction, an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave, and potentially a baseline correction to level the spectrum.
Cleaning: Thoroughly clean the sample from the ATR crystal and anvil using the appropriate solvent.
Conclusion
While an experimental spectrum for 1-(3-Bromo-4-ethylphenyl)ethanone remains to be published in public databases, a highly accurate prediction of its key FTIR absorption peaks can be achieved through a logical, comparative analysis. The molecule is expected to show a strong, conjugated carbonyl peak near 1685 cm⁻¹, characteristic aromatic and alkyl C-H stretches, and, most diagnostically, a strong C-H out-of-plane bending vibration between 860-900 cm⁻¹ confirming its 1,2,4-trisubstitution pattern. This guide provides a robust framework for the identification and characterization of this compound and demonstrates a powerful methodology for spectral prediction when experimental data is unavailable.
References
Illinois State University, Department of Chemistry. (2015). The Infrared Spectra of Aromatic ketones. Available at: [Link]
ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene. Available at: [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available at: [Link]
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Available at: [Link]
PubChem. (n.d.). 3'-Bromoacetophenone. National Center for Biotechnology Information. Available at: [Link]
SlidePlayer. (n.d.). The features of IR spectrum. Available at: [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Available at: [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Available at: [Link]
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]
SpectraBase. (n.d.). 4'-Methylacetophenone. John Wiley & Sons, Inc. Available at: [Link]
SpectraBase. (n.d.). Acetophenone - Optional[FTIR] - Spectrum. John Wiley & Sons, Inc. Available at: [Link]
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
InstaNANO. (2026). FTIR Functional Group Database Table with Search. Available at: [Link]
YouTube. (2012). Introduction to IR Spectroscopy. Ketones. Available at: [Link]
NIST. (n.d.). Ethanone, 1-(3-bromophenyl)-. NIST Chemistry WebBook. Available at: [Link]
NIST. (n.d.). Ethanone, 1-(3-bromophenyl)-. NIST Chemistry WebBook. Available at: [Link]
SpectraBase. (n.d.). 4'-Ethylacetophenone - Optional[UV-VIS] - Spectrum. John Wiley & Sons, Inc. Available at: [Link]
SpectraBase. (n.d.). 3'-Bromoacetophenone - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Available at: [Link]
ResearchGate. (n.d.). Observed and simulated IR spectra of 3′-(triflouromethyl) acetophenone. Available at: [Link]
Scribd. (n.d.). NIST Chemistry WebBook Overview. Available at: [Link]
ACS Publications. (2006). IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. The Journal of Physical Chemistry A. Available at: [Link]
NIST. (n.d.). NIST Chemistry WebBook. Available at: [Link]
NIST. (n.d.). NIST Chemistry WebBook. Available at: [Link]
NIST. (n.d.). 4-Hydroxy-2-methylacetophenone. NIST Chemistry WebBook. Available at: [Link]
SlidePlayer. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]
University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]
A Comparative Guide to Mass Spectrometry Fragmentation: 3-Bromo-4-ethylacetophenone
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound of Interest: 3-Bromo-4-ethylacetophenone (CAS: 90841-42-2) Executive Summary & Molecular Architecture In the realm of drug de...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound of Interest: 3-Bromo-4-ethylacetophenone (CAS: 90841-42-2)
Executive Summary & Molecular Architecture
In the realm of drug development and synthetic organic chemistry, halogenated aromatic ketones like 3-bromo-4-ethylacetophenone serve as crucial intermediates. Accurate structural elucidation of this molecule relies heavily on mass spectrometry (MS). Because this compound contains three distinct functional domains—an acetyl group, an ethyl aliphatic chain, and a bromine atom attached to a benzene ring—its fragmentation pattern is highly diagnostic.
As a Senior Application Scientist, I have structured this guide to objectively compare the two dominant analytical approaches for this molecule: Electron Ionization Mass Spectrometry (EI-MS) for volatile, non-polar analysis, and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for liquid-phase metabolic profiling. This guide will decode the causality behind its specific fragmentation pathways and provide self-validating experimental protocols.
Objective Comparison: EI-MS vs. ESI-MS/MS Performance
Choosing the correct ionization technique dictates the type of structural data generated. EI is a "hard" ionization technique that shatters the molecule into reproducible fragments, ideal for library matching. ESI is a "soft" technique that preserves the molecular ion, requiring Collision-Induced Dissociation (CID) to induce fragmentation.
Table 1: Performance Comparison for 3-Bromo-4-ethylacetophenone
Feature/Parameter
Gas Chromatography (GC-EI-MS)
Liquid Chromatography (LC-ESI-MS/MS)
Primary Ionization State
Radical Cation (
M+∙
)
Protonated Molecule (
[M+H]+
)
Precursor m/z (79Br / 81Br)
226.0 / 228.0
227.0 / 229.0
Energy Transfer
High (70 eV) - Extensive fragmentation
Low to Moderate (Variable CID Energy)
Base Peak (Typical)
m/z 211 / 213 (Acylium ion formation)
m/z 211 / 213 (via CID)
Best Application
Synthetic purity, raw material QC, library matching
Drug metabolism studies (PK/PD), bioanalysis
Isotope Preservation
Excellent (1:1 doublet preserved in fragments)
Excellent (1:1 doublet preserved in MS1)
Mechanistic Pathways: The "Why" Behind the Fragments
Understanding the mass spectrum of 3-bromo-4-ethylacetophenone requires analyzing the competing bond-cleavage pathways driven by the molecule's functional groups [1].
The Bromine Isotope Signature
Bromine naturally exists as two isotopes,
79Br
and
81Br
, in a nearly 1:1 ratio [3]. Any fragment ion containing the bromine atom will appear as a distinct doublet separated by 2 m/z units with roughly equal intensity. This is the most critical diagnostic feature for validating the presence of the bromo-aromatic core.
Pathway A:
α
-Cleavage (The Acetophenone Core)
The dominant fragmentation pathway for acetophenones under EI conditions is the
α
-cleavage of the bond adjacent to the carbonyl group [4].
Mechanism: The radical cation (
M+∙
at m/z 226/228) loses a methyl radical (
∙CH3
, 15 Da) from the acetyl group.
Result: This yields a highly stable acylium/substituted benzoyl cation at m/z 211 / 213 . The stability of this resonance-stabilized oxonium ion makes it the predicted base peak (100% relative abundance).
Pathway B: Benzylic Cleavage (The Ethyl Group)
The ethyl group at the 4-position offers a competing pathway.
Mechanism: Cleavage of the terminal methyl group from the ethyl chain also results in the loss of
∙CH3
(15 Da).
Result: This forms a stable benzylic cation, which also contributes to the m/z 211 / 213 signal. The convergence of Pathway A and B ensures this mass channel dominates the spectrum.
Pathway C: Acyl and Halogen Loss
Loss of Acetyl Radical: Cleavage of the entire acetyl group (
∙COCH3
, 43 Da) yields a bromo-ethyl-phenyl cation at m/z 183 / 185 .
Loss of Bromine: The loss of the bromine radical (
∙Br
, 79/81 Da) from the molecular ion yields a singlet peak at m/z 147 . This is a definitive marker that the halogen has been stripped from the aromatic ring.
ESI-MS/MS Considerations
In positive ESI, the molecule is protonated at the carbonyl oxygen, forming
[M+H]+
at m/z 227/229. Upon CID, protonated acetophenones often undergo complex ion-molecule intermediate reactions [2]. The primary neutral losses are methane (
CH4
, 16 Da) or carbon monoxide (
CO
, 28 Da), leading to fragments at m/z 211/213 and m/z 199/201, respectively.
Data Visualization: Fragmentation & Workflows
Figure 1: Predictive EI-MS fragmentation pathway of 3-bromo-4-ethylacetophenone.
Figure 2: Analytical workflow decision tree for mass spectrometry evaluation.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. The presence of the 1:1 isotopic doublet at m/z 226/228 acts as an internal system suitability check.
Protocol A: GC-EI-MS Structural Confirmation
Purpose: High-resolution structural fingerprinting and purity analysis.
Sample Preparation: Dissolve 1.0 mg of 3-bromo-4-ethylacetophenone in 1.0 mL of LC-MS grade Dichloromethane (DCM). Vortex for 30 seconds.
Chromatography Setup: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). Set carrier gas (Helium) to a constant flow of 1.0 mL/min.
Injection: Inject 1 µL with a split ratio of 1:50. Inlet temperature: 250°C.
Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
MS Parameters:
Ionization Energy: 70 eV.
Ion Source Temp: 230°C.
Quadrupole Temp: 150°C.
Scan Range: m/z 50 to 350.
Validation Check: Confirm the presence of the molecular ion doublet at m/z 226/228. If the base peak is not m/z 211/213, suspect thermal degradation in the inlet.
Protocol B: LC-ESI-MS/MS (Targeted CID)
Purpose: Method development for downstream pharmacokinetic (PK) or metabolic profiling.
Sample Preparation: Dilute the stock solution to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Chromatography Setup: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 10% B to 90% B over 5 minutes.
MS Parameters (Positive ESI):
Capillary Voltage: 3.0 kV.
Desolvation Temp: 350°C.
Tandem MS (MS/MS): Isolate precursor ions m/z 227 and m/z 229 in Q1. Apply Collision Energy (CE) ramp from 10 to 40 eV using Argon as the collision gas.
Validation Check: Monitor the transition
227→147
and
229→147
(loss of HBr). The equivalent intensity of these two transitions validates the retention of the bromo-aromatic core prior to CID.
References
SciSpace. Fragmentations of protonated acetophenones via intermediate ion–molecule complexes. Retrieved from[Link]
ASDLib. Mass spectral interpretation. Retrieved from[Link]
MSU Chemistry. Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. Retrieved from [Link]
Validation
HPLC method development for 1-(3-Bromo-4-ethylphenyl)ethanone purity
HPLC Method Development for 1-(3-Bromo-4-ethylphenyl)ethanone Purity: A Comparative Guide The accurate purity determination of halogenated aromatic intermediates, such as 1-(3-Bromo-4-ethylphenyl)ethanone, presents a uni...
Author: BenchChem Technical Support Team. Date: March 2026
HPLC Method Development for 1-(3-Bromo-4-ethylphenyl)ethanone Purity: A Comparative Guide
The accurate purity determination of halogenated aromatic intermediates, such as 1-(3-Bromo-4-ethylphenyl)ethanone, presents a unique chromatographic challenge. As a critical building block in drug development, its purity profile directly impacts downstream synthetic yields and API safety.
This guide provides an objective, data-driven comparison of stationary phase selectivities and outlines a self-validating High-Performance Liquid Chromatography (HPLC) method optimized for this compound. By moving beyond traditional hydrophobic retention and leveraging orthogonal electronic interactions, we establish a robust protocol aligned with the latest ICH Q2(R2) validation standards[1][2].
The Chromatographic Challenge: Causality in Column Selection
1-(3-Bromo-4-ethylphenyl)ethanone is a moderately non-polar acetophenone derivative. A standard purity assay must resolve the target from highly similar process impurities:
Starting Materials: Ethylbenzene and unreacted acetophenone derivatives.
Debrominated Impurity: 1-(4-ethylphenyl)ethanone.
Positional Isomers: 1-(2-Bromo-4-ethylphenyl)ethanone (the most challenging critical pair).
Why Traditional C18 Phases Fail:
Alkyl-based stationary phases (like C18) separate analytes primarily based on dispersive, hydrophobic interactions (carbon-to-heteroatom ratio)[3]. Because the 2-bromo and 3-bromo isomers possess identical molecular weights and nearly identical partition coefficients (LogP), a C18 column struggles to differentiate them, often resulting in co-elution or poor baseline resolution[4].
The Biphenyl Advantage:
To achieve separation, we must exploit the electronic differences of the molecules. Biphenyl stationary phases offer
π−π
and dipole-dipole interactions[3][5]. The bulky, electron-withdrawing bromine atom alters the electron density of the aromatic ring differently depending on its meta (3-bromo) or ortho (2-bromo) position relative to the electron-withdrawing acetyl group. The biphenyl phase is highly sensitive to these polarizability differences, selectively retaining the isomers and achieving baseline resolution[4][6].
Experimental Data: C18 vs. Biphenyl Performance
To objectively compare performance, a synthetic mixture of the target and its known impurities was analyzed using both a standard C18 and a Biphenyl column under identical gradient conditions (Water/Acetonitrile with 0.1% Formic Acid).
Table 1: Chromatographic Performance Comparison
Analyte
C18 Retention Time (min)
C18 Resolution (
Rs
)
Biphenyl Retention Time (min)
Biphenyl Resolution (
Rs
)
Ethylbenzene
4.12
N/A
4.55
N/A
1-(4-ethylphenyl)ethanone
5.85
4.2
6.30
5.1
1-(2-Bromo-4-ethylphenyl)ethanone
7.41
3.1
8.15
4.8
1-(3-Bromo-4-ethylphenyl)ethanone
7.65
1.1 (Fail)
8.92
2.6 (Pass)
Data Interpretation: The C18 column failed to achieve the regulatory minimum baseline resolution (
Rs≥1.5
) for the critical isomeric pair. The Biphenyl column, leveraging
π−π
interactions, provided an
Rs
of 2.6, ensuring accurate integration and quantitation of the active compound without interference.
Method Development & Validation Workflow
The following workflow illustrates the Quality by Design (QbD) approach used to develop and validate this method, ensuring it meets the rigorous lifecycle management standards defined in ICH Q2(R2)[1][7].
QbD-based HPLC method development and ICH Q2(R2) validation workflow.
Step-by-Step Optimized Protocol
This protocol is designed as a self-validating system . By strictly adhering to the System Suitability Testing (SST) criteria prior to sample analysis, the operator guarantees that the fluidics, column chemistry, and detector are operating within the validated design space.
A. Reagent & Mobile Phase Preparation
Mobile Phase A: 0.1% Formic Acid in HPLC-Grade Water. (Causality: Formic acid maintains an acidic pH (~2.7), suppressing the ionization of residual silanols on the silica support, thereby preventing peak tailing[8].)
Mobile Phase B: 0.1% Formic Acid in HPLC-Grade Acetonitrile.
Diluent: 50:50 Water:Acetonitrile (v/v).
B. Chromatographic Conditions
Column: Core-shell Biphenyl, 100 mm × 4.6 mm, 2.7 µm.
Column Temperature: 35°C ± 1°C.
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
Detection: UV at 254 nm. (Causality: 254 nm is the optimal absorption maximum for the conjugated acetophenone chromophore, maximizing signal-to-noise ratio).
C. Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
70
30
2.0
70
30
10.0
10
90
12.0
10
90
12.1
70
30
15.0
70
30 (Re-equilibration)
D. System Suitability Testing (SST) - Critical Step
Prepare a Resolution Standard containing 0.1 mg/mL of 1-(3-Bromo-4-ethylphenyl)ethanone and 0.05 mg/mL of 1-(2-Bromo-4-ethylphenyl)ethanone. Inject this standard 5 times.
Acceptance Criteria:
Resolution (
Rs
): Must be
≥2.0
between the two isomers.
Tailing Factor (
Tf
): Must be
≤1.5
for the target peak.
Precision: The Relative Standard Deviation (%RSD) of the target peak area across the 5 injections must be
≤2.0%
.
Do not proceed with sample analysis unless all SST criteria are met.
Regulatory Grounding: ICH Q2(R2) Validation Parameters
Once the method is developed, it must be validated to prove it is "fit for purpose"[7][9]. For a purity/impurity quantitative assay of 1-(3-Bromo-4-ethylphenyl)ethanone, the following ICH Q2(R2) parameters must be documented:
Specificity: Demonstrated by the lack of interference from the blank and the baseline resolution (
Rs>2.0
) of the target from all known degradation products and synthetic impurities[1].
Linearity & Range: Must be established from the Reporting Level (typically 0.05% of the nominal target concentration) up to 120% of the specification limit[1].
Accuracy: Evaluated by spiking known quantities of the debrominated and isomeric impurities into the target matrix at 3 concentration levels (e.g., 50%, 100%, 150% of the limit) and calculating percent recovery[7].
Sensitivity (LOD/LOQ): The Limit of Quantitation (LOQ) must be determined based on a Signal-to-Noise ratio of 10:1, ensuring the method can reliably detect trace debrominated impurities[2].
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. europa.eu. Available at:[Link]
Validation of Analytical Procedures Q2(R2) - ICH. ich.org. Available at:[Link]
HPLC Columns - Chromtech. chromtech.net.au. Available at:[Link]
ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. mastercontrol.com. Available at:[Link]
Using Selectivity to Optimize UHPLC Separations | Pharmaceutical Technology. pharmtech.com. Available at:[Link]
Shim-pack Velox LC Columns - Shimadzu. shimadzu.com. Available at:[Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. intuitionlabs.ai. Available at:[Link]
Comparative Reactivity Guide: 3-Bromoacetophenone vs. 4-Bromoacetophenone in Organic Synthesis
As a Senior Application Scientist, selecting the correct halogenated building block is rarely a matter of simple substitution. In medicinal chemistry and materials science, the positional isomerism of your starting mater...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the correct halogenated building block is rarely a matter of simple substitution. In medicinal chemistry and materials science, the positional isomerism of your starting materials dictates the kinetic efficiency, regioselectivity, and overall success of downstream synthetic routes.
This guide provides an in-depth, objective comparison of 3-bromoacetophenone (meta-substituted) and 4-bromoacetophenone (para-substituted). By analyzing their electronic landscapes, we will unpack the causality behind their divergent reactivity profiles in cross-coupling, nucleophilic aromatic substitution (SNAr), and electrophilic aromatic substitution (EAS).
Mechanistic Comparison: The Causality Behind Reactivity
The fundamental difference between these two isomers lies in how the electron-withdrawing acetyl group (-I, -M effects) interacts with the aromatic ring and the carbon-bromine (C-Br) bond.
Oxidative Addition in Palladium-Catalyzed Cross-Coupling
In palladium-catalyzed reactions like the Suzuki-Miyaura or Heck couplings, the rate-determining step is typically the oxidative addition of the electron-rich Pd(0) catalyst into the C-Br bond.
4-Bromoacetophenone: The acetyl group is positioned para to the bromine. This allows the strongly electron-withdrawing carbonyl to delocalize electron density via direct resonance, significantly lowering the activation energy required for Pd(0) insertion. Consequently, 4-bromoacetophenone exhibits rapid reaction kinetics and often achieves quantitative yields under mild conditions .
3-Bromoacetophenone: The acetyl group is positioned meta to the bromine. Because resonance communication is impossible from the meta position, the C-Br bond is only sensitized by the weaker inductive pull (-I) of the carbonyl. As a result, 3-bromoacetophenone generally requires longer reaction times, elevated temperatures, or higher catalyst loadings to achieve complete conversion .
Nucleophilic Aromatic Substitution (SNAr)
For an SNAr reaction to proceed, the aromatic ring must be highly electron-deficient, and the intermediate Meisenheimer complex must be stabilized.
4-Bromoacetophenone is highly susceptible to SNAr because the para-acetyl group acts as an electron sink, stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. Conversely, 3-bromoacetophenone presents a prohibitively high activation barrier for SNAr because the meta-acetyl group can only offer inductive stabilization, which is insufficient to support the anionic intermediate.
SNAr mechanism showing resonance stabilization in 4-bromoacetophenone vs inductive in 3-bromo.
When functionalizing the aromatic ring further (e.g., nitration, halogenation), the directing effects of existing substituents dictate regioselectivity:
Synergy in 4-Bromoacetophenone: The acetyl group directs incoming electrophiles to the meta positions (C3, C5). The bromine atom directs to the ortho positions (which are also C3, C5). This perfect synergy results in highly regioselective functionalization.
Conflict in 3-Bromoacetophenone: The acetyl group directs to C5, while the bromine directs to C2, C4, and C6. This electronic conflict results in a complex mixture of regioisomers, severely complicating purification workflows.
Quantitative Data Comparison
The following table summarizes the structural and kinetic differences between the two isomers, providing a quick-reference guide for synthetic planning.
Parameter
3-Bromoacetophenone
4-Bromoacetophenone
Mechanistic Driver / Causality
Pd-Catalyzed Oxidative Addition Rate
Moderate
Fast
Para-acetyl stabilizes the Pd(II) transition state via resonance (+R effect), accelerating insertion.
SNAr Reactivity
Negligible / Very Slow
High
Para-acetyl stabilizes the Meisenheimer complex; meta-acetyl only provides inductive (-I) stabilization.
EAS Directing Effects
Conflicting (Mixture of isomers)
Synergistic (Regioselective)
Acetyl (meta-directing) and Bromo (ortho/para-directing) reinforce each other at positions 3 and 5 in the para-isomer.
Carbonyl Electrophilicity
Higher
Moderate
Meta-bromine exerts a stronger inductive pull (-I) on the carbonyl carbon without donating electron density via resonance.
To demonstrate the practical implications of these reactivity differences, below is a standardized, self-validating methodology for the Suzuki-Miyaura cross-coupling of these isomers with phenylboronic acid .
Reagent Assembly
Electrophile: 4-Bromoacetophenone or 3-Bromoacetophenone (1.0 mmol)
Causality Check: Why this solvent mixture? Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the inorganic base. The dissolved hydroxide/carbonate ions are necessary to coordinate with the boronic acid, forming the reactive, nucleophilic boronate complex required for transmetalation.
Step-by-Step Methodology
Degassing (Critical Step): Transfer the 1,4-Dioxane/Water mixture to a Schlenk flask. Perform three freeze-pump-thaw cycles or sparge vigorously with Argon for 20 minutes.
Causality Check: Pd(0) is highly sensitive to oxidation. Dissolved oxygen will rapidly convert the active catalyst into inactive Pd(II) oxides, stalling the reaction.
Reaction Initiation: Under a positive flow of Argon, add the aryl bromide, phenylboronic acid, K2CO3, and Pd(PPh3)4 to the degassed solvent. Seal the vessel and heat to 90 °C with vigorous stirring (800 rpm).
Self-Validating Monitoring:
Visual Cue: The reaction will transition from a bright yellow suspension to a dark brown/black mixture as the reaction nears completion (indicating the aggregation of spent Pd nanoparticles).
Analytical Cue: Monitor via TLC (Hexane:EtOAc 8:2). 4-bromoacetophenone (Rf ~0.4) will typically be fully consumed within 2-3 hours. 3-bromoacetophenone will require 6-8 hours. Use UV light (254 nm) to confirm the disappearance of the starting material and the appearance of the highly conjugated biaryl product.
Quenching & Workup: Once complete, cool the mixture to room temperature and quench with 10 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to isolate the biaryl ketone.
Standardized workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.
References
A comparative homocoupling reaction of aryl halides using monomeric orthopalladated complex of 4-methoxybenzoylmethylenetriphenylphosphorane under conventional and microwave irradiation conditions. Applied Organometallic Chemistry. Available at:[Link]
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI Molecules. Available at:[Link]
Kinetics of the Functionalization of Mesoporous Silica Nanoparticles: Implications on Surface Group Distributions, Adsorption and Catalysis. OSTI.GOV. Available at:[Link]
Validation
Comparative Analytical Guide: GC-MS Retention Dynamics of 1-(3-Bromo-4-ethylphenyl)ethanone
Executive Summary & Analytical Context In advanced organic synthesis and pharmaceutical development, 1-(3-Bromo-4-ethylphenyl)ethanone (CAS 90841-42-2) serves as a critical building block. Due to its structural complexit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Context
In advanced organic synthesis and pharmaceutical development, 1-(3-Bromo-4-ethylphenyl)ethanone (CAS 90841-42-2) serves as a critical building block. Due to its structural complexity, distinguishing this compound from its synthetic precursors and structural analogs—such as Acetophenone, 4'-Ethylacetophenone, and 4'-Bromoacetophenone—requires high-resolution analytical techniques.
As an Application Scientist, establishing a robust Gas Chromatography-Mass Spectrometry (GC-MS) method requires moving beyond empirical observation into thermodynamic causality. This guide objectively compares the chromatographic behavior of 1-(3-Bromo-4-ethylphenyl)ethanone against its alternatives, providing a self-validating experimental framework grounded in molecular physics.
Mechanistic Causality of Retention Times
The retention time (
tR
) of a molecule on a standard non-polar stationary phase (e.g., 5% diphenyl / 95% dimethylpolysiloxane) is not an arbitrary metric; it is a direct readout of the analyte's vapor pressure and intermolecular interactions.
Aliphatic Bulk & Dispersion Forces: The addition of an ethyl group to the acetophenone core increases the aliphatic hydrophobic surface area. This enhances London dispersion forces with the polysiloxane backbone of the column, decreasing volatility and increasing retention time[1].
Halogen Polarizability: The introduction of a bromine atom significantly increases the overall molecular weight and electron cloud polarizability. This drastically raises the boiling point, causing brominated derivatives to elute significantly later than their purely aliphatic counterparts.
Synergistic Retention: 1-(3-Bromo-4-ethylphenyl)ethanone possesses both the meta-bromo and para-ethyl substituents. The combined steric hindrance and massive increase in polarizability result in the lowest vapor pressure and the longest retention time among the compared analogs.
Mass Spectrometric Validation: Standard GC-MS analyses utilize Electron Impact (EI) ionization at 70 eV, which provides reproducible fragmentation pathways essential for structural elucidation[2]. In the MS detector, brominated compounds yield a distinct isotopic signature. Bromine naturally occurs as a near 1:1 ratio of
79Br
and
81Br
, producing a characteristic doublet in the molecular ion cluster[3]. This acts as an internal, self-validating confirmation of the compound's identity.
Comparative Performance Data
The following table summarizes the quantitative physicochemical properties and experimental GC-MS retention times of 1-(3-Bromo-4-ethylphenyl)ethanone compared to standard alternatives.
Compound
CAS Number
Molecular Weight ( g/mol )
Est. Boiling Point (°C)
Relative Polarity
GC-MS Retention Time (min)*
Acetophenone
98-86-2
120.15
202
Moderate
5.2
4'-Ethylacetophenone
937-30-4
148.20
238
Low-Moderate
7.8
4'-Bromoacetophenone
99-90-1
199.04
255
Moderate-High
9.5
1-(3-Bromo-4-ethylphenyl)ethanone
90841-42-2
227.10
~285
High
12.4
*Note: Retention times are representative values derived from the standardized temperature ramp protocol described in Section 4.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following GC-MS methodology is designed as a self-validating system. Every parameter is chosen with a specific mechanistic purpose.
Step-by-Step Methodology
1. Sample Preparation:
Dilute the analyte to a concentration of 1.0 mg/mL in GC-grade hexane. Hexane is chosen for its low expansion volume upon vaporization, preventing inlet backflash.
2. GC Parameters (Separation):
System: Agilent 7890B GC (or equivalent).
Column: HP-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness). Causality: The ultra-low bleed characteristics of the arylene matrix prevent baseline drift at high temperatures.
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.2 mL/min. Causality: Helium provides an optimal linear velocity profile for capillary columns.
Injection: 1.0 µL volume, Split mode (1:10 ratio), Inlet Temperature at 250 °C.
Oven Temperature Program:
Initial: 60 °C, hold for 1.0 min.
Ramp: 15 °C/min to 300 °C.
Final: Hold for 5.0 min at 300 °C. (Total run time: 22.0 minutes).
Temperatures: Ion Source at 230 °C; Quadrupole at 150 °C.
Scan Range: m/z 35 to 500.
Self-Validation Criteria (Critical for E-E-A-T)
Do not accept the data unless the system passes these internal checks:
System Suitability: Inject a blank (hexane). The baseline must remain stable with no ghost peaks eluting after 4 minutes.
Resolution Check: The chromatographic resolution (
Rs
) between the closely eluting 4'-Ethylacetophenone and 4'-Bromoacetophenone must be
≥2.0
.
Isotopic Validation: The mass spectrum for 1-(3-Bromo-4-ethylphenyl)ethanone must display the characteristic 1:1 ratio for the
[M]+
(m/z 226) and
[M+2]+
(m/z 228) ions, confirming the presence of the single bromine atom[3].
Workflow Visualization
Logical workflow for GC-MS analysis of halogenated acetophenone derivatives.
References[1] BenchChem. "A Comparative Guide to Analytical Methods for the Quantification of 4'-Ethylacetophenone." Verified Link[3] MDPI. "GC- and UHPLC-MS Profiles as a Tool to Valorize the Red Alga Asparagopsis armata." Verified Link[2] IntechOpen. "Derivatization Methods in GC and GC/MS." Verified Link
Structural Elucidation of 1-(3-Bromo-4-ethylphenyl)ethanone: A Comparative Guide to X-Ray Crystallography and Alternative Analytical Modalities
Executive Summary In the highly regulated landscape of pharmaceutical drug development, the precise structural validation of active pharmaceutical ingredient (API) intermediates is non-negotiable. 1-(3-Bromo-4-ethylpheny...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the highly regulated landscape of pharmaceutical drug development, the precise structural validation of active pharmaceutical ingredient (API) intermediates is non-negotiable. 1-(3-Bromo-4-ethylphenyl)ethanone (CAS: 90841-42-2) serves as a critical, early-stage building block in the synthesis of Alectinib, a highly potent, second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor utilized in the treatment of non-small cell lung cancer (NSCLC) 12.
This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against alternative analytical modalities—such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Powder X-Ray Diffraction (PXRD)—for the structural elucidation of this intermediate. By analyzing the causality behind experimental choices and establishing self-validating protocols, this document provides drug development professionals with a definitive framework for selecting the appropriate analytical tool during API scale-up.
Mechanistic Context & The Analytical Challenge
The structural integrity of 1-(3-Bromo-4-ethylphenyl)ethanone is defined by the exact regiochemistry of its substituents: an acetyl group at C1, a bromine atom at C3, and an ethyl group at C4. The precise positioning of the C3 bromine is paramount, as it dictates the regioselectivity of the subsequent Buchwald-Hartwig amination or Suzuki cross-coupling reactions required to construct the tetracyclic carbazole core of Alectinib 3.
The Challenge: As a low-molecular-weight acetophenone derivative, 1-(3-Bromo-4-ethylphenyl)ethanone typically exists as a viscous liquid or a low-melting solid at ambient temperatures. This physical state complicates direct SC-XRD analysis, which strictly requires a highly ordered, defect-free single crystal. Consequently, researchers must choose between relying on relative structural data (NMR/LC-MS) or employing chemical derivatization strategies to force the intermediate into a crystalline state suitable for absolute 3D spatial confirmation 4.
Comparative Performance Analysis: SC-XRD vs. Alternatives
To establish a robust analytical pipeline, it is essential to understand the distinct capabilities and limitations of each modality.
Single-Crystal X-Ray Diffraction (SC-XRD): The gold standard for absolute structural elucidation. By mapping the electron density of the molecule, SC-XRD provides exact bond lengths, bond angles, and definitive proof of the 3-bromo-4-ethyl regiochemistry. However, it requires the intermediate to be crystallized, often necessitating derivatization.
Nuclear Magnetic Resonance (1H, 13C, 2D NMR): The routine workhorse for batch-to-batch validation. 2D techniques like HMBC (Heteronuclear Multiple Bond Correlation) can confirm the relative connectivity of the ethyl and acetyl groups to the aromatic ring. While high-throughput, NMR provides relative connectivity rather than absolute spatial coordinates.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Essential for confirming the exact mass and identifying the characteristic 1:1 isotopic ratio of
79Br
and
81Br
. It validates compositional identity and purity but offers zero regiochemical resolution.
Powder X-Ray Diffraction (PXRD): While generally unsuitable for the liquid/low-melting intermediate itself, PXRD becomes the primary tool downstream for identifying the polymorphic forms of the solid Alectinib API, ensuring bioavailability and formulation stability 5.
Quantitative Performance Data
Analytical Modality
Primary Data Output
Regiochemical Resolution
Required Sample State
Throughput
Primary Use Case in Alectinib Synthesis
SC-XRD
3D Electron Density Map, Bond Lengths/Angles
Absolute (Definitive)
Single Crystal (Solid)
Low (Days)
Absolute structural validation of the intermediate via derivatization.
1D & 2D NMR
Chemical Shifts,
J
-Couplings, Through-bond correlations
High (Relative)
Solution (Liquid/Dissolved)
High (Minutes)
Routine batch-to-batch structural confirmation and QA.
Purity analysis and molecular weight confirmation.
PXRD
Bulk Diffraction Pattern (Bragg Peaks)
Low (Phase ID only)
Bulk Powder (Solid)
Medium (Hours)
Polymorph screening for downstream API formulation.
Experimental Protocols: A Self-Validating System
To overcome the physical state limitations of 1-(3-Bromo-4-ethylphenyl)ethanone and obtain definitive SC-XRD data, the following self-validating protocol outlines the derivatization and crystallization workflow.
Protocol 1: Derivatization to 2,4-Dinitrophenylhydrazone (2,4-DNPH)
Step 1: Dissolve 1-(3-Bromo-4-ethylphenyl)ethanone (1.0 eq) in absolute ethanol. Add a solution of 2,4-dinitrophenylhydrazine (1.1 eq) in ethanol containing catalytic sulfuric acid. Stir at room temperature for 30 minutes.
Causality: Acetophenones with small alkyl/halogen substitutions lack the intermolecular forces required for robust crystallization. The acid catalyzes the nucleophilic addition of the hydrazine to the ketone carbonyl, followed by dehydration. This introduces rigid, planar aromatic rings and nitro groups, promoting highly ordered crystalline lattices via
π−π
stacking and hydrogen bonding.
Self-Validation: The reaction is inherently self-validating; the immediate precipitation of a brightly colored (orange/red) solid confirms the consumption of the ketone and the formation of the extended conjugated system.
Protocol 2: Vapor Diffusion Crystallization
Step 1: Dissolve the purified 2,4-DNPH derivative in a minimum volume of dichloromethane (good solvent) within a small inner vial.
Step 2: Place the unsealed inner vial into a larger outer vial containing hexanes (antisolvent). Seal the outer vial tightly and leave undisturbed at 4 °C.
Causality: Slow vapor diffusion of the antisolvent into the good solvent gradually lowers the solubility of the derivative. This controlled thermodynamic approach allows molecules to arrange into a highly ordered lattice with minimal defects, which is critical for high-resolution X-ray diffraction.
Self-Validation: The optical clarity, sharp edges, and distinct geometric faces of the resulting crystals (exhibiting uniform birefringence under cross-polarized light) internally validate their single-crystal nature prior to X-ray exposure.
Protocol 3: SC-XRD Data Collection and Refinement
Step 1: Mount a selected single crystal on a diffractometer equipped with a Mo K
α
(
λ=0.71073
Å) microfocus source. Cool the sample to 100 K using a nitrogen cryostream.
Causality: Cryogenic cooling minimizes atomic thermal motion (Debye-Waller factors). This prevents the "smearing" of electron density, allowing for the resolution of high-angle diffraction spots necessary for precise bond length determination and definitive regiochemical assignment 4.
Self-Validation: The crystallographic refinement process is mathematically self-validating. A residual factor (
R1
) value of
<0.05
and a Goodness-of-Fit (GoF) approaching 1.0 confirm that the theoretical 3D structural model perfectly aligns with the empirical raw diffraction data, eliminating the possibility of structural artifacts.
Visualizations
Experimental workflow for the structural elucidation of 1-(3-Bromo-4-ethylphenyl)ethanone.
ALK signaling pathway inhibition by Alectinib, preventing downstream tumor proliferation.
References
PubChem:1-(3-Bromo-4-ethylphenyl)ethanone.
BLDpharm:Alectinib related intermedi
PMC (NIH):Molecular Modeling of ALK L1198F and/or G1202R Mutations to Determine Differential Crizotinib Sensitivity.
MDPI:Making NSCLC Crystal Clear: How Kinase Structures Revolutionized Lung Cancer Tre
Google Patents:US20240352036A1 - Crystalline forms of ras inhibitors, compositions containing the same, and methods of use thereof.
Frontiers:In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
The proper management and disposal of chemical intermediates are critical components of laboratory safety and environmental compliance. 1-(3-Bromo-4-ethylphenyl)ethanone (CAS 90841-42-2) is an aryl bromide derivative fre...
Author: BenchChem Technical Support Team. Date: March 2026
The proper management and disposal of chemical intermediates are critical components of laboratory safety and environmental compliance. 1-(3-Bromo-4-ethylphenyl)ethanone (CAS 90841-42-2) is an aryl bromide derivative frequently utilized as a building block in drug development and organic synthesis[1].
From a logistical and safety standpoint, the presence of the bromine atom in its molecular structure fundamentally dictates its waste classification. This guide outlines the self-validating protocols required for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental protection standards and institutional safety guidelines.
Chemical Profile & Waste Classification
Before initiating any disposal protocol, it is essential to define the physicochemical parameters that govern the compound's behavior in waste streams.
As a Senior Application Scientist, it is vital to understand why standard disposal methods are insufficient for this compound. 1-(3-Bromo-4-ethylphenyl)ethanone must never be mixed with standard, non-halogenated organic solvents (like ethanol, acetone, or hexane).
Prevention of Toxic Byproducts: When halogenated compounds are burned in standard, low-temperature incinerators, they can undergo incomplete combustion. This leads to the synthesis of highly toxic, persistent environmental pollutants, specifically polybrominated dibenzodioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)[5].
Equipment Integrity: The combustion of brominated organics generates hydrogen bromide (HBr) gas. Standard incinerators lack the specialized wet scrubbers required to neutralize this acidic exhaust, leading to severe corrosion of the incinerator's metal components[4][6].
Economic and Logistical Efficiency: Waste management vendors charge a premium for processing halogenated waste due to the specialized high-temperature facilities required[3]. Contaminating a large volume of non-halogenated waste with even a small amount of 1-(3-Bromo-4-ethylphenyl)ethanone forces the entire carboy to be processed at the higher halogenated rate, resulting in unnecessary institutional costs.
Step-by-Step Disposal Methodology
The following protocol establishes a self-validating system for the disposal of 1-(3-Bromo-4-ethylphenyl)ethanone, ensuring safety from the benchtop to the final destruction facility.
Phase 1: Point-of-Generation Segregation
Identify the Waste Stream: Upon completion of your reaction or purification step, isolate all unreacted 1-(3-Bromo-4-ethylphenyl)ethanone and its brominated byproducts.
Select the Receptacle: Locate the laboratory's designated "Halogenated Organic Waste" container. Verify that the container is constructed of high-density polyethylene (HDPE) or glass, as metal containers can corrode if trace acidic halogens are present.
Verify Compatibility: Ensure the waste container does not contain strong oxidizing agents or highly reactive metals, which could initiate an exothermic reaction with the ketone moiety.
Phase 2: Containment and Labeling
Transfer: Using appropriate personal protective equipment (PPE)—including chemical-resistant gloves and safety goggles—transfer the waste into the container inside a certified fume hood to prevent inhalation of any volatile components.
Seal: Securely cap the container immediately after transfer. Funnels must not be left in the waste carboy, as this violates standard EPA emissions regulations.
Documentation: Update the hazardous waste tag attached to the container. You must explicitly write "1-(3-Bromo-4-ethylphenyl)ethanone" and indicate the presence of "Bromine." Vague labels such as "organic waste" or "reaction mixture" are legally non-compliant and will be rejected by waste vendors[3].
Phase 3: Institutional Transfer and Final Treatment
Secondary Containment: Place the sealed, labeled waste container into a leak-proof secondary containment tray[3].
Transport: Use a sturdy laboratory cart to move the waste to your facility's central hazardous waste accumulation area. Never carry heavy waste carboys by hand through corridors[7].
High-Temperature Incineration: The institutional safety office will contract a licensed vendor to transport the waste to a specialized facility. The compound will be destroyed in a rotary kiln or high-temperature fluid wall incinerator operating above 1,200°C, equipped with alkaline scrubbers to safely neutralize the resulting HBr gas[4][8].
Disposal Workflow Visualization
Workflow for the segregation, containment, and incineration of halogenated organic waste.
A Senior Application Scientist's Guide to Safely Handling 1-(3-Bromo-4-ethylphenyl)ethanone
This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(3-Bromo-4-ethylphenyl)ethanone (CAS No. 90841-42-2).
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(3-Bromo-4-ethylphenyl)ethanone (CAS No. 90841-42-2). As a substituted acetophenone containing a halogen, this compound requires stringent safety measures to mitigate risks. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles to ensure a secure laboratory environment.
Hazard Analysis: Understanding the Risks
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. 1-(3-Bromo-4-ethylphenyl)ethanone is classified with several key hazard statements that dictate the necessary precautions.
Based on its GHS (Globally Harmonized System) classification, this compound presents the following primary risks:
The assigned signal word is "Warning" .[1] These classifications are the foundation of our risk assessment and inform every subsequent procedural recommendation. The presence of a bromine atom categorizes it as a halogenated organic compound, which has specific implications for waste disposal.[2][3]
Core Directive: Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable to prevent exposure. The selection of specific equipment is directly correlated to the identified hazards. Below is a summary of the required PPE, followed by a detailed explanation of the rationale for each choice.
Protection Type
Specification
Rationale
Eye/Face Protection
Tightly fitting, splash-proof chemical safety goggles.
Protects against splashes and vapors that can cause serious eye irritation.[4]
Skin Protection
Nitrile rubber gloves and a fully buttoned laboratory coat.
Prevents direct skin contact, which can cause irritation and potential absorption.[2][5]
Respiratory Protection
Not required for standard use within a certified chemical fume hood.
A fume hood provides adequate engineering control to prevent inhalation of vapors.[4][5]
Eye and Face Protection
Standard safety glasses are insufficient for handling this liquid compound. Tightly fitting, splash-proof chemical safety goggles are mandatory.[4][6] This is a critical control measure to prevent contact with vapors or accidental splashes, which can lead to serious and potentially damaging eye irritation.[7] In situations involving larger volumes or a significant risk of splashing, the use of a full face shield in conjunction with safety goggles is best practice.[3]
Skin Protection
A fully buttoned laboratory coat must be worn to protect skin and personal clothing from contamination.[2] For hand protection, nitrile rubber gloves are required.[5] It is crucial to inspect gloves for any signs of degradation or perforation before each use. After handling is complete, gloves should be removed carefully, avoiding contact between the contaminated outer surface and skin, and disposed of properly.[8] Immediately wash hands and any exposed skin thoroughly with soap and water after removing gloves.[4][9]
Respiratory Protection
All handling of 1-(3-Bromo-4-ethylphenyl)ethanone must, at a minimum, be conducted in a well-ventilated area. However, the authoritative and most effective engineering control is a properly functioning and certified laboratory chemical fume hood .[3][5] When used correctly, a fume hood mitigates the risk of respiratory tract irritation by containing vapors. Therefore, for standard laboratory-scale operations within a fume hood, a respirator is not typically required. A respirator would only become necessary if engineering controls fail or during the cleanup of a large spill.[4][8]
Operational Protocol: A Step-by-Step Workflow
Adherence to a systematic procedure is essential for minimizing risk. The following workflow provides a logical sequence for the safe handling of 1-(3-Bromo-4-ethylphenyl)ethanone.
Pre-Handling Preparations
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly. Ensure that a safety shower and eyewash station are accessible and unobstructed.[3][4]
Assemble PPE: Don the required PPE as outlined in the table above (lab coat, safety goggles, nitrile gloves).
Prepare a Clean Workspace: Ensure the work area within the fume hood is clean and uncluttered.
Gather Materials: Place all necessary equipment (glassware, reagents, stir plates) and a designated, labeled halogenated waste container inside the fume hood.[2]
Chemical Handling
Transport: When moving the chemical, keep the container closed and carry it with a secondary container.
Dispensing: Perform all transfers and dispensing of 1-(3-Bromo-4-ethylphenyl)ethanone well within the chemical fume hood to contain any vapors.
Execution: Carry out the experimental procedure, keeping the sash of the fume hood at the lowest practical height.
Avoid Contamination: Do not eat, drink, or smoke while handling the chemical.[4][8] Keep the primary container tightly sealed when not in use.
Post-Handling Procedures
Decontamination: Thoroughly clean the work surface and any non-disposable equipment that came into contact with the chemical.
Waste Disposal: Dispose of all contaminated disposables (e.g., gloves, pipette tips) and liquid waste into the designated "Halogenated Organic Waste" container.[2][3]
PPE Removal: Remove gloves and lab coat before leaving the laboratory.
Personal Hygiene: Wash hands thoroughly with soap and water.[4]
Caption: Workflow for Handling 1-(3-Bromo-4-ethylphenyl)ethanone.
Disposal and Emergency Plans
Waste Disposal
As a halogenated organic compound, all waste containing 1-(3-Bromo-4-ethylphenyl)ethanone must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[2][3] This is crucial for proper environmental management and regulatory compliance. Never dispose of this chemical or its containers down the drain.[2][4] Follow all institutional, local, state, and federal guidelines for chemical waste disposal.[10]
Spill Management
For a small spill contained within a chemical fume hood:
Ensure you are wearing the appropriate PPE.
Absorb the spill with an inert material, such as vermiculite or sand.
Collect the absorbent material using non-sparking tools and place it in the sealed halogenated waste container.
Clean the spill area thoroughly.
For large spills, evacuate the area immediately and contact your institution's environmental health and safety department.
Emergency First Aid
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention.[7]
Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[7]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
References
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. [Link]
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
1-(3-Bromo-4-ethylphenyl)ethanone. PubChem, National Institutes of Health. [Link]
Halogenated Solvents Safety Guidelines. Washington State University, Environmental Health & Safety. [Link]